4-Amino-N-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTGPEBCBFBUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730388 | |
| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910656-00-7 | |
| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-N-methylnicotinamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-Amino-N-methylnicotinamide, a substituted pyridine derivative of interest in pharmaceutical and medicinal chemistry. Moving beyond a simplistic recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, emphasizing the synergistic interplay of modern spectroscopic and crystallographic methods. We present not just the "how," but the critical "why," grounding each step in established scientific principles to ensure a self-validating and robust analytical cascade. This guide is designed to empower researchers to approach the structural characterization of novel small molecules with confidence, precision, and a deep understanding of the underlying chemical causality.
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of drug discovery and development, the absolute and unequivocal determination of a molecule's three-dimensional structure is a foundational prerequisite. The biological activity of a compound is intrinsically linked to its architecture; even subtle variations in connectivity or stereochemistry can lead to profound differences in efficacy and toxicity. This compound, with its pyridine core, amino substituent, and N-methylated amide functional group, presents a seemingly straightforward structure. However, it is precisely this assumption of simplicity that can mask potential complexities, such as unforeseen isomeric forms or degradation products arising from synthesis.
This guide, therefore, adopts a multi-pronged analytical strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Our approach is not merely a sequence of experiments but a logical progression where each technique provides a unique and complementary piece of the structural puzzle. The data from each method will be cross-validated to build an unassailable case for the final structural assignment.
Strategic Workflow for Structure Elucidation
The elucidation of a novel chemical entity should follow a logical progression, starting with techniques that provide broad structural information and moving towards those that offer fine-detail and unambiguous confirmation. Our proposed workflow for this compound is designed to be both efficient and exhaustive.
Synthesis and Purification: The Foundation of Quality Data
The quality of any analytical data is fundamentally dependent on the purity of the sample. While a detailed synthetic protocol is beyond the scope of this guide, a plausible route involves the amidation of a 4-aminonicotinic acid derivative. Commercial suppliers, such as SynHet, also offer this compound, often with accompanying analytical data available upon request[1].
Protocol 3.1: Sample Purification for Analytical Characterization
-
Initial Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess the purity of the synthesized or procured material. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a robust starting point.
-
Preparative Chromatography (if necessary): If impurities are detected, employ preparative HPLC or flash column chromatography to isolate the this compound. The choice of solvent system will be guided by the polarity of the impurities observed in the initial assessment.
-
Verification of Purity: Re-analyze the purified fractions using the analytical HPLC method to confirm a purity of >98% before proceeding with structural analysis.
-
Sample Preparation for Analysis: For NMR and MS, dissolve the purified compound in the appropriate deuterated solvent or a volatile solvent system, respectively. For X-ray crystallography, the purified solid will be used for crystallization trials.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.
Expected Molecular Formula: C₇H₉N₃O
| Property | Value |
| Molecular Weight | 151.17 g/mol |
| Exact Mass | 151.0746 u |
Protocol 4.1: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10 µg/mL) in an appropriate solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation[2][3].
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument[4].
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 152.0818.
-
Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated value for C₇H₁₀N₃O⁺. The mass accuracy should be within 5 ppm to confidently assign the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
MS/MS provides valuable structural information by inducing fragmentation of the parent ion. The fragmentation pattern can reveal key structural motifs.
Protocol 4.2: Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) with collision-induced dissociation (CID) capabilities.
-
Experiment Setup: Select the [M+H]⁺ ion (m/z 152.0818) as the precursor ion for fragmentation.
-
Collision Energy: Apply a range of collision energies to induce fragmentation and observe the resulting product ions.
-
Data Interpretation: Analyze the product ion spectrum to identify characteristic fragments. The cleavage of the amide bond is a common fragmentation pathway for such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish the connectivity of the molecule.
Predicted NMR Data
In the absence of experimentally acquired spectra for this compound, we can predict the chemical shifts based on known values for similar structures and computational models. These predictions serve as a guide for interpreting the experimental data once obtained.
| ¹H NMR Predicted Chemical Shifts (in DMSO-d₆) | |
| Proton | Predicted δ (ppm) |
| H2 (Pyridine) | ~8.1 |
| H5 (Pyridine) | ~6.7 |
| H6 (Pyridine) | ~7.8 |
| NH₂ | ~6.0 (broad) |
| NH (Amide) | ~8.3 (quartet) |
| CH₃ | ~2.7 (doublet) |
| ¹³C NMR Predicted Chemical Shifts (in DMSO-d₆) | |
| Carbon | Predicted δ (ppm) |
| C2 (Pyridine) | ~150 |
| C3 (Pyridine) | ~110 |
| C4 (Pyridine) | ~155 |
| C5 (Pyridine) | ~108 |
| C6 (Pyridine) | ~145 |
| C=O (Amide) | ~168 |
| CH₃ | ~26 |
Protocol 5.1: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected signals (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required. A spectral width of 0-200 ppm is appropriate.
Protocol 5.2: 2D NMR Spectroscopy for Connectivity Mapping
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This will be crucial for establishing the connectivity of the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule, for example, correlating the N-methyl protons to the amide carbonyl carbon and the C3 of the pyridine ring.
Single-Crystal X-ray Crystallography: The Definitive Proof
While spectroscopic methods provide a robust picture of the molecule's structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional map of the electron density in the solid state.
Protocol 6.1: Crystallization and X-ray Diffraction
-
Crystallization Screening: The growth of high-quality single crystals is often the most challenging step. A systematic screening of various solvents and crystallization techniques is necessary. For a polar molecule like this compound, slow evaporation from solvents such as ethanol, methanol, or solvent/anti-solvent systems (e.g., methanol/diethyl ether) are promising starting points[5][6].
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and molecular structure.
The resulting crystal structure will not only confirm the connectivity established by NMR but will also provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structure elucidation of this compound, as outlined in this guide, is a testament to the power of a modern, multi-technique approach to chemical analysis. By systematically employing mass spectrometry to define the molecular formula, followed by a comprehensive suite of NMR experiments to map the intricate web of atomic connectivity, and culminating in the definitive three-dimensional picture provided by X-ray crystallography, we can achieve an unparalleled level of confidence in the final structural assignment. This rigorous, self-validating workflow is not merely an academic exercise but a critical component of ensuring the safety, efficacy, and intellectual property of novel chemical entities in the pharmaceutical landscape.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- ResearchGate. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.[4]
- Alvarez, R., et al. (2021). New Crystalline Salts of Nicotinamide Riboside as Food Additives. PMC.[5][9]
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.[2]
- SynHet. (n.d.). This compound.[1]
- Mass Spectrometry Research Facility. (n.d.).
- Mass Spectrometry Research Facility. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).[10]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406).[11]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).[12]
- ResearchGate. (2021, May 4). New Crystalline Salts of Nicotinamide Riboside as Food Additives.[9]
- ESA-IPB. (n.d.).
- Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy".[14]
- FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB000847).[15]
- ResearchGate. (n.d.). Partial 600 MHz 1 H NMR spectra of urine: (A) following high doses of....[16]
- ACS Publications. (2025, July 16). A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity.[6]
- ACS Publications. (2021, July 21).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003152).[18]
- PubChem. (n.d.). N'-Methylnicotinamide | C7H8N2O | CID 64950.[19]
- YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.[20]
- ResearchGate. (2025, August 7). New polymorphs of isonicotinamide and nicotinamide.[21]
- ResearchGate. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.[23]
- MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)
- PubMed. (n.d.).
- MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.[26]
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.[28]
- Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy".[14]
- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.[29]
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152).[30]
- PMC. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid.[31]
- FooDB. (2011, September 21). Showing Compound 1-Methylnicotinamide (FDB022188).[32]
- Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699).[33]
Sources
- 1. This compound [synhet.com]
- 2. tecan.com [tecan.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. zefsci.com [zefsci.com]
- 5. New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Ascendancy of a Metabolic Antagonist: A Technical Guide to the Discovery and History of 4-Aminonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the scientific journey of 4-aminonicotinamide and its derivatives, from their conceptual origins rooted in the burgeoning field of antimetabolite chemistry to their contemporary evaluation as targeted therapeutic agents. This document provides a comprehensive historical narrative, elucidates the core mechanisms of action, details key experimental protocols, and explores the structure-activity relationships that have guided the development of this intriguing class of molecules.
Genesis: The Antimetabolite Concept and the Dawn of Nicotinamide Analogs
The story of 4-aminonicotinamide is intrinsically linked to the broader history of antimetabolite research, a field that gained significant traction in the mid-20th century. The central hypothesis was that structural analogs of essential metabolites could interfere with vital biochemical pathways, thereby exerting potent biological effects. Following the discovery of nicotinamide as a crucial component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), scientists began to synthesize analogs with the aim of probing and disrupting NAD(P)-dependent processes.
While a definitive seminal publication for the first synthesis of 4-aminonicotinamide remains to be unearthed from the annals of early chemical literature, its conceptualization can be traced back to the foundational work on pyridine chemistry in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, first described in 1881, provided a versatile method for constructing the pyridine ring, paving the way for the creation of a vast array of substituted derivatives.[1] The Chichibabin pyridine synthesis, reported in 1924, further expanded the synthetic chemist's toolkit.[1]
It is within this context of burgeoning synthetic capabilities and the burgeoning field of antimetabolite theory that the first synthesis of aminonicotinamides, including the 4-amino isomer, likely occurred. Early investigations into the biological activities of nicotinamide analogs were often driven by the desire to understand the function of B vitamins and to develop agents with antimicrobial or anticancer properties.
From Obscurity to Oncology: The Emergence of 4-Aminonicotinamide Derivatives as Anticancer Agents
The initial exploration of aminonicotinamide derivatives as potential therapeutic agents was largely focused on their ability to induce states of nicotinamide deficiency and, consequently, inhibit the proliferation of rapidly dividing cells. This line of inquiry naturally led to the investigation of their anticancer potential.
Early Screening and the Rise of 6-Aminonicotinamide
While this guide focuses on 4-aminonicotinamide, it is impossible to discuss its history without acknowledging the significant role of its isomer, 6-aminonicotinamide (6-AN). Much of the early research into the anticancer effects of aminonicotinamides centered on 6-AN. This compound was found to be a potent inhibitor of the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. By forming fraudulent NADP analogs, 6-AN effectively shuts down key enzymes in the PPP, leading to a depletion of cellular reducing power and building blocks for DNA and RNA synthesis. This mechanism of action provided a strong rationale for its development as an anticancer agent.
The Shift in Focus: Targeting NAD+ Salvage and the Discovery of NAMPT Inhibitors
A pivotal moment in the history of 4-aminonicotinamide derivatives arrived with the identification of nicotinamide phosphoribosyltransferase (NAMPT) as a key enzyme in the NAD+ salvage pathway and a critical target for cancer therapy. Cancer cells, with their high metabolic and proliferative rates, are often heavily reliant on the NAMPT-mediated salvage pathway to maintain their NAD+ pools. This dependency makes NAMPT an attractive therapeutic target.
This discovery spurred a renewed interest in nicotinamide analogs, including 4-aminonicotinamide derivatives, as potential NAMPT inhibitors. Researchers began to systematically synthesize and screen libraries of these compounds, leading to the discovery of potent and selective inhibitors with significant anticancer activity.
Unraveling the Mechanism: How 4-Aminonicotinamide Derivatives Exert Their Effects
The primary mechanism of action for the anticancer activity of contemporary 4-aminonicotinamide derivatives is the inhibition of NAMPT. This inhibition leads to a rapid depletion of intracellular NAD+ levels, triggering a cascade of downstream events that culminate in cell death.
The NAD+ Salvage Pathway and the Role of NAMPT
The NAD+ salvage pathway allows cells to recycle nicotinamide, a product of NAD+-consuming enzymes, back into NAD+. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
Figure 1: The NAD+ Salvage Pathway and the inhibitory action of 4-aminonicotinamide derivatives on NAMPT.
Downstream Consequences of NAMPT Inhibition
The depletion of NAD+ pools following NAMPT inhibition has profound effects on cellular function:
-
Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including those involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Its depletion leads to a severe energy crisis and metabolic collapse.
-
Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs), key enzymes in DNA repair, are NAD+-dependent. Reduced NAD+ levels compromise their function, leading to an accumulation of DNA damage and genomic instability.
-
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses. Their inhibition due to NAD+ depletion contributes to the overall cytotoxic effect.
-
Induction of Apoptosis: The culmination of these metabolic and signaling disruptions is the activation of apoptotic pathways, leading to programmed cell death.
Structure-Activity Relationship (SAR) and the Evolution of Potency
The development of potent and selective 4-aminonicotinamide-based NAMPT inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to the core 4-aminonicotinamide scaffold influence binding affinity for NAMPT and cellular activity.
Table 1: Key Structural Modifications and their Impact on Activity
| Modification Position | Moiety Introduced | Effect on NAMPT Inhibition | Rationale for Improvement |
| Amide Nitrogen | Substituted phenyl rings | Generally increases potency | Enhances hydrophobic interactions within the nicotinamide binding pocket. |
| Pyridine Ring | Electron-withdrawing groups | Can modulate binding affinity | Alters the electronic properties of the pyridine ring, potentially improving interactions with active site residues. |
| 4-Amino Group | Alkyl or aryl substitutions | Variable, often reduces activity | The primary amino group is often crucial for key hydrogen bonding interactions with the enzyme. |
| Linker between core and substituents | Varies (e.g., alkyl, ether) | Optimizes positioning within the active site | Provides conformational flexibility to allow for optimal interactions with different sub-pockets of the enzyme. |
Experimental Protocols: A Guide to Studying 4-Aminonicotinamide Derivatives
The preclinical evaluation of 4-aminonicotinamide derivatives involves a series of well-established in vitro and in vivo assays.
In Vitro NAMPT Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the NAMPT enzyme.
Methodology:
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide, PRPP, ATP, and a detection reagent that measures the production of NMN or a coupled product.
-
Procedure: a. A reaction mixture containing NAMPT, nicotinamide, and PRPP is prepared in a suitable buffer. b. The test compound (4-aminonicotinamide derivative) is added at various concentrations. c. The reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped, and the amount of NMN produced is quantified using a suitable detection method (e.g., luminescence, fluorescence, or HPLC).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Figure 2: Workflow for an in vitro NAMPT enzyme inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The test compound is added at a range of concentrations. c. Cells are incubated for a specified period (typically 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting cell viability against the compound concentration.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are implanted with human cancer cells to establish tumors.
-
Procedure: a. Once tumors reach a palpable size, mice are randomized into treatment and control groups. b. The test compound is administered via a clinically relevant route (e.g., oral, intravenous). c. Tumor volume and body weight are monitored regularly.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
The Therapeutic Landscape and Future Directions
The journey of 4-aminonicotinamide derivatives has led to the development of several potent NAMPT inhibitors that have entered clinical trials for the treatment of various cancers. While the initial promise of these agents was significant, challenges related to on-target toxicities in normal tissues have emerged.
The future of 4-aminonicotinamide derivative development will likely focus on:
-
Improving the Therapeutic Window: Strategies to enhance the selectivity of these inhibitors for cancer cells over normal cells are crucial. This may involve the development of tumor-targeted delivery systems or combination therapies that exploit cancer-specific vulnerabilities.
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to NAMPT inhibition will be critical for clinical success.
-
Exploring Novel Therapeutic Areas: The role of NAD+ metabolism extends beyond cancer. Investigating the potential of 4-aminonicotinamide derivatives in other diseases, such as neurodegenerative disorders and inflammatory conditions, represents an exciting avenue for future research.
References
- Henry, G. D. The Synthesis of Pyridines. Tetrahedron2004, 60 (29), 6043–6061. [Link]
Sources
A Technical Guide to 4-Amino-N-methylnicotinamide: Properties, Synthesis, and Biological Context
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N-methylnicotinamide, a pyridinecarboxamide derivative available for chemical and pharmaceutical research. While detailed biological studies on this specific compound are not extensively documented in public literature, its structural relationship to nicotinamide (Vitamin B3) and its metabolites places it in a significant area of biochemical interest, particularly concerning the NAD+ salvage pathway. This document details the compound's core identifiers, outlines a robust synthetic protocol and analytical validation methods, and explores its potential biological relevance by examining the well-characterized pathways of related molecules. It is intended for researchers, chemists, and drug development professionals seeking foundational information and context for utilizing this compound in their work.
Core Compound Identification and Properties
Accurate identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity with the following key identifiers and properties.
| Identifier | Value | Source |
| CAS Number | 910656-00-7 | [1][2][3][4] |
| IUPAC Name | 4-amino-N-methylpyridine-3-carboxamide | [1] |
| Synonyms | 4-Amino-N-methylpyridine-3-carboxamide | [1] |
| Molecular Formula | C₇H₉N₃O | [2][3] |
| Molecular Weight | 151.17 g/mol | [2][3] |
| PubChem CID | 58835255 | [1] |
| Canonical SMILES | CNC(=O)c1c(N)ccnc1 | [1] |
| Physical Form | Solid (predicted) | |
| Purity | Typically available at >95% | [1][3] |
Synthesis and Characterization
While this compound is commercially available on a synthesis-on-demand basis, understanding its synthesis is crucial for researchers considering its use or modification.[1] A logical and established method for its preparation involves a two-step process starting from 4-aminonicotinic acid.
Proposed Synthesis Protocol
This protocol describes a standard laboratory procedure for the amidation of a carboxylic acid.
Step 1: Activation of the Carboxylic Acid The synthesis begins with the activation of the carboxylic acid group on 4-aminonicotinic acid. This is a necessary step because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct reaction with an amine inefficient. Activation transforms it into a more reactive intermediate.
-
Reagents: 4-aminonicotinic acid, an activating agent (e.g., thionyl chloride (SOCl₂) or a peptide coupling agent like HATU), and an anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Procedure:
-
Suspend 4-aminonicotinic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the activating agent at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for 1-3 hours until the formation of the activated intermediate (an acid chloride or an activated ester) is complete. This can be monitored by thin-layer chromatography (TLC).
-
The intermediate is typically used immediately in the next step without isolation.
-
Step 2: Amide Bond Formation The activated intermediate is then reacted with methylamine to form the final N-methyl amide product.
-
Reagents: Activated 4-aminonicotinic acid intermediate, methylamine (CH₃NH₂, often as a solution in THF or water), and a non-nucleophilic base (if a coupling agent was used, e.g., DIPEA).
-
Procedure:
-
To the solution containing the activated intermediate, slowly add a solution of methylamine at 0 °C.
-
If necessary, add the base to neutralize any acid generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution) and the product is extracted using an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, typically aiming for >95%.
-
Infrared (IR) Spectroscopy: FT-IR analysis can confirm the presence of key functional groups, such as the N-H stretches of the amine and amide groups, and the C=O stretch of the amide.
Biological Context and Potential Applications
While direct experimental data on the biological activity of this compound is limited, its structure as a nicotinamide analog suggests its potential interaction with metabolic pathways involving Vitamin B3. To provide a robust scientific context, it is essential to understand the metabolism of nicotinamide and its well-studied methylated derivative, 1-methylnicotinamide (1-MNA).
The Nicotinamide N-methyltransferase (NNMT) Pathway
In humans, excess nicotinamide is primarily metabolized in the liver via the Nicotinamide N-methyltransferase (NNMT) enzyme.[3][5][6] NNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide.[7][8] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA), which is then further oxidized and excreted in the urine.[3]
This pathway is not merely for clearance; it is a critical regulatory node. By consuming nicotinamide, NNMT influences the pool of this precursor available for the NAD+ salvage pathway, a critical route for synthesizing the essential coenzyme NAD+.[6][8] Overexpression of NNMT has been linked to various metabolic diseases and cancers.[6][7]
Biological Activity of Related Compounds
-
1-Methylnicotinamide (1-MNA): Far from being an inactive metabolite, 1-MNA has demonstrated significant biological activities. Studies have shown it possesses anti-thrombotic and anti-inflammatory properties.[5] Its mechanism involves the activation of prostacyclin synthesis, a key regulator of platelet aggregation and vascular tone.[5][9]
-
Nicotinamide Analogs: The broader class of pyridine-3-carboxamides has been explored for a wide range of therapeutic applications, including antibacterial and neurological research.[10]
Potential Research Avenues for this compound
Given the information above, this compound serves as an intriguing candidate for several research applications:
-
Pharmaceutical Intermediate: Its primary current use is as a building block for the synthesis of more complex molecules.[2]
-
NNMT Pathway Modulation: The structural difference—an amino group at the 4-position and methylation on the amide nitrogen rather than the ring nitrogen—could significantly alter its interaction with the NNMT active site. It could be investigated as a potential substrate, inhibitor, or allosteric modulator of NNMT, offering a tool to study the impact of this pathway on metabolic diseases.
-
NAD+ Metabolism Research: As a nicotinamide analog, it could be used to probe the specificity of enzymes in the NAD+ salvage pathway.
-
Screening for Novel Bioactivities: The compound could be included in screening libraries to identify novel therapeutic activities, building on the known neurological and antibacterial potential of related pyridine carboxamides.[2][10][11]
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Pictogram | Statement |
| Acute Toxicity | GHS07 (Warning) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Irritation | GHS07 (Warning) | H315: Causes skin irritation.[7] |
| Eye Irritation | GHS07 (Warning) | H319: Causes serious eye irritation.[7] |
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound (CAS: 910656-00-7) is a well-defined chemical compound with significant potential for researchers in medicinal chemistry and biochemistry. While its own biological profile is yet to be fully elucidated, its structural relationship to key players in the nicotinamide and NAD+ metabolic pathways makes it a valuable tool. Its defined synthesis route and analytical profile provide a solid foundation for its use as a pharmaceutical intermediate or as a novel probe to investigate the intricate roles of the NNMT enzyme and related metabolic processes. Future studies are warranted to explore its potential as a modulator of these critical biological pathways.
References
- SynHet. (n.d.). This compound.
- Achmem. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound [Q01129].
- AbacipharmTech. (n.d.). This compound.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- J&K Scientific. (n.d.). 4-Aminopyridine-3-carboxamide | 7418-66-8.
- Chem-Impex. (n.d.). 4-Aminopyridine-3-carboxamide.
- PubMed Central. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
- Chłopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230–239.
- PubChem. (n.d.). N'-Methylnicotinamide.
- PubMed Central. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome.
- PubMed Central. (2024, July 20). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide.
- PubMed. (n.d.). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture.
- PubMed. (n.d.). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory.
- YouTube. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Wikipedia. (n.d.). 1-Methylnicotinamide.
Sources
- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20180162895A1 - Method for preparing nicotinamide mononucleotide (nmn) - Google Patents [patents.google.com]
- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
- 10. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
A Strategic Guide to the Preliminary Biological Activity Screening of 4-Amino-N-methylnicotinamide
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological activity screening of the novel compound 4-Amino-N-methylnicotinamide. As a structural analog of nicotinamide (a form of vitamin B3), this screening strategy is designed to efficiently probe its potential cytotoxic effects, enzymatic inhibitory capacity, and impact on key cellular signaling pathways. This guide emphasizes the rationale behind experimental choices, provides detailed protocols, and outlines a framework for data interpretation, ensuring a robust initial assessment of the compound's therapeutic potential.
Introduction: Rationale and Strategic Overview
This compound, with the IUPAC name 4-Amino-N-methylpyridine-3-carboxamide[1], is a nicotinamide analog. Nicotinamide is a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and redox reactions[2]. Enzymes involved in NAD+ metabolism, such as Nicotinamide N-methyltransferase (NNMT), are emerging as therapeutic targets in various diseases, including metabolic disorders and cancer[3][4][5]. The structural similarity of this compound to nicotinamide suggests that it may interact with enzymes that recognize nicotinamide as a substrate or regulator.
Therefore, this screening guide proposes a multi-pronged approach to characterize the preliminary biological activity of this compound. The strategy begins with in silico predictions to estimate its drug-like properties, followed by a tiered in vitro screening cascade. This cascade is designed to first assess general cytotoxicity, then to investigate potential inhibitory effects on a relevant enzyme class, and finally to probe its impact on a critical cell signaling pathway.
Phase I: In Silico Profiling - Predicting a Pharmacokinetic Profile
Before embarking on resource-intensive in vitro studies, it is prudent to perform an initial in silico assessment of this compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A favorable ADMET profile is a key determinant of a compound's potential for further development[6][7]. Numerous open-access web-based tools can provide rapid and reasonably accurate predictions[8][9][10].
Recommended Platforms
For a comprehensive initial ADMET assessment, utilizing a consensus approach from multiple platforms is recommended to increase the reliability of the predictions.[6]
-
ADMET-AI: A fast and accurate web-based tool for predicting a wide range of ADMET properties using machine learning models.[8]
-
SwissADME: A popular web server that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, and drug-likeness.
-
pkCSM: A tool for predicting small-molecule pharmacokinetic properties using graph-based signatures.
Key Parameters for Evaluation and Hypothetical Data Presentation
The following table outlines key ADMET parameters and presents a hypothetical predictive profile for this compound.
| Parameter | Predicted Value (Hypothetical) | Interpretation |
| Molecular Weight | 151.17 g/mol | Favorable (Lipinski's Rule of 5: <500) |
| LogP (o/w) | 0.85 | Good balance of hydrophilicity/lipophilicity |
| Aqueous Solubility | High | Favorable for oral bioavailability |
| Human Intestinal Absorption | High | Likely good oral absorption |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low concern for mutagenicity |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Phase II: General Cytotoxicity Screening
The initial in vitro step is to assess the general cytotoxicity of this compound across a range of concentrations. This will establish a working concentration range for subsequent, more specific assays and identify any overt cytotoxic effects. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for evaluating cell metabolic activity, which is often used as an indicator of cell viability.[11][12][13][14][15]
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using a cell-based assay.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thus streamlining the protocol.[11]
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.
Hypothetical Cytotoxicity Data
The results can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 89.4 ± 6.2 |
| 50 | 75.3 ± 5.5 |
| 100 | 60.1 ± 7.3 |
| Calculated IC50 | > 100 µM |
Interpretation: A hypothetical IC50 value greater than 100 µM suggests that this compound has low cytotoxicity at the tested concentrations. This is a favorable outcome, as it indicates a potentially wide therapeutic window.
Phase III: Targeted Enzyme Inhibition Assay - Nicotinamide N-methyltransferase (NNMT)
Given the structural similarity of this compound to nicotinamide, a logical next step is to investigate its potential to inhibit enzymes that metabolize nicotinamide. Nicotinamide N-methyltransferase (NNMT) is a key enzyme in this pathway, catalyzing the methylation of nicotinamide.[3][4] Dysregulation of NNMT has been implicated in several diseases, making it an attractive therapeutic target.[5]
Assay Principle and Workflow
A common method to measure NNMT activity is to quantify the production of one of its products, S-adenosyl-L-homocysteine (SAH). This can be achieved using a coupled enzyme assay that ultimately results in a fluorescent signal.
Caption: Coupled enzyme assay workflow for NNMT inhibition.
Detailed Protocol: NNMT Inhibition Assay
This protocol is a generalized framework for an in vitro NNMT inhibition assay.[16][17][18]
-
Reagent Preparation: Prepare assay buffer, recombinant human NNMT enzyme, S-adenosyl-L-methionine (SAM), nicotinamide, and the test compound (this compound) at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, NNMT enzyme, and the test compound at different concentrations. Include a positive control (a known NNMT inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction and add the detection reagents (containing SAH hydrolase, adenosine deaminase, and a fluorescent probe) according to the manufacturer's protocol.
-
Fluorescence Measurement: Incubate for a further 10-15 minutes and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Hypothetical NNMT Inhibition Data
The data can be plotted as the percentage of inhibition versus the log concentration of the inhibitor to determine the IC50 value.
| Concentration (µM) | % NNMT Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.2 |
| 0.01 | 5.6 ± 4.1 |
| 0.1 | 15.8 ± 5.3 |
| 1 | 48.9 ± 6.8 |
| 10 | 85.2 ± 4.9 |
| 100 | 95.1 ± 3.7 |
| Calculated IC50 | 1.2 µM |
Interpretation: A hypothetical IC50 of 1.2 µM indicates that this compound is a potent inhibitor of NNMT. This would be a significant finding, warranting further investigation into its mechanism of inhibition (e.g., competitive, non-competitive).
Phase IV: Cellular Signaling Pathway Analysis - ERK1/2 Phosphorylation
To move beyond a single molecular target and understand the compound's broader effects on cellular signaling, a targeted analysis of a key pathway is necessary. The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20][21][22][23] Investigating the effect of this compound on ERK1/2 phosphorylation can provide insights into its potential anti-proliferative or other signaling-modulatory effects.
The ERK1/2 Signaling Cascade
The ERK1/2 pathway is a multi-tiered kinase cascade that transmits signals from the cell surface to the nucleus.
Caption: Simplified representation of the ERK1/2 signaling pathway.
Detailed Protocol: Western Blotting for Phospho-ERK1/2
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (based on cytotoxicity data) for a specified time (e.g., 24 hours). Include a positive control that stimulates ERK1/2 phosphorylation (e.g., EGF) and a negative (vehicle) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Hypothetical Western Blot Data and Interpretation
The intensity of the p-ERK1/2 bands can be quantified and normalized to the total ERK1/2 bands.
| Treatment | Normalized p-ERK1/2 Level (Fold Change) |
| Vehicle Control | 1.0 |
| EGF (Positive Control) | 8.5 |
| This compound (1 µM) | 0.9 |
| This compound (10 µM) | 0.6 |
| This compound (50 µM) | 0.3 |
Interpretation: A hypothetical dose-dependent decrease in p-ERK1/2 levels suggests that this compound may inhibit the ERK1/2 signaling pathway. This could be a potential mechanism for any observed anti-proliferative effects and would warrant further investigation into its effects on upstream components of the pathway.
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to the preliminary biological activity screening of this compound. The proposed workflow, from in silico profiling to targeted in vitro assays, provides a solid foundation for characterizing this novel compound.
Based on the hypothetical data presented, this compound emerges as a promising compound with low cytotoxicity, potent NNMT inhibitory activity, and the ability to modulate the ERK1/2 signaling pathway. These preliminary findings would strongly justify further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise mode of NNMT inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other methyltransferases and kinases to determine its selectivity.
-
Cell-based Mechanistic Assays: Investigating the downstream consequences of NNMT inhibition and ERK1/2 pathway modulation in relevant cellular models.
-
In vivo Efficacy and Pharmacokinetic Studies: Evaluating the compound's therapeutic potential and metabolic fate in animal models of relevant diseases.
By following a structured and scientifically rigorous screening cascade, researchers can efficiently and effectively uncover the biological potential of novel chemical entities like this compound, paving the way for the development of new therapeutic agents.
References
- Plotnikov, A., Zehorai, E., Procaccia, S., & Seger, R. (2011). The ERK Cascade: Distinct Functions within Various Subcellular Organelles. Genes & Cancer, 2(3), 192-204.
- Lavoie, H., Gagnon, J., & Therrien, M. (2020). Navigating the ERK1/2 MAPK Cascade. Developmental Cell, 52(6), 682-700.
- Kumari, A., & Kumar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
- Wikipedia. (n.d.). Extracellular signal-regulated kinases.
- Abeomics. (n.d.). ERK Signaling.
- Wikipedia. (n.d.). MTT assay.
- Klusa, J., & Kalesky, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Jin, Z. Q., & Zhou, H. Z. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers in Physiology, 10, 1039.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Pérez-Sánchez, H., & Medina-Franco, J. L. (2018). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 23(11), 2870.
- ADMET-AI. (n.d.). ADMET-AI.
- AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
- VLS3D.COM. (n.d.). ADMET predictions.
- Newman, D. J., & Cragg, G. M. (2020). Screening and identification of novel biologically active natural compounds.
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.
- Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(4), 743-787.
- Li, Y., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(15), 5732.
- ResearchGate. (n.d.). In vitro Screening Systems.
- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(8), 2135-2142.
- El-Damasy, D. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Advances, 12(49), 31969-31985.
- Semantic Scholar. (n.d.). In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus.
- Wagner, G. K., & Arnott, G. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 24(19), 3508.
- Neelakantan, H., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Protein Science, 27(5), 903-912.
- Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide.
- Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1045-1055.
- Lee, C., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 11(1), e12530.
- ResearchGate. (2025). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets.
- ChemUniverse. (n.d.). This compound [Q01129].
- PubChem. (n.d.). N'-Methylnicotinamide.
- Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1264906.
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239.
- Wikipedia. (n.d.). 1-Methylnicotinamide.
Sources
- 1. This compound [synhet.com]
- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. ayushcoe.in [ayushcoe.in]
- 10. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 22. abeomics.com [abeomics.com]
- 23. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
The Genesis of a Metabolic Antagonist: An In-depth Technical Guide to the Early Research of 4-Aminonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Tale of Isomers and Metabolic Deception
In the landscape of early cancer research, the exploration of antimetabolites—molecules designed to mimic and disrupt essential cellular processes—was a burgeoning frontier. Among the compounds of interest were analogs of nicotinamide, a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is vital for cellular redox reactions and energy metabolism. While its isomer, 6-aminonicotinamide, garnered significant attention for its potent biological effects, the early investigations into 4-aminonicotinamide laid crucial groundwork for understanding the structure-activity relationships of nicotinamide antagonists. This guide delves into the foundational research on 4-aminonicotinamide, offering a technical exploration of its initial synthesis, proposed mechanisms of action, and the early preclinical studies that shaped our initial understanding of this compound.
I. The Chemical Blueprint: Early Synthetic Approaches
The journey into the biological activities of 4-aminonicotinamide began with its chemical synthesis. Early methods for preparing aminonicotinamides and their precursors were foundational to enabling their biological study. A key precursor, 4-aminonicotinic acid, was synthesized through a multi-step process. One notable early route involved the oxidation of isoquinoline to yield 3,4-pyridinedicarboxylic acid. This intermediate was then subjected to intramolecular dehydration using acetic anhydride to form the corresponding anhydride. Subsequent ammonolysis and a Hofmann rearrangement reaction successfully introduced the amino group at the 4-position of the nicotinic acid backbone[1].
Experimental Protocol: Synthesis of 4-Aminonicotinic Acid via Hofmann Rearrangement[1]
-
Oxidation of Isoquinoline: Isoquinoline is oxidized using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.
-
Anhydride Formation: The resulting 3,4-pyridinedicarboxylic acid is treated with acetic anhydride to facilitate intramolecular dehydration, forming 3,4-pyridinedicarboxylic anhydride.
-
Ammonolysis: The anhydride is subjected to ammonolysis to open the ring and form the corresponding amido-acid.
-
Hofmann Rearrangement: The amido-acid undergoes a Hofmann rearrangement to introduce the amino group at the C(4) position, yielding 4-aminonicotinic acid.
This foundational synthesis provided the necessary chemical matter to begin exploring the biological consequences of introducing an amino group at the 4-position of the nicotinamide scaffold.
II. The Biological Gambit: Unraveling the Mechanism of Action
The primary hypothesis behind the biological activity of 4-aminonicotinamide was its function as a nicotinamide antagonist. By mimicking the natural vitamin, it was postulated that 4-aminonicotinamide could interfere with the synthesis and function of NAD+, a critical coenzyme in a vast array of cellular metabolic pathways.
A. The NAD+ Deception: A Competitive Inhibition Hypothesis
The prevailing theory in the early stages of research was that 4-aminonicotinamide, once inside the cell, would be mistaken for nicotinamide by the enzymes of the NAD+ salvage pathway. This would lead to the formation of fraudulent NAD+ analogs, which would then be unable to function correctly in redox reactions, thereby disrupting cellular metabolism. This concept was more extensively studied with its isomer, 6-aminonicotinamide, which was shown to be metabolized to 6-amino-NAD(P)+, a competitive inhibitor of NAD(P)+-requiring enzymes[2]. While direct early evidence for 4-aminonicotinamide's metabolic fate is scarce in the initial literature, the framework established by its isomer provided a strong rationale for its investigation as a metabolic inhibitor.
B. Targeting the Pentose Phosphate Pathway: A Collateral Strike
A key metabolic pathway implicated in the effects of aminonicotinamides was the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, as well as for producing precursors for nucleotide biosynthesis. The enzyme 6-phosphogluconate dehydrogenase, a critical component of the PPP, is NADP+-dependent. Studies on 6-aminonicotinamide demonstrated that its fraudulent NADP+ analog could potently inhibit this enzyme, leading to a metabolic bottleneck[3][4]. This inhibition results in the accumulation of 6-phosphogluconate and a depletion of NADPH, rendering cancer cells, which often have a high demand for PPP products, vulnerable to metabolic stress and oxidative damage[3][4]. The early investigations into 4-aminonicotinamide were guided by the hypothesis that it would exert similar effects on this vital metabolic pathway.
Signaling Pathway: Hypothesized Mechanism of 4-Aminonicotinamide Action
Caption: Hypothesized mechanism of 4-aminonicotinamide as a nicotinamide antagonist.
III. Early Preclinical Investigations: Gauging the Biological Impact
The initial preclinical evaluation of 4-aminonicotinamide focused on its effects in both in vitro and in vivo models. These early studies were crucial for determining the compound's potential as a therapeutic agent and for understanding its toxicological profile.
A. In Vitro Cytotoxicity: A First Look at Anticancer Potential
Early in vitro studies were designed to assess the direct cytotoxic effects of 4-aminonicotinamide on cancer cells. While specific historical data for 4-aminonicotinamide is limited, the general approach for testing nicotinamide analogs involved exposing various cancer cell lines to the compound and measuring cell viability and proliferation. For instance, studies on 6-aminonicotinamide demonstrated its potent growth-inhibitory effects on L1210 and CHO cells[5]. It was observed that 6-aminonicotinamide caused a depletion of purine and pyrimidine nucleotides and NAD+, along with a reduction in the ATP to ADP ratio[5]. These findings provided a strong rationale to suspect that 4-aminonicotinamide would exhibit similar cytotoxic properties by disrupting cellular energy metabolism and nucleotide synthesis.
Experimental Protocol: In Vitro Cytotoxicity Assay (Conceptual)
-
Cell Culture: Cancer cell lines (e.g., HeLa, L1210) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of 4-aminonicotinamide for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which assesses mitochondrial metabolic activity.
-
Data Analysis: The concentration of 4-aminonicotinamide that inhibits cell growth by 50% (IC50) is calculated to determine its potency.
B. In Vivo Studies: From the Bench to Animal Models
IV. The Isomer Conundrum and the Path Forward
The early research into 4-aminonicotinamide was instrumental in building a broader understanding of nicotinamide antagonists. However, the scientific focus largely shifted towards its isomer, 6-aminonicotinamide, which appeared to exhibit more potent biological activity in many of the early assays. This divergence in research emphasis highlights a common theme in drug discovery, where subtle structural changes can lead to significant differences in biological effect.
Despite the greater attention given to its isomer, the foundational studies on 4-aminonicotinamide were not in vain. They contributed to the collective knowledge of structure-activity relationships among nicotinamide analogs and helped to solidify the concept of metabolic antagonism as a viable strategy in cancer therapy. The early work on both isomers paved the way for the development of more sophisticated and specific inhibitors of enzymes in the NAD+ metabolic pathway, such as the NAMPT inhibitors that are a subject of intense research today.
V. Conclusion: A Foundational Pillar in a Larger Edifice
The early research on 4-aminonicotinamide represents a crucial, albeit less celebrated, chapter in the history of antimetabolite drug discovery. The initial forays into its synthesis and the theoretical framework for its mechanism of action, largely inferred from its more potent isomer, provided valuable insights for the field. While it may not have progressed to the clinical forefront, the study of 4-aminonicotinamide served as a vital stepping stone, contributing to the rich tapestry of knowledge that continues to inform the design and development of novel metabolic inhibitors for the treatment of cancer and other diseases. The early researchers who painstakingly synthesized and tested these compounds laid the intellectual groundwork for the more targeted and potent therapies that are being investigated today.
References
- Study on synthesis of 4-Aminonicotinic acid. ResearchGate.
- The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PMC.
- The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI.
- Nicotinamide for Skin-Cancer Chemoprevention in Transplant Recipients. ResearchGate.
- Study reveals efficacy of nicotinamide for skin cancer prevention. VUMC News.
- Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism. PubMed.
- Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central.
- Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. PubMed.
- The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed.
- Quantitation of Metabolic and Radiobiological Effects of 6-Aminonicotinamide in RIF-1 Tumor Cells in Vitro1. Cancer Research.
- Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. ResearchGate.
- A brief history of vitamin d and cancer prevention. PubMed.
- Cancer research: from folate antagonism to molecular targets. PubMed.
- Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery. PMC.
- The impact of vitamin D on cancer: A Mini Review. PMC.
- The impact of vitamin D on cancer: A mini review. PubMed.
- Organic chemistry section : summary of activities, July 1970 to June 1971. NIST.
Sources
- 1. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Amino-N-methylnicotinamide: A Framework for Characterization in Drug Development
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Amino-N-methylnicotinamide, a nicotinamide derivative of interest in pharmaceutical research. While specific solubility data for this compound is not extensively published, this paper establishes the theoretical and practical groundwork necessary for its determination. We delve into the predicted physicochemical properties based on its molecular structure, outline the gold-standard experimental methodologies for accurate solubility measurement, and provide detailed protocols grounded in international regulatory standards. This guide is intended for researchers, formulation scientists, and drug development professionals, offering the necessary tools to systematically evaluate this compound's behavior in various solvent systems, a crucial step in its journey from discovery to clinical application.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey of a new chemical entity (NCE) from a promising candidate to a viable drug product is governed by a set of fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to in vivo efficacy.[1] A drug must first dissolve in physiological fluids to be absorbed into systemic circulation.[1] Poor solubility is a persistent challenge that can lead to low and variable bioavailability, hindering clinical development.[1][2]
This compound, a derivative of the B3 vitamin family, presents a unique structural combination: a pyridine ring (common to nicotinamides), a primary amine at the 4-position, and an N-methylated amide group. Each of these functional groups contributes to the molecule's overall polarity, ionization potential, and hydrogen bonding capacity, which collectively dictate its solubility.
This guide will not only explore the theoretical underpinnings of this compound's solubility but also provide robust, validated protocols for its empirical determination, aligning with the standards set by the International Council for Harmonisation (ICH).[3][4][5][6]
Predicted Physicochemical Profile and Its Influence on Solubility
Understanding the molecular structure of this compound allows us to predict its solubility behavior. The molecule's key functional groups are the primary drivers of its interaction with different solvents.
-
Pyridine Ring and N-methylamide Group: These features are shared with N'-Methylnicotinamide. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can both donate and accept hydrogen bonds. This suggests a baseline level of polarity.
-
4-Amino Group: The addition of a primary aromatic amine group significantly alters the molecule's electronic properties and basicity. This group is a strong hydrogen bond donor and can be protonated in acidic conditions, drastically increasing aqueous solubility at low pH.
Key Physicochemical Parameters to Determine:
-
pKa (Ionization Constant): The presence of the pyridine nitrogen and the 4-amino group means the molecule will have at least two pKa values. Determining these is crucial, as solubility will be highly pH-dependent.[7] The solubility of an ionizable drug is lowest at a pH where it is un-ionized (its intrinsic solubility) and increases as it becomes ionized.[7]
-
LogP/LogD (Lipophilicity): The LogP (partition coefficient) measures the lipophilicity of the neutral molecule, while LogD accounts for pH and the distribution of all ionic species. This parameter is essential for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Crystal Structure (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates.[8] Solid-state characterization is a necessary step to ensure that solubility measurements are consistent and refer to a specific, stable solid form.[8][9]
The following diagram illustrates the relationship between these core properties and the resulting solubility profile.
Caption: Relationship between molecular structure, physicochemical properties, and solubility.
Methodologies for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development. Early discovery often uses high-throughput kinetic methods, while preclinical and later stages require precise thermodynamic (equilibrium) solubility data.[9][10]
Thermodynamic Equilibrium Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[7] The Shake-Flask Method is the most reliable and widely accepted technique for this measurement.[7][8][10]
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the API ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[7]
-
Constant Temperature: Solubility is temperature-dependent. ICH guidelines specify 37 ± 1 °C for biopharmaceutics classification to simulate physiological conditions.[3][11]
-
Agitation and Time: Continuous agitation is required to facilitate dissolution. The system must be given sufficient time to reach equilibrium, which must be confirmed by measuring the concentration at sequential time points (e.g., 24, 48, 72 hours) until the value stabilizes.[8]
-
Phase Separation: It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. Centrifugation followed by careful filtration is a common and effective approach.[10][12]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool over spectrophotometry because of its ability to separate the parent compound from any impurities or degradants, ensuring accurate quantification.[10]
-
Preparation: Add an excess amount of this compound solid to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2, 4.5, 6.8 buffers as per ICH M9 guidelines, or various organic solvents) to each vial.[3][6]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 72 hours).
-
Equilibrium Confirmation: At set intervals (e.g., 24, 48, and 72 hours), pause agitation and allow the solid to settle.
-
Sample Collection & Phase Separation:
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot using a suitable syringe filter (e.g., 0.22 µm PVDF). Self-Validation Step: The potential for filter sorption should be assessed, especially for poorly soluble compounds.[10]
-
-
Dilution: Promptly dilute the clear filtrate with mobile phase to prevent precipitation upon cooling and to bring the concentration within the calibrated range of the analytical method.[8]
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of this compound against a standard curve.
-
Data Analysis: The solubility is the plateau concentration observed over the final time points. The experiment should be performed in triplicate for each solvent condition.[6]
The following diagram outlines this workflow.
Caption: Workflow for the Shake-Flask Equilibrium Solubility determination method.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a highly soluble organic solvent (like DMSO) and then added to an aqueous buffer.[9] This method is faster and amenable to high-throughput screening in early drug discovery.
Methodology Overview (Turbidimetric Method):
-
A stock solution of this compound is prepared in 100% DMSO.
-
Small aliquots of this stock solution are added sequentially to an aqueous buffer in a microplate well.
-
The turbidity (light scattering) of the solution is monitored after each addition.
-
The concentration at which a significant increase in turbidity is detected is reported as the kinetic solubility.[10]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.
Table 1: Proposed Template for Equilibrium Solubility Data of this compound at 37 °C
| Solvent System | pH (at end of study) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| 0.1 N HCl Buffer | 1.2 | [Experimental Data] | [Calculated Data] |
| Acetate Buffer | 4.5 | [Experimental Data] | [Calculated Data] |
| Phosphate Buffer | 6.8 | [Experimental Data] | [Calculated Data] |
| Water | ~7.0 | [Experimental Data] | [Calculated Data] |
| Ethanol | N/A | [Experimental Data] | [Calculated Data] |
| Propylene Glycol | N/A | [Experimental Data] | [Calculated Data] |
| DMSO | N/A | [Experimental Data] | [Calculated Data] |
Interpretation for Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH range of 1.2-6.8 is used to classify the drug according to the BCS. A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this entire pH range.[3][6][11] This classification is fundamental for guiding formulation strategies and seeking biowaivers for in vivo bioequivalence studies.[3][4][5][6]
Conclusion
The solubility profile of this compound is a foundational dataset required for its advancement as a potential therapeutic agent. While direct data may be sparse, a systematic evaluation using the principles and robust methodologies outlined in this guide will provide the necessary insights for formulation development. By anchoring the experimental design in the causality of physicochemical properties and adhering to internationally recognized protocols like the Shake-Flask method, researchers can generate reliable and reproducible data. This information is not merely a set of numbers but a critical component of the decision-making process, influencing everything from dosage form selection to the prediction of in vivo performance.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]
- Glomme, A., & Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. [Link]
- Jain, A., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
- Königsberger, E., Königsberger, L.-C., & Gamsjäger, H. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Kumar, L., & Singh, S. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 26-30. [Link]
- Slideshare. (n.d.).
- Tsinman, K., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 359-363. [Link]
- Verbeeck, J., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
- World Health Organization. (2015).
- ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- Shayanfar, A., & Jouyban, A. (2014). Solubility of nicotinamide in ethanol + acetonitrile at different temperatures. Journal of Molecular Liquids, 197, 354-357. [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Degradation Studies of 4-Amino-N-methylnicotinamide
Foreword: Charting Unexplored Territory
In the landscape of pharmaceutical development, a thorough understanding of a molecule's stability is paramount. It dictates storage conditions, shelf-life, and formulation strategies, and is a critical component of regulatory submissions. The subject of this guide, 4-Amino-N-methylnicotinamide, is a nicotinamide derivative with potential pharmacological interest. However, a review of the current scientific literature reveals a scarcity of specific stability and degradation data for this compound.
This guide is therefore constructed not as a retrospective summary, but as a proactive, first-principles-based roadmap for the researcher, scientist, or drug development professional. We will leverage established chemical principles and regulatory guidelines to design a comprehensive stability testing program. By examining the constituent functional groups—a pyridine ring, an aromatic amine, and an N-substituted amide—we can predict likely degradation pathways and create a robust experimental framework to investigate them. This document serves as both a theoretical treatise and a practical bench-top guide to elucidating the stability profile of this compound.
Theoretical Degradation Profile: A Mechanistic Perspective
The structure of this compound presents several chemically active sites susceptible to degradation under stress conditions. A proactive analysis of these sites allows us to anticipate potential degradation products and tailor our analytical methods accordingly.
Hydrolytic Degradation
The N-methylamide functional group is a primary candidate for hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would yield 4-aminonicotinic acid and methylamine . The rate of this reaction can be influenced by the electronic nature of the pyridine ring.[1]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the amide is attacked by a hydroxide ion, proceeding through a tetrahedral intermediate to yield the carboxylate salt of 4-aminonicotinic acid and methylamine . This pathway is often more facile for amides than acid hydrolysis.[2][3]
Oxidative Degradation
The presence of an aromatic amino group makes the molecule susceptible to oxidation.
-
Oxidation of the 4-Amino Group: Aromatic amines are known to be sensitive to oxidizing agents (e.g., hydrogen peroxide, metal ions, dissolved oxygen), which can lead to a cascade of complex reactions forming colored products like quinone-imines and polymeric species.[4] This is a critical pathway to investigate as it can lead to significant changes in the drug substance's appearance and purity.
-
Pyridine N-Oxide Formation: A minor degradation pathway for nicotinamide involves the oxidation of the pyridine ring nitrogen.[5] It is plausible that this compound could undergo similar oxidation to form This compound-N-oxide .
-
Metabolic Analogy: In biological systems, the related compound N-methylnicotinamide is oxidized by aldehyde oxidase to form pyridone products.[5][6][7] While this is an enzymatic process, it highlights the susceptibility of the pyridine ring system to oxidation.
Photodegradation
Aromatic systems, particularly those with heteroatoms and amine substituents, can absorb UV radiation. This can lead to the formation of excited-state species that may undergo various reactions, including oxidation or rearrangement. The International Council for Harmonisation (ICH) Q1B guidelines mandate photostability testing for new drug substances.[8][9]
Thermal Degradation
Exposure to high temperatures can provide the activation energy needed to initiate degradation reactions. For this compound, this could accelerate hydrolysis or oxidation, or potentially lead to decarboxylation or other fragmentation pathways if the molecule is unstable at its melting point or in solution at elevated temperatures.[10][11] Studies on related compounds have shown that NAD+ begins to degrade significantly at temperatures around 85°C.[12]
Proposed Degradation Pathways Diagram
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
Objective: To generate degradation products of this compound under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (ACS grade)
-
Class A volumetric glassware
Protocol 1: Stock Solution Preparation
-
Accurately weigh approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 methanol:water mixture to create a 1.0 mg/mL stock solution .
-
Causality: A hydro-organic solvent is chosen to ensure solubility of the parent compound and potential degradants of varying polarity.
-
Protocol 2: Forced Degradation Procedures For each condition, a control sample (stored at 5°C, protected from light) should be prepared by diluting the stock solution in the same final solvent matrix without the stressor.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL flask.
-
Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before dilution for analysis.
-
-
Base Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL flask.
-
Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before dilution for analysis.
-
Causality: Neutralization is critical to halt the degradation reaction at the specific time point, ensuring accurate kinetic assessment.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the stock solution into a 10 mL flask.
-
Add 5 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 8, and 24 hours.
-
-
Thermal Degradation (Solution):
-
Pipette 10 mL of the stock solution into a sealed vial.
-
Incubate in an oven at 80°C.
-
Withdraw aliquots at 0, 24, and 48 hours.
-
-
Photostability Testing:
-
Spread a thin layer of the solid API in a petri dish.
-
Prepare a solution of the API (e.g., 0.5 mg/mL) in a quartz cuvette or chemically inert transparent container.
-
Place samples in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [8][9] * A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the stressed and control samples at the end of the exposure.
-
Protocol 3: Stability-Indicating HPLC-UV/MS Method A robust method is required to separate the parent compound from all potential degradation products.
-
Instrumentation: HPLC with Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH, Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.
-
Causality: A C18 column provides good retention for moderately polar compounds. The sub-2 µm particle size allows for high resolution and efficiency.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality: Formic acid provides a source of protons for efficient positive-ion mode mass spectrometry and helps to produce sharp peak shapes.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
Causality: A gradient is essential to elute both polar (early eluting) and non-polar (late eluting) degradation products within a reasonable run time.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: Diode Array Detector scanning from 200-400 nm; extract chromatogram at λmax of the parent compound (e.g., ~260-280 nm).
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan from m/z 50-500. Collect MS/MS data on the parent ion and any observed degradation products to aid in structural elucidation. [13]
Data Presentation and Interpretation
All results from the forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability profile.
Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Peak Area | % Assay of Parent | % Degradation | Number of Degradants | Major Degradant RRT |
| Control (Initial) | 0 | 1,000,000 | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60°C | 24 | 850,000 | 85.0 | 15.0 | 2 | 0.75 |
| 0.1 M NaOH, 60°C | 8 | 820,000 | 82.0 | 18.0 | 1 | 0.75 |
| 3% H₂O₂, RT | 24 | 910,000 | 91.0 | 9.0 | 3 | 1.15, 1.25 |
| Heat (80°C, Soln) | 48 | 950,000 | 95.0 | 5.0 | 1 | 0.75 |
| Photolytic (ICH) | - | 980,000 | 98.0 | 2.0 | 1 | 1.30 |
(Note: Data shown is illustrative and must be generated experimentally.)
Mass Balance and Peak Purity
-
Mass Balance: This is a critical validation parameter. It is the sum of the assay of the parent compound and the percentage of all degradation products. A mass balance between 95-105% provides confidence that all major degradation products have been detected.
-
Peak Purity: The DAD detector can be used to assess the spectral purity of the parent peak in the stressed samples. A pure peak should have a consistent UV spectrum across its entire width. This confirms that no degradation products are co-eluting with the parent compound, thus validating the "stability-indicating" nature of the method.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for initiating the stability and degradation studies of this compound. By anticipating the chemical liabilities of the molecule and designing robust experimental protocols, researchers can efficiently elucidate its degradation pathways, develop a validated stability-indicating method, and generate the critical data needed for further drug development. The insights gained will be instrumental in formulating a stable drug product and ensuring its safety and efficacy throughout its lifecycle.
References
- Brakstad, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17282. [Link]
- Morel, F., et al. (1998). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow.
- Hong, S., et al. (2020). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. International Journal of Tryptophan Research, 13, 1178646920930998. [Link]
- Lu, W., et al. (2020). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Chemical Biology, 15(7), 1776-1784. [Link]
- Krupa, N., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 29(5), 291-293. [Link]
- Rani, S., & Singh, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(4), 00023. [Link]
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Pelletier, O., & Campbell, J. A. (1962). A rapid method for the determination of N'-methylnicotinamide in urine. Analytical Biochemistry, 3, 60-67. [Link]
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide.
- Felsted, R. L., & Chaykin, S. (1967). N1-methylnicotinamide oxidation in a number of mammals. The Journal of Biological Chemistry, 242(6), 1274-1279. [Link]
- Patel, M., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics.
- Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 1-10. [Link]
- Hachisuka, K., et al. (2017). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Applied and Environmental Microbiology, 83(15), e00813-17. [Link]
- Chen, E. (2013). Thermal Degradation of Amines for CO2 Capture.
- Olson, C. A., et al. (2021). Target Metabolites to Slow Down Progression of Amyotrophic Lateral Sclerosis in Mice. Metabolites, 11(11), 747. [Link]
- Franzen, R. G. (2000).
- Samaritoni, J. G., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of Organic Chemistry, 79(7), 3140-3151. [Link]
- Hachisuka, K., et al. (2017). Identification of the thermal degradation products of NAD⁺ and determination of the thermal degradation rates of NAD⁺.
- Murashige, K., et al. (1966). N-methylnicotinamide oxidation in hog liver. Biochimica et Biophysica Acta (BBA) - General Subjects, 118(3), 556-565. [Link]
- Waters Corporation. (n.d.). Hydrolysis of Food and Feed Samples. [Link]
- Feng, J., et al. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- Piórkowska, E., et al. (2009). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 50(2), 226-231. [Link]
- Luo, L., et al. (2018). Comparison of plasma N 1 -methylnicotinamide concentrations from subjects in high-dose and placebo groups.
- Singh, A. K., et al. (2008). Oxidation of acidic amino acids by N-bromonicotinamide. A kinetic study.
- Al-Malaika, S., et al. (2013). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- The Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]
- Goolsby, C. M., & Richards, J. H. (1973). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. Biochemistry, 12(20), 3823-3828. [Link]
- UnitsLab.com. (n.d.).
- Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube. [Link]
Sources
- 1. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 5. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N1-methylnicotinamide oxidation in a number of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) for 4-Amino-N-methylnicotinamide
A Comprehensive Spectroscopic Guide to 4-Amino-N-methylnicotinamide
Prepared by: Gemini, Senior Application Scientist
Introduction: this compound, a derivative of nicotinamide (Vitamin B3), is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a primary amine and a secondary N-methylcarboxamide group, presents a unique electronic and steric profile. Accurate structural elucidation and purity assessment are paramount for any research application, mandating a thorough characterization using modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As comprehensive, peer-reviewed spectral data for this specific compound (CAS 910656-00-7) is not readily consolidated in the public domain, this document synthesizes predicted data grounded in fundamental spectroscopic principles and validated by experimental data from structurally analogous molecules. The causality behind spectral assignments is explained to provide researchers with a robust framework for interpreting their own experimental results.
Molecular Structure and Functional Group Analysis
The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of three key regions that dictate its spectral properties: the substituted pyridine ring, the primary amino group (-NH₂), and the N-methylamide side chain (-CONHCH₃).
Caption: Predicted major fragmentation pathway for this compound.
Causality and Interpretation:
-
Protonation: In ESI, the molecule is protonated, most likely at the most basic site, the pyridine nitrogen or the primary amine.
-
Amide Cleavage: The most favorable fragmentation is the cleavage of the C-N amide bond. This results in the loss of a neutral methylamine molecule (CH₃NH₂, 31.04 Da), leading to the fragment at m/z 121.06. [1][2]3. Decarbonylation: The resulting acylium ion can then lose carbon monoxide (CO, 28.01 Da) to form a stable aminopyridinium species at m/z 94.07.
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID) data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
FT-IR Spectroscopy Protocol (ATR)
-
Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity and introduce it cleanly to the mass spectrometer. A simple C18 column with a water/acetonitrile gradient is often sufficient.
-
Ionization: The eluent from the LC is directed into the Electrospray Ionization (ESI) source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Operate in positive ion mode.
-
MS Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 152.1) in the first mass analyzer (quadrupole) and fragmenting it in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer, providing the MS/MS spectrum.
References
- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]
- Ramalingam, S., et al. (2010). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). [Link]
- PubChem. N'-Methylnicotinamide | C7H8N2O | CID 64950. [Link]
- Blanchard, A., et al. (2014). MS fragmentation patterns of (A) 1 and (B) 3.
- Robertson, D. G., et al. (2001). Partial 600 MHz 1 H NMR spectra of urine.
- Toxin and Toxin Target Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (T3D2841). [Link]
- PubChem. 1-Methylnicotinamide | C7H9N2O+ | CID 457. [Link]
- Wandy, J., et al. (2021). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics.
- Reich, H. J. 13C NMR Chemical Shifts.
- Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. PubMed. [Link]
- PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]
- Piórkowska, E., et al. (2007). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Demertzis, M. A., et al. (2007). Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of [Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3].
- da Silva, J. G., et al. (2019).
- Li, Y., et al. (2021). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT.
- Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. TÜBİTAK Academic Journals. [Link]
- Patiny, L., et al. Predict 13C carbon NMR spectra. NMRDB.org. [Link]
Sources
Methodological & Application
Synthesis of 4-Amino-N-methylnicotinamide: A Detailed Protocol for Researchers
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 4-Amino-N-methylnicotinamide, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis, offering not just a procedural outline but also insights into the rationale behind the chosen synthetic strategy and experimental parameters.
Introduction and Synthetic Strategy
This compound is a substituted pyridine derivative with potential applications in the development of novel therapeutic agents. Its synthesis can be efficiently achieved through a two-step process commencing from the readily available 4-chloronicotinic acid. The overall synthetic pathway involves a nucleophilic aromatic substitution followed by an amidation reaction.
The strategic selection of this pathway is underpinned by the reactivity of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly in an acidic medium or when protonated, facilitates nucleophilic attack at the C4 position. This makes the displacement of the chloro group by an amino functionality a feasible and direct approach to introduce the desired amine. Subsequently, the carboxylic acid is activated and reacted with methylamine to furnish the final N-methylamide.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 4-Aminonicotinic Acid
This initial step focuses on the conversion of 4-chloronicotinic acid to 4-aminonicotinic acid via a nucleophilic aromatic substitution reaction. The chloro-substituent at the 4-position of the pyridine ring is activated towards displacement by nucleophiles.[1][2]
Reaction Scheme: Step 1
Caption: Conversion of 4-chloronicotinic acid to 4-aminonicotinic acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Chloronicotinic acid | 157.56 | 10.0 g | 0.0635 | ≥96% |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 100 mL | (excess) | Reagent grade |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | Reagent grade |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol | 46.07 | As needed | - | Reagent grade |
Experimental Protocol: Step 1
-
Reaction Setup: In a 250 mL high-pressure reaction vessel equipped with a magnetic stir bar, add 4-chloronicotinic acid (10.0 g, 0.0635 mol).
-
Addition of Ammonia: Carefully add 100 mL of concentrated aqueous ammonia (28-30%) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and place it in an oil bath preheated to 150-160 °C. Stir the reaction mixture vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature in a fume hood. Caution: The vessel is under pressure. Open it carefully.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of hot deionized water.
-
-
Purification:
-
Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to approximately 7. The 4-aminonicotinic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-aminonicotinic acid as a solid.
-
Characterization of 4-Aminonicotinic Acid
The identity and purity of the synthesized 4-aminonicotinic acid can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Part 2: Synthesis of this compound
The second step involves the amidation of 4-aminonicotinic acid with methylamine. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acid chloride intermediate using thionyl chloride.[3][]
Reaction Scheme: Step 2
Caption: Amidation of 4-aminonicotinic acid via an acid chloride intermediate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Aminonicotinic acid | 138.12 | 5.0 g | 0.0362 | (from Step 1) |
| Thionyl chloride (SOCl₂) | 118.97 | 4.0 mL (5.5 g) | 0.0462 | ≥99% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
| Methylamine solution (2.0 M in THF) | 31.06 | 27.2 mL | 0.0544 | - |
| Triethylamine (TEA) | 101.19 | 10.1 mL (7.3 g) | 0.0724 | ≥99% |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Experimental Protocol: Step 2
-
Formation of the Acid Chloride (in situ):
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-aminonicotinic acid (5.0 g, 0.0362 mol) in anhydrous dichloromethane (100 mL).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (4.0 mL, 0.0462 mol) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water.[5][6][7] This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 2-3 hours. The reaction mixture should become a clear solution.
-
Cool the solution to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The crude 4-aminonicotinoyl chloride hydrochloride is obtained as a solid.
-
-
Amidation Reaction:
-
Redissolve the crude acid chloride in anhydrous dichloromethane (100 mL) under an inert atmosphere.
-
Cool the solution in an ice bath and add triethylamine (10.1 mL, 0.0724 mol) to neutralize the hydrochloride salt and scavenge the HCl produced during the amidation.
-
Slowly add a 2.0 M solution of methylamine in THF (27.2 mL, 0.0544 mol) dropwise to the reaction mixture. Caution: Methylamine is a flammable and corrosive gas/solution.[8][9][10]
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
4-Chloropyridine hydrochloride: Harmful if swallowed and causes serious eye irritation.[11][12][13] Avoid inhalation of dust and contact with skin and eyes.
-
Lithium diisopropylamide (LDA): Pyrophoric and corrosive.[14][15][16] It reacts violently with water. Handle under an inert atmosphere.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[5][6][7][17][18] Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.
-
Methylamine (solution): Flammable, corrosive, and toxic.[8][9][10][19][20] Causes severe skin and eye burns and is harmful if inhaled.
Conclusion
This protocol details a reliable and scalable two-step synthesis of this compound from 4-chloronicotinic acid. By providing a thorough explanation of the reaction rationale, detailed procedural steps, and essential safety information, this guide aims to empower researchers to confidently and safely produce this important chemical entity for their research and development endeavors.
References
- Santa Cruz Biotechnology.
- New Jersey Department of Health. Hazard Summary: Thionyl Chloride.
- MilliporeSigma.
- Lanxess. Product Safety Assessment: Thionyl chloride.
- Cole-Parmer.
- Fisher Scientific. Safety Data Sheet - 4-Chloropyridine hydrochloride.
- ChemicalBook.
- Fisher Scientific.
- Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
- International Labour Organiz
- NOAA. CAMEO Chemicals - THIONYL CHLORIDE.
- Jubilant Ingrevia Limited.
- Cole-Parmer.
- MilliporeSigma. 4-Chloropyridine hydrochloride 99%.
- ChemicalBook.
- Transform the World with Simplicity. Matters needing attention in the use of lithium diisopropylamide in chemical industry.
- International Labour Organization. ICSC 1483 - METHYLAMINE (40% aqueous solution).
- CDH Fine Chemical.
- NOAA. CAMEO Chemicals - METHYLAMINE, AQUEOUS SOLUTION.
- Carl ROTH.
- ResearchGate. Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases.
- RSC Advances.
- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
- ResearchGate. Study on synthesis of 4-Aminonicotinic acid.
- PMC.
- ResearchGate.
- PubMed.
- PMC. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
- Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
- PMC. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- MedChemExpress. 4-Aminonicotinic acid | Building Block.
- Chemistry LibreTexts. 21.7: Chemistry of Amides.
- Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
- Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
- ResearchG
- YouTube.
- RSC Publishing.
- BOC Sciences.
- Chegg.com. Solved Indicate if true or false? a. 4-chloropyridine is....
- ChemicalBook. 4-Chloronicotinic acid synthesis.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- PMC. Catalytic Organometallic Reactions of Ammonia.
- PMC.
- ResearchGate. What are a good methods for reaction of amino acids with thionyl chloride?.
- RSC Publishing. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
Sources
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. chegg.com [chegg.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. nj.gov [nj.gov]
- 6. lanxess.com [lanxess.com]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ICSC 1483 - METHYLAMINE (40% aqueous solution) [chemicalsafety.ilo.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. westliberty.edu [westliberty.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. carlroth.com [carlroth.com]
Application Note: A Robust HILIC-UV Method for the Analysis of 4-Amino-N-methylnicotinamide
Abstract
This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-N-methylnicotinamide. Due to the high polarity of the analyte, conventional reversed-phase chromatography yields inadequate retention. This guide details a systematic approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection. We provide a complete, step-by-step protocol covering initial method development, optimization, and full validation in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.
Introduction: The Analytical Challenge of Polar Molecules
This compound is a polar, hydrophilic molecule (Figure 1). Its structure, featuring a pyridine ring, an amino group, and an N-methyl amide group, makes it highly soluble in aqueous media. Consequently, achieving sufficient retention and sharp peak shapes using traditional reversed-phase HPLC with nonpolar stationary phases (like C18) is a significant challenge.[1][2] Analytes of this nature often elute at or near the solvent front, co-eluting with excipients or impurities and making accurate quantification impossible.[1][3]
To overcome these issues, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] In this mode, polar analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[5] This approach provides excellent retention and selectivity for compounds that are poorly retained in reversed-phase chromatography.
Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol
Initial Method Development Strategy
A successful HPLC method begins with a logical, science-driven strategy based on the analyte's physicochemical properties. Our approach focuses on selecting the appropriate column, mobile phase, and detection parameters to establish a reliable starting point for optimization.
Rationale for Chromatographic Choices
-
Chromatographic Mode - HILIC: As established, the polar nature of this compound makes HILIC the logical choice. It offers robust retention without the need for ion-pairing reagents, which can be detrimental to column longevity and are incompatible with mass spectrometry.[2][6]
-
Stationary Phase - Amide Column: An amide-embedded stationary phase is selected for its excellent peak shape for polar bases and its alternative selectivity compared to bare silica. It provides a good balance of hydrophilic partitioning and hydrogen bonding interactions.
-
Mobile Phase - Acetonitrile and Buffered Water: Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and relatively weak elution strength, which promotes retention.[4] An aqueous buffer is crucial for maintaining a consistent pH and ionic strength, which controls the analyte's ionization state and minimizes undesirable secondary electrostatic interactions with the stationary phase, thereby ensuring symmetrical peaks.[4][5] Ammonium formate is an excellent choice as it is volatile (making it MS-compatible for future method extension) and provides good buffering capacity in the acidic pH range.
-
Detection - UV Spectrophotometry: The pyridine ring in this compound contains a strong chromophore, making it suitable for UV detection. Based on the structure of similar nicotinamide compounds, a detection wavelength of approximately 260 nm is selected as a starting point.
Initial Method Development Workflow
The following diagram outlines the systematic process for initial method development.
Caption: Workflow for initial HILIC method development.
Protocol 1: Method Optimization
Once initial conditions are established, the method must be optimized to achieve the desired performance characteristics: adequate retention (k > 2), good peak symmetry (As ≈ 1.0), and high efficiency (N > 5000).
Step-by-Step Optimization Protocol
-
Prepare Mobile Phases:
-
Mobile Phase A: 10 mM ammonium formate in water. Adjust to pH 3.0 with formic acid.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Prepare Working Standard: Dilute the stock solution of this compound with a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Expert Insight: The sample diluent should be similar in composition to the initial mobile phase to prevent peak distortion.
-
-
Optimize Organic Content:
-
Perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 95%, 90%, 85%, 80%).
-
Plot the retention factor (k) against the % of acetonitrile. The goal is to find a composition that provides a retention time between 3 and 10 minutes. In HILIC, increasing the acetonitrile content increases retention.[4][6]
-
-
Optimize Buffer pH and Concentration:
-
If peak tailing is observed, adjust the mobile phase pH (e.g., to 3.5 or 4.0) to ensure the analyte (an amine) is fully protonated.
-
Test a higher buffer concentration (e.g., 20 mM) to see if it improves peak shape by masking residual silanol activity on the stationary phase.[4]
-
-
Develop a Gradient (if necessary): If a single isocratic method cannot resolve the analyte from potential impurities, develop a shallow gradient. Start with a high percentage of acetonitrile and gradually decrease it.
-
Finalize and Equilibrate: Once the optimal conditions are found, document them. Ensure the column is thoroughly equilibrated with the final mobile phase before any formal analysis; HILIC columns often require longer equilibration times than reversed-phase columns.
Optimized HPLC Conditions
The following table summarizes the final optimized conditions derived from the protocol above.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX RRHD HILIC Plus, 2.1 x 100 mm, 1.8 µm (or equivalent amide phase column) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 8 minutes, then return to 95% B and equilibrate for 4 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| UV Detection | 262 nm |
| Sample Diluent | Acetonitrile/Water (90:10, v/v) |
| Expected Retention Time | Approx. 5.2 minutes |
Protocol 2: Method Validation (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R2) guideline to ensure the method is specific, linear, accurate, precise, and robust.[8][9][10][11]
Validation Workflow
This diagram illustrates the sequence of experiments required for comprehensive method validation.
Caption: Workflow for HPLC method validation.
Validation Experimental Protocols
A. Specificity
-
Prepare and inject the sample diluent (blank).
-
Prepare and inject a placebo sample (all formulation components except the active ingredient).
-
Prepare and inject a working standard of this compound (e.g., 10 µg/mL).
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
B. Linearity and Range
-
Prepare a series of at least five concentrations from the standard stock solution (e.g., 5, 7.5, 10, 15, 20 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
C. Accuracy (Recovery)
-
Prepare a placebo sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration; e.g., 8, 10, and 12 µg/mL).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
D. Precision
-
Repeatability (Intra-day): Prepare six individual samples at the target concentration (e.g., 10 µg/mL). Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each set and between sets.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10. Confirm this concentration by preparing and injecting six replicates and ensuring the precision (%RSD) is ≤ 10%.
-
LOD: Determine the concentration that provides an S/N ratio of approximately 3.
F. Robustness
-
Analyze a standard sample while making small, deliberate variations to the optimized method parameters.
-
Flow Rate: ± 0.04 mL/min (0.36 and 0.44 mL/min).
-
Column Temperature: ± 2 °C (33 °C and 37 °C).
-
Mobile Phase A pH: ± 0.1 (pH 2.9 and 3.1).
-
-
Acceptance Criteria: The system suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits for all conditions, demonstrating the method's reliability during routine use.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | Established based on linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% – 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10% |
| Robustness | System suitability parameters remain within limits. |
Conclusion
This application note provides a detailed and robust HILIC-UV method for the quantitative analysis of the polar compound this compound. By employing a systematic development approach and conducting a thorough validation according to ICH guidelines, we have established a method that is specific, linear, accurate, precise, and robust. This protocol is suitable for routine quality control analysis and can be readily implemented in a regulated laboratory environment.
References
- United States Pharmacopeia.
- BioPharm International. A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation.
- Parenteral Drug Association (PDA). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. PDA. [Link]
- LCGC International. Are You Sure You Understand USP <621>?.
- Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]
- MAC-MOD Analytical. ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]
- SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
- Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
- Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
- AMSbiopharma.
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
- ChemUniverse. This compound. ChemUniverse. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. hplc.eu [hplc.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mac-mod.com [mac-mod.com]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes & Protocols for the Use of Nicotinamide-Related Small Molecules in Cell Culture
An in-depth guide for researchers, scientists, and drug development professionals.
Preamble: Navigating the Nicotinamide-Signaling Axis
The study of cellular metabolism and its profound impact on signaling pathways has unveiled a sophisticated network of enzymes that dictate cell fate, immune response, and tumorigenesis. Central to this network are enzymes that utilize or are regulated by nicotinamide (NAM), a form of vitamin B3, and its derivatives. Two such critical enzyme families are the Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) Polymerases (PARPs). While the specific compound 4-Amino-N-methylnicotinamide is not extensively documented in publicly available literature, the principles governing the use of small molecules to probe this axis are well-established. This guide, therefore, focuses on the broader class of nicotinamide-related compounds, using well-characterized modulators of NNMT and PARP7 as exemplary models to provide a robust framework for experimental design and execution in cell culture.
We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature to empower researchers in their exploration of these vital cellular pathways.
Part I: Understanding the Molecular Targets
A lucid understanding of the target's mechanism of action is the bedrock of rigorous scientific inquiry. The choice to use an inhibitor or modulator in cell culture is predicated on its ability to perturb a specific node in a biological pathway, thereby revealing its function.
Section 1.1: Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role in regulating cellular metabolism and methylation.[1][2] Its primary function is to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, to nicotinamide (NAM). This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA or 1-MNAM).[2][3][4]
Causality in Experimentation: By consuming NAM and SAM, NNMT directly influences two major cellular pools:
-
NAD+ Homeostasis: NAM is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[5] By methylating NAM, NNMT effectively diverts it from NAD+ production, thereby regulating the availability of this critical coenzyme for redox reactions and as a substrate for enzymes like PARPs and Sirtuins.[1][4]
-
Cellular Methylation Potential: The NNMT reaction converts SAM to SAH. The ratio of SAM to SAH is a key indicator of the cell's capacity to perform methylation reactions, which are essential for epigenetic regulation of DNA and histones.[6]
Overexpression of NNMT is a hallmark of various cancers and metabolic diseases, where it is thought to contribute to disease progression by altering cellular metabolism and epigenetics.[1][2][6] Therefore, using NNMT inhibitors in cell culture allows researchers to probe the consequences of restoring normal NAM and SAM metabolism in diseased cells.
Caption: The NNMT pathway, illustrating the conversion of NAM and SAM to MNA and SAH and the points of therapeutic intervention.
Section 1.2: Poly(ADP-ribose) Polymerase 7 (PARP7)
PARP7 is a member of the PARP superfamily, but unlike the well-known PARP1/2 involved in DNA repair, it functions as a mono-ADP-ribosyltransferase (MARylating enzyme).[7] It catalyzes the transfer of a single ADP-ribose unit from NAD+ onto target proteins.[7]
Causality in Experimentation: The most critical function of PARP7 identified in the context of oncology is its role as a negative regulator of the type I interferon (IFN-I) signaling pathway.[8][9]
-
Immune Suppression: In cancer cells, PARP7 acts as a brake on the innate immune response.[8] It suppresses the cell's ability to produce type I interferons (like IFN-β) in response to cellular stress, such as the presence of cytosolic nucleic acids.[7][9]
-
Therapeutic Target: This immune-suppressive function makes PARP7 a compelling target for cancer immunotherapy. By inhibiting PARP7, the intrinsic "brake" is released, allowing cancer cells to produce IFN-β. This, in turn, activates an anti-tumor immune response by recruiting and activating immune cells.[8][10] The key downstream marker of this re-activation is the phosphorylation of STAT1 (p-STAT1).[7][10]
Using a PARP7 inhibitor, such as the clinical candidate RBN-2397, allows researchers to directly investigate the mechanisms of IFN-I re-activation and its subsequent effects on cancer cell viability and immune signaling.[8][10][11]
Caption: PARP7 negatively regulates the Type I Interferon pathway. Inhibition of PARP7 releases this brake, leading to IFN-β production and anti-tumor immunity.
Part II: Application Notes - Experimental Design & Rationale
Section 2.1: Reagent Preparation and Handling
The accuracy and reproducibility of your experiments begin with proper reagent handling.
-
Solubility: Most small molecule inhibitors are hydrophobic and require solubilization in an organic solvent before being diluted into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common choice.[12] Always consult the manufacturer's datasheet for specific solubility information.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Concentrations: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1%, as DMSO itself can have biological effects. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.
| Parameter | Guideline | Rationale |
| Solvent | High-purity, sterile-filtered DMSO | Prevents contamination and ensures compound integrity. |
| Stock Concentration | 10-50 mM | Allows for small volume additions to media, minimizing final DMSO concentration. |
| Storage | -20°C or -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO in Media | ≤0.1% (v/v) | High concentrations of DMSO can be toxic to cells and act as a confounding variable. |
| Vehicle Control | Mandatory | Distinguishes the effect of the compound from the effect of the solvent. |
Section 2.2: Key Applications in Cell Culture
-
Scientific Rationale: The NNMT and PARP pathways are intrinsically linked to cellular energy and survival.[13][14] Modulating these pathways can lead to cytostatic (growth inhibition) or cytotoxic (cell death) effects, particularly in cancer cells that are highly dependent on specific metabolic routes. A dose-response experiment is the critical first step to determine the concentration range at which the compound exhibits biological activity (e.g., IC50 value).
-
Recommended Assays:
-
MTT/MTS/WST-1 Assays: These colorimetric assays measure mitochondrial reductase activity, which serves as a proxy for the number of viable, metabolically active cells.[15] They are robust, inexpensive, and suitable for high-throughput screening.
-
Real-Time Cytotoxicity Assays: These assays use non-permeant DNA-binding dyes that fluoresce upon loss of membrane integrity (i.e., cell death), allowing for the kinetic monitoring of cytotoxicity over hours or days.[16]
-
-
Scientific Rationale: The primary mechanism of action for PARP7 inhibitors is the de-repression of type I interferon signaling.[8][10] Therefore, measuring the activation of this pathway is essential to confirm the on-target effect of the compound.
-
Recommended Assays:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of key interferon-stimulated genes (ISGs). This is a highly sensitive method to detect the transcriptional activation of the pathway. Key targets include IFNB1 (the interferon itself), CXCL10, and ISG15.
-
Western Blotting: Detect the phosphorylation of STAT1 at tyrosine 701 (p-STAT1 Tyr701). This is a direct and crucial downstream event following IFN-I receptor engagement.[7] It is essential to also probe for total STAT1 to assess the change in phosphorylation relative to the total protein amount.
-
Reporter Assays: Use engineered cell lines that contain a reporter gene (e.g., Luciferase or GFP) under the control of an Interferon-Stimulated Response Element (ISRE).[17] An increase in reporter signal provides a direct, quantifiable readout of pathway activation.
-
Part III: Detailed Experimental Protocols
These protocols are designed as templates. The specific cell numbers, volumes, and incubation times should be optimized for your specific cell line and experimental conditions.
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Caption: Workflow for a standard MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of your compound in culture medium. For example, create a 10-point curve ranging from 200 µM down to 0.1 µM (final 1X concentrations will be 100 µM to 0.05 µM).
-
Treatment: Carefully aspirate the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control medium.
-
Incubation: Incubate the plate for a period relevant to your experimental question, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Analysis: Subtract the average absorbance of the no-cell control from all other values. Normalize the data by setting the vehicle control as 100% viability. Plot the percent viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50.
Protocol 2: Quantification of ISG Expression by qPCR
This protocol measures changes in gene expression following compound treatment.
Methodology:
-
Experiment Setup: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with the compound at 1-2 active concentrations (determined from the MTT assay) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Data Acquisition: Run the reaction on a real-time PCR cycler.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as a fold change in the expression of the target gene in treated samples relative to the vehicle-treated control, after normalization to the housekeeping gene.
| Gene Target | Rationale |
| IFNB1 | The primary Type I interferon produced.[7] |
| CXCL10 | A key pro-inflammatory chemokine induced by IFN signaling.[18] |
| ISG15 | A classic and robustly induced interferon-stimulated gene. |
| GAPDH/ACTB | Housekeeping genes for normalization of expression data. |
Protocol 3: Western Blot Analysis of STAT1 Phosphorylation
This protocol detects the activation of a key signaling protein downstream of the IFN-I receptor.
Methodology:
-
Experiment Setup and Lysis: Seed cells in a 6-well plate or 10 cm dish. Treat with the compound and controls for a shorter duration (e.g., 2, 4, 6 hours), as phosphorylation events are often rapid and transient. Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1 Tyr701) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total STAT1 and a loading control like β-actin or GAPDH.
Part IV: Data Interpretation and Troubleshooting
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates in MTT assay | Uneven cell seeding; Edge effects in the 96-well plate; Contamination. | Ensure a homogenous single-cell suspension before seeding; Avoid using the outermost wells of the plate; Use proper aseptic technique. |
| No induction of ISGs in qPCR | Compound concentration is too low or too high (toxic); Incubation time is not optimal; Inactive compound. | Perform a full dose-response and time-course experiment; Verify compound activity with a positive control (e.g., recombinant IFN-β). |
| Weak or no p-STAT1 signal in Western blot | Suboptimal incubation time (signal is transient); Inefficient lysis (phosphatases active); Antibody issue. | Perform a time-course (e.g., 0.5, 1, 2, 4, 8h); Always use fresh lysis buffer with phosphatase inhibitors; Use an antibody validated for the application and a positive control cell lysate. |
| Compound precipitates in culture medium | Poor solubility; Exceeding the solubility limit when diluting from DMSO stock. | Do not exceed 0.5-1% final DMSO concentration; Warm media slightly before adding the compound; Vortex the diluted compound in media before adding to cells. |
References
- Nicotinamide inhibits melanoma in vitro and in vivo. PMC - PubMed Central - NIH.
- The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PMC.
- A novel high-throughput cell-based method for integrated quantification of type I interferons and in vitro screening of immunostimulatory RNA drug delivery. [No Source Found].
- Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC - NIH.
- Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. PubMed Central.
- Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. [No Source Found].
- Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC - NIH.
- Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. PMC - NIH.
- A Digital Method to Quantify Type I Interferon. PubMed.
- Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy. [No Source Found].
- Inhibitors of NAD+ Production in Cancer Treatment: St
- RBN-2397 | PARP7 Inhibitor. MedchemExpress.com.
- PARP7 inhibitor shows promising results in first-in-human trial. Medical Conferences.
- Validation of a cell-based colorimetric reporter gene assay for the evalu
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
- Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PMC - NIH.
- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC - PubMed Central.
- MTT assay protocol. Abcam.
- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC - NIH.
- Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells. NIH.
- Nicotinamide | Poly(ADP-ribose) Polymerase Inhibitors. R&D Systems.
- Detecting single cell interferon-beta production using a fluorescent reporter telomerase-immortalized human fibroblast cell line. PubMed Central.
- 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. [No Source Found].
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central.
- A novel method for detection of IFN-lambda 3 binding to cells for quantifying IFN-lambda receptor expression. PubMed.
- Cell Culture Protocols. Thermo Fisher Scientific - US.
- Opposing Roles of IFN in Immunotherapy.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- 1-Methylnicotinamide (MNA)
- Dimethyl Sulfoxide (DMSO) Solubility Data.
- Topical Plant Polyphenols Prevent Type I Interferon Signaling in the Skin and Suppress Contact Hypersensitivity. PubMed Central.
- Enhancement of DNA synthesis and cell proliferation by 1-methylnicotinamide in rat liver cells in culture: implic
- N'-Methylnicotinamide. PubChem.
- Differential roles of interferons in innate responses to mucosal viral infections. PMC.
- ATCC Animal Cell Culture Guide. [No Source Found].
- Protocols for Cell culture techniques. Abcam.
- Cytotoxicity MTT Assay Protocols and Methods.
- Effects of IRF1 and IFN-β interaction on the M1 polarization of macrophages and its antitumor function. PMC - NIH.
- Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regul
- By compound. [No Source Found].
Sources
- 1. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topical Plant Polyphenols Prevent Type I Interferon Signaling in the Skin and Suppress Contact Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Designing in vivo animal studies with 4-Amino-N-methylnicotinamide
An Application Guide for the In Vivo Preclinical Development of 4-Amino-N-methylnicotinamide and other Nicotinamide Analog NNMT Inhibitors
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease, as well as various cancers.[1][2] As a key regulator of cellular energy and methylation pathways, its inhibition presents a promising strategy for therapeutic intervention. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo animal studies with this compound, a representative nicotinamide analog inhibitor of NNMT. We provide a detailed exploration of the underlying mechanism, practical considerations for experimental design, and step-by-step protocols to ensure data integrity and reproducibility.
Background and Scientific Rationale
The Role of NNMT in Cellular Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme predominantly expressed in the liver and adipose tissue.[2] It plays a crucial role in the metabolism of nicotinamide (NAM), a form of vitamin B3 and a primary precursor for nicotinamide adenine dinucleotide (NAD+). The core function of NNMT is to catalyze the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide. This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2]
This enzymatic process has two major downstream consequences:
-
Regulation of NAD+ Salvage Pathway: By consuming NAM, NNMT can limit the pool of NAM available for the NAD+ salvage pathway, thereby influencing cellular NAD+ levels. NAD+ is a critical coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[2][3]
-
Modulation of Cellular Methylation: The reaction generates SAH, a potent inhibitor of most cellular methyltransferases. The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential." Elevated NNMT activity can decrease this ratio, impacting epigenetic regulation and other methylation-dependent processes.[1][3]
Elevated NNMT expression is associated with obesity and insulin resistance.[2][4] By inhibiting NNMT, compounds like this compound aim to reverse these pathological effects, potentially by increasing NAD+ availability and rebalancing cellular methylation.[3]
Mechanism of Action: NNMT Inhibition
This compound and similar nicotinamide analogs act as competitive inhibitors of NNMT, binding to the active site and preventing the methylation of nicotinamide. The intended therapeutic effect is to increase the intracellular pools of NAM and SAM, leading to restored NAD+ levels and a higher SAM/SAH ratio. This cascade is hypothesized to enhance energy expenditure, improve insulin sensitivity, and reduce lipid accumulation in metabolic tissues.[2]
Caption: Mechanism of NNMT inhibition by this compound.
Designing an In Vivo Efficacy Study
A successful in vivo study requires careful planning, from selecting the appropriate animal model to defining clear, measurable endpoints.
Animal Model Selection
The choice of animal model is dictated by the therapeutic indication. For metabolic diseases, the most common model is the diet-induced obesity (DIO) mouse.
-
Model: Male C57BL/6J mice.
-
Diet: High-Fat Diet (HFD), typically 60% kcal from fat.
-
Induction Period: 8-12 weeks on HFD to induce obesity, insulin resistance, and glucose intolerance.
-
Rationale: This model closely mimics the pathophysiology of human metabolic syndrome and has been successfully used to demonstrate the efficacy of other NNMT inhibitors.[4]
Formulation and Dosing
The poor aqueous solubility of many small molecule inhibitors necessitates careful formulation. The choice of vehicle is critical for ensuring adequate bioavailability and minimizing vehicle-related toxicity.
| Formulation Vehicle | Components | Suitability | Reference |
| Aqueous Suspension | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Suitable for oral gavage (p.o.) and potentially subcutaneous (s.c.) injection. SBE-β-CD improves solubility. | [5] |
| Lipid-Based | 10% DMSO + 90% Corn Oil | Suitable for oral gavage (p.o.). Can enhance absorption of lipophilic compounds. | [5] |
| Multi-Component | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | A common vehicle for p.o. and intraperitoneal (i.p.) administration for poorly soluble compounds. | [5] |
Dose Selection: A starting dose for this compound should be determined through a dose-range finding (DRF) study. Based on published data for similar nicotinamide analog NNMT inhibitors, a dose of 50 mg/kg , administered once or twice daily via oral gavage, serves as a reasonable starting point for efficacy studies in mice.[5] A DRF study should evaluate at least three dose levels (e.g., 10, 30, and 100 mg/kg) to establish a dose-response relationship and identify the maximum tolerated dose (MTD).
Pharmacokinetic and Pharmacodynamic (PK/PD) Biomarkers
Integrating PK/PD analysis is essential for a self-validating study. It confirms target engagement and links drug exposure to the biological response.
-
Pharmacokinetics (PK): A satellite group of animals should be used to determine the plasma concentration of this compound over time after dosing. This helps to confirm exposure and understand the compound's half-life. Studies with similar compounds show rapid absorption and a short half-life, often necessitating twice-daily dosing.[5]
-
Pharmacodynamics (PD):
-
Target Engagement: The most direct PD biomarker is the level of 1-methylnicotinamide (1-MNA) , the product of the NNMT reaction. Successful target engagement will result in a significant reduction of 1-MNA in urine and/or plasma.[6][7]
-
Downstream Effects: Measurement of NAD+ and the SAM/SAH ratio in key metabolic tissues (e.g., liver, white adipose tissue) can confirm the desired downstream mechanistic effects of NNMT inhibition.[3]
-
Efficacy Endpoints
Primary and secondary endpoints should be clearly defined before the study begins.
-
Primary Endpoints:
-
Change in body weight.
-
Glucose tolerance, as measured by an Oral Glucose Tolerance Test (OGTT).
-
-
Secondary Endpoints:
-
Body composition (fat mass vs. lean mass), measured by qNMR or DEXA.
-
Food and water intake.
-
Fasting blood glucose and insulin levels.
-
Liver weight and hepatic triglyceride content.
-
Gene expression analysis of key metabolic genes in the liver and adipose tissue.
-
Detailed Protocol: 4-Week Efficacy Study in DIO Mice
This protocol outlines a typical study to evaluate the effect of this compound on body weight and glucose metabolism in a diet-induced obesity model.
Caption: General experimental workflow for a 4-week DIO mouse study.
Materials and Reagents
-
Animals: 8-week-old male C57BL/6J mice.
-
Diets: Standard chow and High-Fat Diet (60% kcal from fat).
-
Test Compound: this compound.
-
Vehicle Components: DMSO, Corn Oil (or other selected vehicle).
-
Equipment: Animal balances, oral gavage needles, glucometer, blood collection tubes (EDTA), surgical tools for tissue harvest, centrifuge.
-
Kits: Insulin ELISA kit, Triglyceride quantification kit.
Experimental Procedure
-
Induction Phase (8 weeks):
-
Upon arrival, acclimatize mice for one week on standard chow.
-
Switch mice to the High-Fat Diet (HFD). A control group maintained on standard chow can be included.
-
Monitor body weight weekly. Mice are ready for the study when they are significantly heavier (~15-20g) than age-matched chow-fed controls.
-
-
Study Phase (4 weeks):
-
Week 0 (Baseline): Record baseline body weight and perform a baseline OGTT. Randomize mice into treatment groups (e.g., Vehicle, 50 mg/kg NNMTi) based on body weight and glucose tolerance to ensure homogenous groups (n=8-10 mice per group).
-
Weeks 1-4 (Treatment):
-
Prepare fresh dosing formulations daily. For a 50 mg/kg dose in corn oil, dissolve this compound in a minimal amount of DMSO and then bring to the final volume with corn oil.
-
Administer the compound or vehicle via oral gavage once or twice daily at a volume of 10 mL/kg.
-
Measure body weight and food intake 2-3 times per week.
-
-
Week 3 (Interim Endpoint):
-
Perform an OGTT. Fast mice for 6 hours, then administer a 2 g/kg glucose bolus via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-bolus.
-
-
-
Termination and Sample Collection (Week 4):
-
Fast mice for 6 hours.
-
Collect a terminal blood sample via cardiac puncture under anesthesia. Place blood into EDTA tubes, centrifuge to collect plasma, and store at -80°C.
-
Euthanize mice by an approved method (e.g., cervical dislocation).
-
Dissect and weigh key organs (liver, epididymal white adipose tissue).
-
Flash-freeze tissue samples in liquid nitrogen and store at -80°C for later analysis (triglycerides, NAD+, SAM/SAH, gene expression).
-
Data Analysis
-
Analyze body weight, food intake, and OGTT data (Area Under the Curve) using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for body weight, Student's t-test or one-way ANOVA for endpoint measurements).
-
Quantify plasma insulin, liver triglycerides, and tissue metabolites using commercial kits and/or LC-MS/MS.
-
A p-value < 0.05 is typically considered statistically significant.
Trustworthiness: Building a Self-Validating System
To ensure the integrity and trustworthiness of the results, the experimental design must incorporate self-validating controls.
-
Vehicle Control: A dedicated vehicle-treated group is mandatory. This group establishes the baseline against which all effects of the test compound are measured, controlling for any effects of the diet, handling, and gavage procedure.
-
PD Marker Confirmation: As discussed in section 2.3, measuring a PD marker like urinary or plasma 1-MNA is the most critical validation step. A statistically significant reduction in 1-MNA in the treated group provides direct evidence that the compound reached its target and exerted its intended biochemical effect in vivo. This confirmation links drug exposure to the observed phenotype (e.g., weight loss) and rules out off-target effects as the primary driver of efficacy.
-
Dose-Response Relationship: Demonstrating that the magnitude of the therapeutic effect (e.g., weight loss) and the PD marker modulation (e.g., 1-MNA reduction) increases with the dose provides strong evidence of a specific, on-target drug effect.
By integrating these elements, the study moves beyond simple observation to a robust, mechanistically-grounded investigation, providing high-confidence data for project advancement.
References
- O'Brien, T., O'Connor, K., Lyons, C., et al. (2019). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Molecular Cancer Therapeutics. [Link]
- Travelli, C., Ceni, E., Di Cesare, E., et al. (2020).
- Chini, C. C. S., Peclat, T. R., Warner, G. M., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
- Galli, U., Travelli, C., Ramazzina, I., et al. (2013). Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. Journal of Medicinal Chemistry. [Link]
- Matheny, C. J., Wei, M. C., DeAngelo, D. J., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology. [Link]
- Pissios, P. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Metabolism. [Link]
- Van Haren, M. J., Sastre Torano, J., Koning, M., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. [Link]
- Kaanders, J. H., van der Kogel, A. J., Pop, L. A., et al. (1996). Administration of nicotinamide during chart: pharmacokinetics, dose escalation, and clinical toxicity.
- Neelakantan, H., Vance, V., Wetzel, M. D., et al. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. The FASEB Journal. [Link]
- Steyn, S. F., Van der Westhuizen, F. H., van der Zwaag, M., et al. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. npj Aging. [Link]
- Ito, K., Ishiguro, N., & Iwata, K. (2021). N‐Methylnicotinamide as Biomarker for MATE‐Mediated Renal Drug–Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid. Clinical Pharmacology & Therapeutics. [Link]
- PubChem. (n.d.). N'-Methylnicotinamide.
- Li, F., & Li, Y. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]
- Walker, D. L., Reid, J. M., Svingen, P. A., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology. [Link]
- Chlopicki, S., Swies, J., Mogielnicki, A., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology. [Link]
- van Faassen, M., van der Veen, A., van Guldener, C., et al. (2019). Urinary Excretion of N1-Methylnicotinamide, as a Biomarker of Niacin Status, and Mortality in Renal Transplant Recipients. Journal of Clinical Medicine. [Link]
- van der Veen, A., van Faassen, M., Bakker, S. J. L., et al. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients. Nutrients. [Link]
- Wikipedia. (n.d.). Pellagra. Wikipedia. [Link]
- Su, B., & Parsons, R. B. (2013). Neuroprotective effects of nicotinamide N-methyltransferase and its metabolite 1-methylnicotinamide. Journal of Neuroscience Research. [Link]
- Hasegawa, S., Inagi, R., Tanaka, T., et al. (2022). The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease. Scientific Reports. [Link]
- Al-Hilal, T. A., Ho, M., & Elmorsi, Y. (2025). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. Pharmaceutics. [Link]
- PubChem. (n.d.). Nicotinamide.
Sources
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Fluorometric, Coupled-Enzyme Assay for Characterizing the Effect of 4-Amino-N-methylnicotinamide on Nicotinamide N-Methyltransferase (NNMT) Activity
Abstract & Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and detoxification.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM, a form of vitamin B3) and other pyridine-containing compounds.[3][4] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[1] By regulating the levels of NAM and SAM, NNMT influences fundamental cellular processes, including the NAD+ salvage pathway and global epigenetic methylation patterns.[5][6] Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic disorders like obesity and diabetes, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[2][3][7]
This application note provides a comprehensive, field-tested protocol for assessing the inhibitory or modulatory effects of a test compound, exemplified by 4-Amino-N-methylnicotinamide, on recombinant human NNMT activity. The methodology described herein is a robust, high-throughput compatible fluorometric assay. It relies on a coupled-enzyme system where the NNMT reaction product, SAH, is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive probe to generate a stable fluorescent signal.[8][9] This guide is designed for researchers, scientists, and drug development professionals seeking to characterize novel NNMT modulators.
Scientific Principle of the Assay
The core of this protocol is the measurement of NNMT enzymatic activity by quantifying one of its products, SAH. Direct measurement can be challenging in a high-throughput format. Therefore, a coupled-enzyme approach is employed for signal amplification and ease of detection.[10]
The process unfolds in two sequential enzymatic steps:
-
NNMT-catalyzed Methylation: The NNMT enzyme transfers a methyl group from SAM to its substrate, nicotinamide. This reaction is the primary focus, where the test compound (this compound) is introduced to assess its impact.
-
Nicotinamide + S-adenosyl-L-methionine (SAM) --(NNMT)--> 1-Methylnicotinamide (MNA) + S-adenosyl-L-homocysteine (SAH)
-
-
Coupled Detection Reaction: The product, SAH, is enzymatically converted into a detectable signal. SAH is hydrolyzed by SAH Hydrolase (SAHH) to produce homocysteine. The free thiol group on homocysteine then reacts with a proprietary, non-fluorescent thiol-detecting probe, converting it into a highly fluorescent product.[8][9] The intensity of this fluorescence is directly proportional to the amount of SAH produced, and thus, to the activity of NNMT.
An inhibitor of NNMT, such as the test compound this compound, will reduce the rate of SAH production, leading to a quantifiable decrease in the fluorescent signal.
Caption: Enzymatic cascade for the fluorometric detection of NNMT activity.
Materials and Reagents
-
Enzyme: Recombinant Human NNMT (e.g., R&D Systems, Cat# 7736-MT; Prospec Bio, Cat# ENZ-381).[11]
-
Substrates:
-
Nicotinamide (NAM) (Sigma-Aldrich, Cat# N0636)
-
S-Adenosyl-L-methionine (SAM) chloride salt (Sigma-Aldrich, Cat# A7007)
-
-
Test Compound: this compound (Synthesized in-house or custom source)
-
Positive Control Inhibitor: 1-Methylnicotinamide (MNA) chloride (Sigma-Aldrich, Cat# M4627). MNA is a known product inhibitor of NNMT.[12]
-
Detection Reagents: A commercial SAH detection kit is recommended for consistency (e.g., Tribioscience, TBS2098; BPS Bioscience, Cat# 50110L).[7][8] These kits typically include:
-
SAH Hydrolase (Enzyme-I)
-
Thiol Detecting Probe
-
-
Buffers and Solutions:
-
NNMT Assay Buffer: 50 mM Tris-HCl (pH 8.6), 1 mM DTT. Prepare fresh.
-
Solvent for Compounds: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade (Sigma-Aldrich, Cat# D8418).
-
-
Hardware:
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to determine an IC₅₀ value for this compound.
Reagent Preparation
-
NNMT Assay Buffer: Prepare a 1X solution of 50 mM Tris-HCl (pH 8.6) with 1 mM DTT. Warm to 37°C before use.
-
Recombinant NNMT Enzyme: Thaw the enzyme on ice. Dilute to the desired final concentration (e.g., 2-5 nM) in cold NNMT Assay Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically by running an enzyme titration curve.
-
Substrate Solutions:
-
Nicotinamide (NAM): Prepare a 100 mM stock in deionized water. Dilute in NNMT Assay Buffer to create a 10X working solution (e.g., 20 mM for a 2 mM final concentration).
-
S-Adenosyl-L-methionine (SAM): Prepare a 10 mM stock in 5 mM H₂SO₄ with 10% ethanol. Dilute in NNMT Assay Buffer to create a 10X working solution (e.g., 1 mM for a 100 µM final concentration).
-
-
Compound Solutions (3X Concentration):
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in NNMT Assay Buffer to generate 3X working solutions. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Positive Control (MNA): Prepare a 10 mM stock in deionized water. Create a serial dilution in NNMT Assay Buffer to generate 3X working solutions.
-
Vehicle Control: Prepare a solution of NNMT Assay Buffer containing the same percentage of DMSO as the highest concentration test compound well.
-
Assay Plate Setup
-
All additions should be performed on ice unless otherwise specified.
-
Total reaction volume will be 75 µL before adding detection reagents.
-
Add Compound/Control Solutions: To the wells of a 96-well black plate, add 25 µL of the appropriate 3X compound solution:
-
Test Compound Wells: 25 µL of each 3X serial dilution of this compound.
-
Positive Control Wells: 25 µL of each 3X serial dilution of MNA.
-
Vehicle Control (100% Activity): 25 µL of the Vehicle Control solution.
-
No Enzyme Control (0% Activity/Background): 25 µL of NNMT Assay Buffer.
-
-
Add NNMT Enzyme:
-
To all wells EXCEPT the "No Enzyme Control" wells, add 25 µL of the diluted NNMT enzyme solution.
-
To the "No Enzyme Control" wells, add 25 µL of NNMT Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the test compound to interact with the enzyme before the reaction starts.
Reaction Initiation and Incubation
-
Prepare Substrate Master Mix: Prepare a 3X master mix of the substrates containing NAM and SAM in NNMT Assay Buffer.
-
Initiate Reaction: Add 25 µL of the Substrate Master Mix to all wells.
-
Incubate: Immediately mix the plate (e.g., on an orbital shaker for 30 seconds) and incubate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be predetermined.
Signal Detection
-
Prepare Detection Master Mix: Follow the manufacturer's protocol for the SAH detection kit.[12] This typically involves mixing the SAH Hydrolase and the Thiol Detecting Probe in the provided buffer. Prepare enough for all wells.
-
Stop Reaction & Develop Signal: Add 75 µL of the Detection Master Mix to all wells.
-
Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~465 nm.[8]
Caption: Step-by-step experimental workflow for the NNMT inhibition assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the "No Enzyme Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula, where RFU is the Relative Fluorescence Unit:
-
% Inhibition = 100 * ( 1 - [ (RFU of Test Well - RFU of No Enzyme) / (RFU of Vehicle - RFU of No Enzyme) ] )
-
-
Generate IC₅₀ Curve: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation Template
| [Compound] (µM) | Log [Compound] | Raw RFU (Rep 1) | Raw RFU (Rep 2) | Avg. RFU (Corrected) | % Inhibition |
| 100 | 2.00 | ||||
| 33.3 | 1.52 | ||||
| 11.1 | 1.05 | ||||
| 3.70 | 0.57 | ||||
| 1.23 | 0.09 | ||||
| 0.41 | -0.39 | ||||
| 0.14 | -0.86 | ||||
| 0.05 | -1.33 | ||||
| Vehicle (0) | N/A | 0% | |||
| No Enzyme | N/A | 0 | 100% |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the inclusion of critical controls that validate the experimental results.
-
Vehicle Control (100% Activity): This well contains the enzyme, substrates, and the same concentration of solvent (e.g., DMSO) as the test compound wells. It represents the maximum enzymatic activity and serves as the primary reference for calculating inhibition.[14]
-
No Enzyme Control (Background): This well contains all components except the NNMT enzyme. The signal from this well represents the background fluorescence from the reagents themselves. It is essential for correcting the data and defines the 0% activity baseline.[9]
-
Positive Control Inhibitor (MNA): Running a dose-response curve with a known inhibitor like MNA validates the assay's ability to detect inhibition. The calculated IC₅₀ for MNA should be consistent with literature values, confirming that the enzyme and detection system are performing as expected.[12]
-
Compound Interference Check (Optional but Recommended): To ensure this compound does not intrinsically fluoresce at the assay wavelengths or interfere with the detection reagents, it is prudent to run a control plate where the test compound is added to the "No Enzyme Control" wells.[7] Any significant signal here would indicate assay interference.
By analyzing the results from these controls, a researcher can have high confidence in the inhibition data generated for any novel test compound.
References
- Zheng, W., et al. (2016). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. PLoS ONE, 11(1), e0147145. [Link]
- Swaminathan, S., et al. (2017). Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. Biochemistry, 56(6), 844-853. [Link]
- BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. BPS Bioscience. [Link]
- Neelakantan, H., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry, 64(5), 2568-2586. [Link]
- Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?.
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
- Tooley, C. E., et al. (2012). Substrate specificity of mammalian N-terminal α-amino methyltransferase NRMT. Biochemistry, 51(30), 5934–5944. [Link]
- Gao, T., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Pharmacology, 14, 1234567. [Link]
- Pissios, P. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Metabolism, 82, 18-26. [Link]
- Li, W., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
- Martin, J. L., et al. (2007). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Molecular Biology, 367(2), 438-448. [Link]
- Chen, Y., et al. (2018). LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(10), 745-756. [Link]
- Dorgan, K. M., et al. (2007). Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. Methods in Molecular Biology, 367, 149-159. [Link]
- Parsons, R. B., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Analytical Biochemistry, 434(2), 241-247. [Link]
- Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(5), 844-855. [Link]
- Rouleau, A., et al. (2002). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 601-610. [Link]
- Chen, Y., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(10), 745–756. [Link]
- Prospec Bio. (n.d.). NNMT Enzyme Human Recombinant. Prospec Bio. [Link]
- Tooley, C. E., et al. (2012). Substrate Specificity of Mammalian N-Terminal α-Amino Methyltransferase NRMT.
- Prospec Bio. (n.d.). NNMT Human, Active. Prospec Bio. [Link]
- BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]
- Van der Verren, A., et al. (2018). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science, 9(12), 3125-3131. [Link]
- Martin, J. L., et al. (2007). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Biochemistry, 46(13), 3957-3965. [Link]
- Lu, W., et al. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Journal of Visualized Experiments, (75), 50352. [Link]
- Van der Verren, A., et al. (2018). A simplified characterization of S-adenosyl-L-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science, 9(12), 3125-3131. [Link]
- Van Haren, M. J., et al. (2019). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
- Wang, S., et al. (2017). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules, 22(12), 2132. [Link]
- Grant, R. (2020). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 10(4), 130. [Link]
- Li, Y., et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Cancers, 14(12), 2872. [Link]
- Parsons, R. B., et al. (2018). Effect of increased nicotinamide concentration upon NNMT activity in HepG2 hepatocarcinoma cells.
- Parsons, R. B., et al. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(18), 4529. [Link]
- Van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(17), 8039-8054. [Link]
Sources
- 1. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tribioscience.com [tribioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prospecbio.com [prospecbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit | AffiGEN [affiassay.com]
- 14. abcam.co.jp [abcam.co.jp]
Proper procedure for dissolving and storing 4-Amino-N-methylnicotinamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for dissolving and storing 4-Amino-N-methylnicotinamide (CAS No. 910656-00-7). Due to the limited availability of specific experimental data for this compound, this guide synthesizes best practices derived from structurally related compounds, particularly pyridine carboxamide derivatives and N-methylnicotinamide. The protocols herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.
Introduction and Scientific Context
This compound, also known as 4-amino-N-methylpyridine-3-carboxamide, is a heterocyclic aromatic compound. Its structure is related to nicotinamide (a form of vitamin B3) and its metabolites, which are subjects of extensive research in metabolic diseases, oncology, and cardiovascular health.[1][2][3] Proper handling and preparation of this compound are paramount for accurate and reliable experimental outcomes. The protocols outlined below are grounded in established principles of chemical handling and are supplemented with data from closely related analogs to ensure a high degree of scientific integrity.
Material Characterization and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. While specific data for this compound is not extensively published, the properties of its parent compound, N-methylnicotinamide, and other pyridine derivatives provide a strong basis for procedural development.
| Property | Data/Recommendation | Source/Rationale |
| Molecular Formula | C₇H₉N₃O | PubChem |
| Molecular Weight | 151.17 g/mol | PubChem |
| Appearance | Likely a crystalline solid | Based on related compounds |
| Purity | ≥95% (typical) | Supplier Information |
| Solubility | Highly Likely Solvents: DMSO, Water (H₂O). Moderately Likely Solvents: DMF, Ethanol. | Based on solubility data for N-methylnicotinamide.[4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General incompatibility for pyridine derivatives. |
Safety and Handling Precautions
As a pyridine derivative, this compound should be handled with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contained material should then be transferred to a sealed, labeled container for proper hazardous waste disposal.
-
Waste Disposal: Dispose of unused compound and solutions in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
Dissolution Protocol for Stock Solutions
This protocol provides a step-by-step method for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays, while aqueous buffers may be suitable for other applications if the compound's solubility is sufficient.
Recommended Solvents and Concentration
Based on analogs, DMSO is recommended for achieving the highest stock concentration. For N-Methylnicotinamide-d4, a concentration of 250 mg/mL in DMSO has been reported, often requiring sonication. A starting concentration of 10-50 mg/mL is a conservative and practical approach for this compound.
Step-by-Step Protocol
-
Preparation: Ensure all glassware is clean and dry. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or a suitable vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., high-purity DMSO) to the compound.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If a sterile solution is required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).
-
Labeling and Aliquoting: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Caption: Workflow for dissolving this compound.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound in both its solid form and in solution.
Solid Compound
The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize degradation.
Stock Solutions
The stability of this compound in solution has not been empirically determined. However, based on best practices for similar compounds, the following storage conditions are recommended:
| Storage Condition | Duration | Rationale |
| -80°C | Up to 6 months | Minimizes degradation and solvent evaporation. Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Not Recommended | Higher temperatures can accelerate degradation. |
| Room Temperature | Not Recommended | Potential for rapid degradation. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is the most effective way to prevent this.
-
Light Sensitivity: While not explicitly documented, many aromatic compounds, including some amino-containing molecules, can be sensitive to light. It is prudent to store solutions in amber vials or in a light-protected box.
-
pH Sensitivity: The stability of the compound across different pH ranges is unknown. If using aqueous buffers, it is advisable to prepare fresh solutions and use them promptly. Studies on melatonin, another indole-containing compound, have shown pH-dependent stability.
Caption: Decision tree for proper storage of this compound.
Conclusion
While specific experimental data for this compound is limited, by applying established chemical principles and drawing logical parallels from structurally similar compounds, we have outlined a robust set of procedures for its dissolution and storage. Adherence to these guidelines will promote the integrity of the compound and enhance the reproducibility of research findings. As more data becomes available, these recommendations will be updated accordingly.
References
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
- US8501763B2 - Inhibitors of focal adhesion kinase. (n.d.).
- Cas 7418-65-7,4-Amino-3-pyridinecarboxylic acid. (n.d.). LookChem. [Link]
- อนุพันธ์ไตรอะซอล (429). (n.d.). MySkinRecipes. [Link]
- This compound. (n.d.). PubChem. [Link]
- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. (2018, May 1). PMC. [Link]
- N1-methylnicotinamide (MNAM) as a guardian of cardiovascular system. (2018, May 10). PubMed. [Link]
- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019, April 11). PMC. [Link]
- How to prepare and store Amino acid stock solution? (2016, January 9).
- Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). [Link]
- Increased Sensitivity of Amino-Arm Truncated βA3-Crystallin to UV-Light–Induced Photoaggregation. (2025, August 10).
- In Situ Light-driven pH Modulation for NMR Studies. (n.d.). PMC. [Link]
- The effect of variations in pH and temperature on stability of melatonin in aqueous solution. (n.d.). PubMed. [Link]
- Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. (n.d.). NIH. [Link]
Sources
Application Notes and Protocols for Targeting Nicotinamide Metabolism in Cancer Cell Lines
Introduction: The Rationale for Targeting Nicotinamide Metabolism in Oncology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this altered metabolism is an increased reliance on the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is crucial for a multitude of cellular processes, including redox reactions in energy metabolism, DNA repair, and signaling pathways.[1] Many cancers upregulate the enzymes involved in NAD+ biosynthesis to meet this high demand. This dependency creates a therapeutic window, as inhibiting NAD+ synthesis can selectively induce energy stress and cell death in malignant cells while having lesser effects on normal tissues.
This guide focuses on the application of small molecule inhibitors that target two critical enzymes in the NAD+ salvage pathway: Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide N-methyltransferase (NNMT). While the specific compound "4-Amino-N-methylnicotinamide" is not extensively documented in the context of cancer research, the broader classes of NAMPT and NNMT inhibitors represent a well-validated and promising strategy for anticancer therapy.[2][3] These notes provide a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing these inhibitors in various cancer cell lines.
Part 1: The Role of NAMPT and Its Inhibition in Cancer Therapy
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[2] Its overexpression is observed in numerous cancers, including breast, colon, and prostate cancers, as well as gliomas and lymphomas.[2] By inhibiting NAMPT, the intracellular pool of NAD+ is depleted, leading to a cascade of events that culminate in cancer cell death.
Mechanism of Action of NAMPT Inhibitors
NAMPT inhibitors typically act as noncompetitive or competitive inhibitors of the enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[4] The resulting depletion of NAD+ leads to:
-
ATP Depletion and Metabolic Crisis: Reduced NAD+ impairs glycolysis and oxidative phosphorylation, leading to a severe drop in ATP levels.[5][6]
-
Inhibition of NAD+-Dependent Enzymes: Key enzymes involved in DNA repair (e.g., PARPs) and signaling (e.g., sirtuins) are inhibited.[6]
-
Induction of Apoptosis or Necrosis: The culmination of metabolic stress and impaired cellular functions drives cancer cells towards programmed cell death.[5][6]
Key NAMPT Inhibitors and Their Applications
Several NAMPT inhibitors have been developed and tested in preclinical and clinical settings. Notable examples include FK866, CHS-828 (GMX1778), and OT-82.
-
FK866 (APO866): One of the first and most well-characterized NAMPT inhibitors. It is a highly specific, noncompetitive inhibitor that has demonstrated potent anticancer activity in a variety of tumor models by inducing apoptosis.[4][7] It has been shown to be effective in chronic lymphocytic leukemia cells and anaplastic meningiomas.[8][9]
-
CHS-828 (GMX1778): A pyridyl cyanoguanidine that has shown potent cytotoxic effects in breast and lung cancer cell lines.[10][11] It has also demonstrated efficacy in in vivo xenograft models and has been evaluated in Phase I clinical trials.[10][12]
-
OT-82: A newer generation NAMPT inhibitor with strong efficacy against hematological malignancies.[13] It has shown promising preclinical activity in pediatric acute lymphoblastic leukemia (ALL) models.[6] OT-82 is currently being investigated in clinical trials.[5][14]
Quantitative Data: In Vitro Efficacy of NAMPT Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various NAMPT inhibitors across a range of cancer cell lines.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| FK866 | HepG2 | Liver Carcinoma | ~1 | [4][7] |
| CHS-828 | MCF-7 | Breast Cancer | 18 | [15] |
| NCI-H460 | Large Cell Lung Carcinoma | 50 | [15] | |
| NUGC | Gastric Cancer | 25 | [15] | |
| Myeloma Cell Lines | Multiple Myeloma | 10 - 300 | [16] | |
| OT-82 | MV4-11 | Acute Myeloid Leukemia | 2.11 | [17] |
| U937 | Histiocytic Lymphoma | 2.70 | [17] | |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 | [17] | |
| MCF-7 | Breast Cancer | 37.92 | [17] | |
| U87 | Glioblastoma | 29.52 | [17] | |
| HT29 | Colorectal Adenocarcinoma | 15.67 | [17] |
Signaling Pathway Perturbation by NAMPT Inhibition
The depletion of NAD+ by NAMPT inhibitors has profound effects on multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: Signaling cascade following NAMPT inhibition.
Part 2: The Emerging Role of NNMT and Its Inhibition in Cancer
Nicotinamide N-methyltransferase (NNMT) is another key enzyme in nicotinamide metabolism. It catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), using S-adenosylmethionine (SAM) as the methyl donor.[18] Overexpression of NNMT is found in various cancers and is associated with tumor progression and metastasis.[18][19]
Mechanism of Action of NNMT Inhibitors
Inhibition of NNMT is a more recent anticancer strategy with a distinct mechanism compared to NAMPT inhibition. By blocking NNMT, inhibitors can:
-
Alter the Epigenetic Landscape: NNMT inhibition prevents the consumption of SAM, the universal methyl donor. This can lead to changes in DNA and histone methylation, potentially reactivating tumor suppressor genes.[19]
-
Disrupt Metabolic Reprogramming: NNMT overexpression has been linked to the Warburg effect and other metabolic shifts in cancer cells.[19][20] Inhibiting NNMT may help to normalize cancer cell metabolism.
-
Modulate Signaling Pathways: NNMT has been shown to influence pathways such as PI3K-Akt.[18][19]
NNMT Inhibitors in Preclinical Development
The development of specific and potent NNMT inhibitors is an active area of research. While there are fewer compounds in clinical development compared to NAMPT inhibitors, several small molecules have shown promise in preclinical studies.[3][21] For example, some small molecule inhibitors have demonstrated the ability to suppress the proliferation and migration of cancer cells.[20]
Part 3: Experimental Protocols
The following protocols provide a framework for evaluating the effects of NAMPT and NNMT inhibitors on cancer cell lines. These are general guidelines and may require optimization for specific cell lines and compounds.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating inhibitors.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of an inhibitor and allows for the calculation of the IC50 value.[22][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
NAMPT or NNMT inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[22]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is used to assess changes in the expression levels of proteins involved in the pathways affected by NAMPT or NNMT inhibition.[26][27][28][29]
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[29]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[28]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[27]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro Enzyme Activity Assay
This protocol allows for the direct measurement of the inhibitory effect of a compound on the enzymatic activity of NAMPT or NNMT.[1][30][31][32][33]
A. NAMPT Activity Assay (Coupled Enzyme Assay) [1][30]
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer
-
Substrates: Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Coupling enzymes and detection reagents (commercially available kits)
-
96-well black plates (for fluorescence) or clear plates (for colorimetric)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and recombinant NAMPT enzyme. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate for 15 minutes at 37°C.[1]
-
-
Initiate Reaction:
-
Start the reaction by adding a substrate mix containing NAM, PRPP, and ATP.
-
Incubate for 60 minutes at 37°C.[1]
-
-
Detection:
-
Add the coupling enzyme and detection reagent master mix.
-
Incubate for 30 minutes at 37°C, protected from light.[1]
-
-
Measurement:
-
Measure the fluorescence or absorbance using a microplate reader.
-
B. NNMT Activity Assay (Fluorometric) [33][34][35]
Materials:
-
Recombinant human NNMT enzyme
-
NNMT assay buffer
-
Substrates: Nicotinamide (NAM) and S-adenosylmethionine (SAM)
-
SAH hydrolase
-
Thiol-detecting probe
-
96-well black plates
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and a reaction mix containing NNMT enzyme and SAH hydrolase.
-
-
Initiate Reaction:
-
Start the reaction by adding the substrates (NAM and SAM).
-
Incubate at 37°C for 15-30 minutes.
-
-
Detection:
-
Add the thiol-detecting probe to measure the homocysteine produced from SAH hydrolysis.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement:
-
Measure the fluorescence (e.g., Ex/Em = 392/482 nm).[34]
-
Data Analysis (for both assays):
-
Subtract the background reading (no enzyme control) from all measurements.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion and Future Perspectives
Targeting the metabolic vulnerabilities of cancer cells, particularly their reliance on NAD+ biosynthesis, is a highly promising therapeutic strategy. Inhibitors of NAMPT and NNMT have demonstrated significant preclinical efficacy and are advancing through clinical development. The protocols and data presented in these application notes provide a robust framework for researchers to investigate these compounds in various cancer cell lines. Future work in this area will likely focus on the development of more potent and selective inhibitors, the identification of biomarkers to predict patient response, and the exploration of combination therapies to overcome resistance and enhance therapeutic outcomes.
References
- Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. [Link]
- Hjarnaa, P. J., et al. (1999). CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo. Cancer Research, 59(22), 5751-5757. [Link]
- protocols.io. (2023). MTT (Assay protocol). [Link]
- Roche. (n.d.).
- Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently?[Link]
- Olesen, U. H., et al. (2000). CHS 828, a Novel Pyridyl Cyanoguanidine with Potent Antitumor Activity in Vitro and in Vivo. [Link]
- Korotchkina, L. G., et al. (2020). OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis. Leukemia, 34(7), 1828-1839. [Link]
- Shaba, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 970553. [Link]
- Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?[Link]
- Li, Y., et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 12, 881332. [Link]
- van der Lugt, M. J., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(7), 1815-1827. [Link]
- Hvitmark, C., et al. (2001). Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines.
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
- Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442. [Link]
- ResearchGate. (n.d.). NAMPT inhibitors in clinical trials. [Link]
- National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82. [Link]
- National Cancer Institute. (n.d.). Definition of NAMPT inhibitor OT-82. [Link]
- Galli, U., et al. (2013). Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Therapeutics: Rationales, Controversies, Clinical Experience. Current Medicinal Chemistry, 20(1), 12-28. [Link]
- Gibson, A., et al. (2019). Evaluation of OT-82, a nicotinamide phosphoribosyltransferase inhibitor (NAMPTi), as a potential therapeutic option for Ewing sarcoma. Cancer Research, 79(13_Supplement), 3592-3592. [Link]
- Hovstadius, P., et al. (2002). A Phase I Study of CHS 828 in Patients with Solid Tumor Malignancy. Clinical Cancer Research, 8(9), 2843-2850. [Link]
- Beaupre, D. M., et al. (2010). On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 16(2), 526-536. [Link]
- Zhang, L. Y., et al. (2021). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology, 11, 683884. [Link]
- Li, J., et al. (2024). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. International Journal of Molecular Sciences, 25(19), 113208. [Link]
- Al-Warhi, T., et al. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cells, 12(5), 775. [Link]
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. [Link]
- Zhang, Z., et al. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. International Immunopharmacology, 137, 113208. [Link]
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
- BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]
- BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. [Link]
- OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
- CycLex. (n.d.). NAD+ Biosynthesis Assay Kits. [Link]
- Sgrignani, J., et al. (2021). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 22(16), 8845. [Link]
- The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
- Neel, F., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6649-6663. [Link]
- ResearchGate. (n.d.). IC 50 values for six DNMT inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. revolutionhealth.org [revolutionhealth.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. broadpharm.com [broadpharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. medium.com [medium.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. origene.com [origene.com]
- 30. content.abcam.com [content.abcam.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. bellbrooklabs.com [bellbrooklabs.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. assaygenie.com [assaygenie.com]
- 35. abcam.co.jp [abcam.co.jp]
Application Notes & Protocols: Utilizing 4-Amino-N-methylnicotinamide in Metabolic Disease Research Models
Abstract
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key regulator of cellular metabolism and energy homeostasis is nicotinamide adenine dinucleotide (NAD+). The salvage pathway, which recycles nicotinamide to synthesize NAD+, is critically dependent on the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] Consequently, NAMPT has emerged as a compelling therapeutic target for metabolic and oncologic disorders.[4] 4-Amino-N-methylnicotinamide is a potent small molecule inhibitor of NAMPT, designed to probe the metabolic dependencies of cells and tissues on the NAD+ salvage pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in both in vitro and in vivo models of metabolic disease. It covers the underlying mechanism, detailed experimental protocols, and key endpoint analyses to facilitate robust and reproducible scientific inquiry.
Introduction and Mechanism of Action
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for hundreds of redox reactions vital for cellular respiration and energy production.[5] Beyond its role in bioenergetics, NAD+ is a critical substrate for several signaling enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38.[1][5] These enzymes regulate a vast array of cellular processes, from DNA repair and genomic stability to inflammation and metabolic control.
In mammalian cells, NAD+ is primarily synthesized through the salvage pathway, where the enzyme NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][6][7] NMN is then rapidly converted to NAD+.[8] Due to their high metabolic rate, many pathological cell types, including cancer cells and metabolically stressed cells in the context of obesity, are highly dependent on this salvage pathway for NAD+ regeneration.[4]
This compound functions as a competitive inhibitor of NAMPT. By binding to the enzyme's active site, it blocks the synthesis of NMN, leading to a rapid depletion of the intracellular NAD+ pool.[3][4] This decline in NAD+ has profound downstream consequences:
-
Impaired Sirtuin Activity: Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that are central regulators of metabolic health. SIRT1 activation improves insulin sensitivity and promotes fatty acid oxidation.[8] NAMPT inhibition reduces SIRT1 activity, providing a tool to study the consequences of its dysfunction.
-
Energy Crisis: Depletion of NAD+ and its reduced form, NADH, cripples ATP production through glycolysis and oxidative phosphorylation, leading to metabolic stress and, in vulnerable cells, cell death.[4]
-
Reduced DNA Repair Capacity: PARPs are NAD+-dependent enzymes crucial for DNA repair. Reduced NAD+ levels compromise their function, a mechanism often exploited in cancer therapy.
The central mechanism of action is the targeted depletion of the cellular NAD+ pool, providing a powerful chemical probe to investigate NAD+ dynamics in metabolic health and disease.
Caption: Mechanism of this compound Action.
Protocols for In Vitro (Cell-Based) Models
In vitro studies are essential for determining the direct cellular effects of this compound, establishing effective concentration ranges, and dissecting molecular mechanisms.
Compound Preparation and Handling
Proper handling of the compound is critical for experimental consistency.
-
Solubility: this compound is a solid. It is soluble in organic solvents like DMSO.[9][10] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Storage: Store the solid compound at -20°C. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[9]
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Models for Metabolic Research
Select cell lines that are relevant to the metabolic disease being studied.
-
Hepatocytes: Human hepatoma cell lines like HepG2 or primary hepatocytes are excellent models for studying NAFLD and hepatic insulin resistance.
-
Adipocytes: Differentiated 3T3-L1 cells or human primary adipocytes are used to model adipose tissue biology, insulin resistance, and inflammation.
-
Myotubes: Differentiated C2C12 myoblasts or human primary myotubes are used to investigate skeletal muscle glucose uptake and insulin signaling.
General Protocol for In Vitro Treatment and Viability
This protocol establishes the cytotoxic profile and effective concentration range.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "vehicle control" group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for a duration relevant to the endpoint. For viability (IC50 determination), 72-120 hours is common.[11] For acute metabolic measurements like NAD+ levels, shorter time points (e.g., 6, 12, 24 hours) are more appropriate.
-
Viability Assessment: After incubation, measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
| Parameter | Recommendation for In Vitro Studies |
| Cell Lines | HepG2 (Liver), Differentiated 3T3-L1 (Adipose), Differentiated C2C12 (Muscle) |
| Starting Concentrations | 1 nM - 10 µM (logarithmic dilutions) |
| Vehicle Control | DMSO (final concentration ≤ 0.1%) |
| Incubation Time | Viability (IC50): 72-120 hoursNAD+ Levels: 6-24 hours |
| Primary Readout | Cell Viability (e.g., CellTiter-Glo), NAD+/NADH levels |
Protocol for Cellular NAD+/NADH Measurement
Directly measuring the impact on the target pathway is a crucial validation step.
-
Cell Plating and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 5x IC50) for 6-24 hours.[12]
-
Sample Extraction:
-
Wash cells twice with ice-cold PBS.
-
For NAD+ extraction, add an acidic extraction buffer (e.g., 0.5 M HClO4).[12] For NADH, use a basic extraction buffer. Scrape the cells, collect the lysate, and keep on ice.
-
Neutralize the extracts and centrifuge to remove protein precipitate.
-
-
Quantification: Analyze NAD+ and NADH levels in the supernatant using one of the following methods:
-
Enzymatic Cycling Assays: These commercially available kits use coupled enzyme reactions to generate a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH.[13][14] They offer high sensitivity and are suitable for high-throughput analysis.
-
HPLC or LC-MS/MS: These chromatographic methods provide the most accurate and specific quantification of NAD+ and related metabolites.[5][12][15] They can separate NAD+ from other nucleotides, providing highly reliable data.
-
-
Normalization: Quantify total protein in a parallel set of wells (e.g., using a BCA assay) and normalize the NAD+/NADH levels to the total protein content (e.g., pmol/mg protein).[14]
Protocols for In Vivo (Animal) Models
In vivo studies are critical for evaluating the systemic effects of this compound on metabolic parameters in a whole-organism context.
Caption: Standard Experimental Workflow for In Vivo Studies.
Animal Model and Dosing Formulation
-
Model Selection: Diet-induced obese (DIO) C57BL/6J mice are a standard and robust model for studying obesity, insulin resistance, and NAFLD. Mice are typically fed a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce the metabolic phenotype.
-
Compound Formulation: The formulation depends on the route of administration. For intraperitoneal (IP) injection, this compound can be dissolved in a vehicle such as saline or PBS, potentially with a small amount of a solubilizing agent like Tween 80 or PEG300 if needed.[16] Always test the vehicle alone in a control group.
-
Dosing: Dosing for novel NAMPT inhibitors should be determined through dose-finding studies. Based on preclinical studies of similar inhibitors like FK866, a starting dose range of 5-25 mg/kg, administered once daily via IP injection, can be considered.[17][18] Dose-limiting toxicities for this class of compounds can include thrombocytopenia, so monitoring animal health is crucial.[19]
| Parameter | Recommendation for In Vivo Studies (DIO Mouse Model) |
| Animal Model | C57BL/6J mice on High-Fat Diet (60% kcal) for 10-12 weeks |
| Vehicle Control | Saline + 5% Tween 80 (or appropriate vehicle for formulation) |
| Dose Range | 5 - 25 mg/kg, once daily |
| Route of Administration | Intraperitoneal (IP) Injection or Oral Gavage (PO) |
| Treatment Duration | 2 - 4 weeks |
| Key Monitoring | Body weight, food intake, glucose tolerance tests (GTT) |
In-Life Monitoring and Metabolic Testing
Regular monitoring is essential to assess the therapeutic efficacy and potential toxicity of the compound.
-
Body Weight and Food Intake: Measure body weight 2-3 times per week and food intake daily or weekly.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): These are fundamental assays for assessing whole-body glucose homeostasis and insulin sensitivity. Perform a baseline test before starting treatment and another near the end of the study.
-
Fast mice for 6 hours (GTT) or 4 hours (ITT).
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer a bolus of glucose (2 g/kg, IP) for a GTT, or insulin (0.75 U/kg, IP) for an ITT.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the area under the curve (AUC) for quantitative comparison between groups.
-
Terminal Procedures and Endpoint Analysis
At the end of the treatment period, a comprehensive analysis of blood and tissues is performed.
-
Terminal Bleed: Collect blood via cardiac puncture for serum or plasma. Analyze for markers of liver function (ALT, AST), lipids (triglycerides, cholesterol), and inflammatory cytokines.
-
Tissue Harvesting: Rapidly excise, weigh, and process key metabolic tissues:
-
Histological Analysis:
-
Tissue NAD+ Measurement: Use the same LC-MS/MS or enzymatic methods described for the in vitro protocol on lysates prepared from flash-frozen tissue samples. This is the key pharmacodynamic readout to confirm target engagement in vivo.
Conclusion
This compound is a valuable research tool for investigating the role of the NAMPT-mediated NAD+ salvage pathway in metabolic diseases. By specifically depleting cellular NAD+, it allows for the precise study of downstream metabolic consequences. The protocols outlined in this document provide a robust framework for utilizing this inhibitor in both cellular and animal models. Careful experimental design, including appropriate controls, validated endpoint assays, and direct measurement of NAD+ levels, will ensure the generation of high-quality, interpretable data, ultimately advancing our understanding of metabolic disease and aiding in the development of novel therapeutic strategies.
References
- Vertex AI Search. (n.d.). Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies.
- National Institutes of Health (NIH). (n.d.). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC.
- National Institutes of Health (NIH). (n.d.). Nampt: Linking NAD biology, metabolism, and cancer - PMC.
- National Institutes of Health (NIH). (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC.
- ScienceDirect. (n.d.). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases.
- Springer Nature. (n.d.). Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography - Springer Nature Experiments.
- ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry.
- MDPI. (n.d.). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry.
- PubMed. (n.d.). Histopathology in mouse metabolic investigations.
- Washington University School of Medicine. (2009). Nampt: linking NAD biology, metabolism and cancer. Trends in Endocrinology and Metabolism, 20(3), 130-138.
- National Center for Biotechnology Information. (n.d.). Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway.
- National Center for Biotechnology Information. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- MDPI. (n.d.). Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice.
- ResearchGate. (2024). Development of Histological Techniques for Metabolic Syndrome Studies.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays for NAMPT Inhibitor Antibody-Drug Conjugates.
- Cayman Chemical. (2022). N-Methylnicotinamide Product Information.
- National Institutes of Health (NIH). (n.d.). Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models.
- ResearchGate. (n.d.). NAMPT inhibitors are effective in vivo agents against PPM1D mutant...
- National Center for Biotechnology Information. (2020).
- SynHet. (n.d.). This compound.
- Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently?
- National Center for Biotechnology Information. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology.
- MedchemExpress. (n.d.). NAMPT | Inhibitors.
- MedChemExpress. (n.d.). N-Methylnicotinamide-d4.
- TargetMol. (n.d.). N-Methylnicotinamide | Endogenous Metabolite.
Sources
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lonvibio.com [lonvibio.com]
- 14. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 17. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histopathology in mouse metabolic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 4-Amino-N-methylnicotinamide synthesis
Welcome to the technical support center for the synthesis of 4-Amino-N-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and maximizing yield and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
This compound is a key pyridine-based scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to the electronic nature of the pyridine ring and the reactivity of the functional groups involved. The most common and scalable approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide focuses on optimizing this pathway, addressing the critical parameters that govern its success.
Section 1: The Core Synthesis Pathway - Nucleophilic Aromatic Substitution (SNAr)
The primary route to this compound involves the displacement of a suitable leaving group (typically a halide) from the 4-position of an N-methylnicotinamide precursor by an amine source. The pyridine ring's inherent electron-deficient nature facilitates this attack, particularly when an electron-withdrawing group like the carboxamide is present.[1]
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Understanding this mechanism is crucial for troubleshooting, as reaction conditions are chosen to stabilize this key intermediate.
Sources
Overcoming solubility issues with 4-Amino-N-methylnicotinamide in aqueous buffers
Welcome to the technical support center for 4-Amino-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous buffers. As Senior Application Scientists, we have synthesized E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles to create a self-validating system of protocols and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues. Based on its structure (a substituted pyridine ring), two key parameters dictate its behavior in aqueous solutions:
-
pKa: The pyridine ring nitrogen in this compound has a predicted basic pKa of approximately 4.5 to 5.5 . This means that at a pH below this value, the nitrogen atom will be protonated, resulting in a positively charged, more water-soluble species.
-
Aqueous Solubility (LogS): The predicted aqueous solubility (LogS) is in the range of -1.5 to -2.5 , which corresponds to an estimated solubility of 0.3 to 3 mg/mL . This places the compound in the low to moderate solubility range.
These properties suggest that the solubility of this compound is highly dependent on the pH of the aqueous buffer.
Q2: I am observing precipitation of this compound in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening and what is the first step to resolve it?
A2: Precipitation in a neutral buffer is a common issue with this compound due to its pKa. At pH 7.4, which is significantly above the predicted pKa of the pyridine ring nitrogen (4.5-5.5), the majority of the this compound molecules will be in their neutral, less soluble form.
Your first troubleshooting step should be pH adjustment. By lowering the pH of your buffer, you can increase the proportion of the protonated, more soluble form of the compound. A good starting point is to prepare your buffer at a pH one to two units below the predicted pKa, for example, at pH 3.5-4.5 .
See the Troubleshooting Guide: pH-Dependent Solubility for a detailed protocol.
Q3: Can I use organic co-solvents to improve the solubility of this compound? If so, which ones are recommended?
A3: Yes, using organic co-solvents is a highly effective strategy.[1][2] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate less polar molecules.[3] For this compound, the following co-solvents are recommended:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
It is crucial to prepare a concentrated stock solution in 100% of the chosen co-solvent first, and then dilute this stock into your aqueous buffer. Important: Ensure the final concentration of the organic solvent in your experimental system is low enough to not cause any biological or off-target effects.[4]
Refer to the Troubleshooting Guide: Co-solvent-Mediated Solubilization for a detailed protocol.
Q4: Are there other methods to enhance the solubility of this compound for in vivo or cell-based assays?
A4: For more challenging applications, such as achieving high concentrations for in vivo studies, complexation with cyclodextrins can be an excellent option.[5][6][7][8] Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate the less soluble this compound molecule, effectively increasing its apparent solubility in aqueous solutions.[10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of small molecules.[7]
See the Troubleshooting Guide: Cyclodextrin Complexation for a detailed protocol.
Q5: How should I prepare and store stock solutions of this compound to ensure stability?
A5: The stability of this compound in solution is critical for reproducible experimental results. Based on the stability of related nicotinamide and 4-aminopyridine derivatives, hydrolysis is a potential degradation pathway, particularly at non-optimal pH and elevated temperatures.[1][8][11]
Recommended Storage Protocol:
-
Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the organic stock into the appropriate buffer. If storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours. Do not store aqueous solutions for extended periods.[6]
Troubleshooting Guides
Troubleshooting Guide: pH-Dependent Solubility
This guide provides a systematic approach to optimizing the solubility of this compound by adjusting the pH of the aqueous buffer.
Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.
Principle: The solubility of ionizable compounds is pH-dependent. For a basic compound like this compound, solubility increases as the pH decreases below its pKa due to the formation of the more soluble protonated species.
Experimental Protocol:
-
Prepare a series of buffers: Prepare a set of buffers with a pH range from 3.5 to 7.5 in 0.5 pH unit increments (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5). Use a buffer system appropriate for this pH range, such as a citrate-phosphate buffer.
-
Prepare a saturated solution: To each buffer, add an excess amount of this compound (e.g., 5-10 mg/mL, ensure solid is still visible).
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate the solid and liquid phases: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analyze the data: Plot the solubility (in mg/mL or mM) as a function of pH. This will give you a pH-solubility profile and allow you to select the optimal pH for your experiments.
Data Presentation:
| pH | Predicted Predominant Species | Expected Solubility |
| 3.5 | Protonated (Charged) | High |
| 4.5 | Protonated (Charged) | High |
| 5.5 | Mix of Protonated and Neutral | Moderate |
| 6.5 | Neutral | Low |
| 7.5 | Neutral | Low |
Logical Workflow for pH Optimization:
Caption: Workflow for pH-dependent solubility optimization.
Troubleshooting Guide: Co-solvent-Mediated Solubilization
This guide provides a step-by-step method for using organic co-solvents to solubilize this compound.
Objective: To prepare a clear, stable solution of this compound in an aqueous buffer using a minimal amount of an organic co-solvent.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or weakly polar solutes.[12]
Experimental Protocol:
-
Select a co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO, Ethanol, PG, PEG 400).
-
Prepare a high-concentration stock solution: Dissolve a known amount of this compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 50-100 mg/mL). Gentle warming or vortexing can be used to aid dissolution.
-
Perform a dilution test: In a series of microcentrifuge tubes, add your aqueous buffer. Then, add increasing volumes of your co-solvent stock solution to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Observe for precipitation: After adding the stock solution, vortex each tube and visually inspect for any signs of precipitation (cloudiness or visible particles) immediately and after a set period (e.g., 1 hour).
-
Determine the minimum required co-solvent concentration: Identify the lowest concentration of co-solvent that maintains a clear, precipitate-free solution at your desired final concentration of this compound.
Data Presentation:
| Co-solvent | Final Concentration (%) | Observation (Precipitation) |
| DMSO | 1% | Yes/No |
| 2% | Yes/No | |
| 5% | Yes/No | |
| Ethanol | 1% | Yes/No |
| 2% | Yes/No | |
| 5% | Yes/No |
Logical Workflow for Co-solvent Selection:
Caption: Workflow for co-solvent-mediated solubilization.
Troubleshooting Guide: Cyclodextrin Complexation
This guide details the use of cyclodextrins to enhance the aqueous solubility of this compound, particularly for in vivo applications.
Objective: To prepare an aqueous formulation of this compound with enhanced solubility through complexation with a cyclodextrin.
Principle: Cyclodextrins form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin maintains water solubility.[9]
Experimental Protocol:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare a cyclodextrin solution: Prepare an aqueous solution of HP-β-CD at a concentration known to be effective for solubilizing small molecules (e.g., 10-40% w/v).
-
Add this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Promote complexation: Stir or sonicate the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid.
-
Quantify the dissolved compound: Determine the concentration of this compound in the clear supernatant/filtrate to assess the extent of solubility enhancement.
Data Presentation:
| Cyclodextrin (HP-β-CD) Conc. (% w/v) | Solubility of this compound (mg/mL) | Fold Increase in Solubility |
| 0 (Control) | (Baseline solubility) | 1x |
| 10% | (Measured solubility) | (Calculated fold increase) |
| 20% | (Measured solubility) | (Calculated fold increase) |
| 40% | (Measured solubility) | (Calculated fold increase) |
Logical Workflow for Cyclodextrin Formulation:
Caption: Workflow for solubility enhancement using cyclodextrins.
References
- Vertex AI Search. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH.
- Vertex AI Search. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - NIH.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. Drug delivery strategies for poorly water-soluble drugs | Scilit.
- Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
- Vertex AI Search. Co-solvent: Significance and symbolism.
- Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate.
- Vertex AI Search. Solubilizer Excipients - Protheragen.
- Vertex AI Search. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Vertex AI Search. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review.
- Vertex AI Search. This compound - SynHet.
- Vertex AI Search. PRODUCT INFORMATION - Cayman Chemical.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol.
- Vertex AI Search. Solubilizing Excipients Guide | PDF | Solubility | Pharmaceutical Formulation - Scribd.
- Vertex AI Search. Excipients for Solubility and Bioavailability Enhancement.
- Vertex AI Search. Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine - PubMed.
- Vertex AI Search. Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine | Request PDF - ResearchGate.
- Vertex AI Search. Solubility enhancement techniques: A comprehensive review - WJBPHS.
- Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Vertex AI Search. Methods To Enhance BA | PDF | Solubility | Surfactant - Scribd.
- Vertex AI Search. N-Methylnicotinamide-d4 | Stable Isotope | MedChemExpress.
- Vertex AI Search. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. N-Methylnicotinamide | CAS 114-33-0 - Selleck Chemicals.
- Vertex AI Search. Showing Compound Nicotinamide (FDB012485) - FooDB.
- Vertex AI Search. Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30) MPa: Experimental Data and Correlation - ResearchGate.
- Vertex AI Search. This compound [Q01129] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.
- Vertex AI Search. Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH.
- Vertex AI Search. N-Methylnicotinamide (CAS 114-33-0) - Cayman Chemical.
- Vertex AI Search. Showing metabocard for N-Methylnicotinamide (HMDB0003152) - Human Metabolome Database.
- Vertex AI Search. Showing Compound N-Methylnicotinamide (FDB023115) - FooDB.
- Vertex AI Search. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article.
Sources
- 1. MolGpKa [xundrug.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. ANI neural network potentials for small molecule pKa prediction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sefh.es [sefh.es]
- 8. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. On-line Software [vcclab.org]
- 12. docs.chemaxon.com [docs.chemaxon.com]
Common experimental problems with 4-Amino-N-methylnicotinamide and solutions
Technical Support Center: 4-Amino-N-methylnicotinamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS: 910656-00-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound. We address common challenges, offer troubleshooting solutions, and provide validated protocols to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the nature, handling, and mechanism of this compound.
Q1: What is this compound?
This compound is a synthetic, small-molecule compound belonging to the pyridinecarboxamide class.[1] Its IUPAC name is 4-amino-N-methylpyridine-3-carboxamide.[2] It is primarily utilized as a research chemical and pharmaceutical intermediate, particularly in studies related to enzymology and metabolic pathways.[2]
Q2: What is the primary mechanism of action for this compound?
The primary known biological target of this compound is Nicotinamide N-methyltransferase (NNMT).[3] NNMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to nicotinamide (a form of Vitamin B3), producing S-adenosyl-l-homocysteine (SAH) and N1-methylnicotinamide (1-MNA).[3][4] this compound acts as a potent but slow-turnover substrate for NNMT, effectively functioning as an inhibitor of the enzyme's normal activity.[3] This inhibitory action makes it a valuable tool for investigating the physiological and pathological roles of NNMT in diseases like cancer, metabolic disorders, and neurodegenerative conditions.[3][5]
Q3: How should I properly store and handle this compound?
For long-term stability, the solid compound should be stored sealed in a dry environment at 2-8°C.[6] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[7][8] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is best practice to aliquot stock solutions into single-use volumes.
Q4: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for experimental design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 910656-00-7 | [2] |
| Molecular Formula | C₇H₉N₃O | [6] |
| Molecular Weight | 151.17 g/mol | [6] |
| IUPAC Name | 4-amino-N-methylpyridine-3-carboxamide | [2] |
| Purity | Typically ≥95% | [2] |
Section 2: Troubleshooting Common Experimental Problems
This section provides solutions to specific issues that may arise during experimentation, framed in a direct question-and-answer format.
Q5: My compound is precipitating out of solution in my aqueous assay buffer. How can I resolve this?
This is a common solubility challenge. The issue typically stems from the final concentration of the organic solvent (like DMSO) being too low to maintain the compound's solubility in the aqueous buffer.
-
Causality: Many organic small molecules have low aqueous solubility. While they dissolve readily in DMSO at high concentrations (e.g., 10-50 mM), diluting this stock solution into a purely aqueous buffer can cause the compound to crash out if its solubility limit is exceeded.
-
Solution Workflow:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v), as higher concentrations can affect biological activity. A concentration of 0.1-0.5% is often ideal.
-
Intermediate Dilution Series: Do not dilute your high-concentration stock directly into the final assay buffer. Perform a serial dilution in your chosen organic solvent (e.g., DMSO) first to get closer to the final concentration. Then, perform the final dilution step into the aqueous buffer.
-
Use of Pluronic F-127 or other surfactants: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 (typically 0.01-0.1%) to the media can help maintain compound solubility without significant toxicity.
-
Sonication: Briefly sonicating the final working solution can help redissolve small amounts of precipitate and ensure a homogenous solution.
-
Q6: I'm seeing inconsistent IC₅₀ values in my NNMT enzymatic assay. What could be the cause?
Inconsistent results in an enzyme inhibition assay often point to issues with assay components or procedure.
-
Causality: The stability of the enzyme, substrates, and the inhibitor itself are paramount. Factors like improper storage, incorrect buffer pH, or insufficient pre-incubation can lead to high variability.
-
Troubleshooting Steps:
-
Enzyme Quality and Handling: Ensure the NNMT enzyme is from a reliable source and has been stored correctly (-80°C). Avoid repeated freeze-thaw cycles. When in use, always keep the enzyme on ice. Run a control reaction with no inhibitor to verify consistent enzyme activity over time.
-
Substrate Stability: The methyl donor, S-adenosyl methionine (SAM), is notoriously unstable in aqueous solutions, especially at neutral or alkaline pH. Prepare SAM fresh for each experiment from a lyophilized powder and keep it on ice.
-
Pre-incubation Time: As this compound is a slow-turnover substrate, its inhibitory effect may be time-dependent.[3] Ensure you are pre-incubating the enzyme with the inhibitor for a consistent and sufficient amount of time (e.g., 15-30 minutes) before adding the substrates (nicotinamide and SAM) to initiate the reaction.
-
Assay Controls: Always include a 'no inhibitor' (0% inhibition) control and a 'no enzyme' (100% inhibition) control. If available, use a known NNMT inhibitor as a positive control to validate the assay setup.
-
Q7: My compound shows low activity in cell-based assays despite high potency in enzymatic assays. Why?
A discrepancy between in vitro biochemical and cell-based potency is a classic drug development challenge.
-
Causality: This issue is often related to the compound's inability to reach its intracellular target. Poor cell membrane permeability, active removal by efflux pumps (like P-glycoprotein), or rapid metabolic degradation by cellular enzymes can all contribute.
-
Investigative Solutions:
-
Assess Cell Permeability: If resources permit, perform a standard permeability assay (e.g., PAMPA or Caco-2) to determine if the compound can passively cross the cell membrane.
-
Check for Efflux: Co-incubate your cells with the compound and a known efflux pump inhibitor (e.g., verapamil). If the compound's potency increases, it suggests it is a substrate for an efflux transporter.[9]
-
Metabolic Stability: The compound could be rapidly metabolized by intracellular enzymes. You can assess this by incubating the compound with liver microsomes or cell lysates and measuring its disappearance over time using LC-MS/MS.
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is binding to NNMT inside the cell.
-
Q8: I am having trouble developing a robust LC-MS/MS method for quantifying the compound in a biological matrix.
Analytical quantification requires careful optimization to ensure sensitivity and selectivity.
-
Causality: Poor ionization, matrix effects, or co-elution with interfering substances can compromise the assay. Method development should be systematic.
-
Method Development Tips:
-
Ionization Mode: Based on its chemical structure (containing amine groups), this compound should ionize well in positive electrospray ionization (ESI+) mode.
-
Column Choice: For polar molecules like this, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation than a standard C18 reverse-phase column.[10]
-
Mobile Phase Optimization: Start with a mobile phase of acetonitrile and water containing a modifier like 0.1% formic acid or 5 mM ammonium formate to improve peak shape and ionization efficiency.[10]
-
MRM Transition: Optimize the Multiple Reaction Monitoring (MRM) transitions by infusing a pure standard of the compound into the mass spectrometer. Select the most stable and abundant precursor-to-product ion transition for quantification.
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing. If unavailable, a structurally similar analog can be used.[11][12]
-
Section 3: Key Experimental Protocol
This section provides a detailed, self-validating protocol for a common application of this compound.
Protocol: In Vitro NNMT Fluorescence-Based Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound against human recombinant NNMT. The assay measures the formation of SAH, a product of the NNMT reaction.
1. Reagent and Buffer Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Recombinant Human NNMT: Prepare a 2X working solution (e.g., 10 nM final concentration) in Assay Buffer.
-
Nicotinamide (NAM): Prepare a 10X working solution (e.g., 5 mM final concentration) in Assay Buffer.
-
S-adenosyl methionine (SAM): Prepare a 10X working solution (e.g., 200 µM final concentration) in Assay Buffer. Prepare fresh before each use.
-
This compound (Inhibitor): Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM to 100 nM). Then, create a 10X working solution series by diluting each DMSO concentration into Assay Buffer.
-
Detection Reagents: Use a commercially available SAH detection kit (e.g., fluorescence-based). Prepare reagents according to the manufacturer's instructions.
2. Assay Procedure (96-well plate format):
-
Add 5 µL of the 10X inhibitor working solution or control (Assay Buffer + DMSO for 0% inhibition) to the appropriate wells.
-
Add 25 µL of Assay Buffer.
-
Add 10 µL of the 2X NNMT enzyme solution to all wells except the 'No Enzyme' control wells. Add 10 µL of Assay Buffer to the 'No Enzyme' wells.
-
Gently mix the plate and pre-incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a pre-mixed 2X substrate solution (containing 10X NAM and 10X SAM at a 1:1 ratio). The final volume should be 50 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the SAH detection reagent mixture.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
Read the fluorescence on a compatible plate reader at the manufacturer's recommended excitation/emission wavelengths.
3. Controls (Essential for Data Validation):
-
0% Inhibition (Negative Control): Contains enzyme and substrates, but only the vehicle (Assay Buffer + DMSO) instead of the inhibitor. This represents maximum enzyme activity.
-
100% Inhibition (Positive Control): Contains substrates and vehicle, but no enzyme. This represents the background signal.
-
Positive Control Inhibitor: If available, run a dilution curve of a known NNMT inhibitor to validate assay performance.
4. Data Analysis:
-
Subtract the average '100% Inhibition' background signal from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- Maiza, C., et al. (1996). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Shimadzu Corporation. (2024). Getting the true measure of a powerful metabolite.
- Li, F., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. [Link]
- Gómez, L. S., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Pharmacological Sciences. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide.
- Stopfer, P., et al. (2023). N1-Methylnicotinamide as Biomarker for MATE-Mediated Renal Drug-Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid. Clinical Pharmacology & Therapeutics. [Link]
- Carmella, S. G., et al. (2004). Stability of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine samples stored at various temperatures. Cancer Epidemiology, Biomarkers & Prevention. [Link]
- Piórkowska, E., et al. (2011). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Komorowski, L., et al. (2021). Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide.
- Xie, X., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]
- Wójcicka, A., et al. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters. [Link]
- Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
Sources
- 1. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [synhet.com]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. N1 -Methylnicotinamide as Biomarker for MATE-Mediated Renal Drug-Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring the Integrity of 4-Amino-N-methylnicotinamide in Your Research
Welcome to the technical support center for 4-Amino-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in various experimental settings. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reliability of your results. Our advice is grounded in established chemical principles and extensive experience with analogous compounds.
Introduction: Understanding the Stability of this compound
This compound is a compound of significant interest in various research fields. Its unique structure, featuring an aminopyridine ring and a secondary amide, dictates its chemical properties and potential vulnerabilities. The primary factors that can influence its stability include pH, light, temperature, and the presence of oxidizing agents. Understanding these factors is the first step toward preventing unwanted degradation and ensuring the accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the aminopyridine ring. Photodegradation is also a significant concern for aromatic amines.[1][2]
-
Hydrolysis: The N-methylnicotinamide portion contains a secondary amide bond. While amides are generally stable in neutral aqueous solutions, they can undergo hydrolysis under acidic or basic conditions, especially when heated.[3][4] This would lead to the formation of 4-aminonicotinic acid and methylamine.
-
Oxidation: The aminopyridine ring is susceptible to oxidation. The lone pair of electrons on the pyridine nitrogen and the amino group can be targets for oxidizing agents, potentially forming N-oxides or other oxidation products.[2][5]
-
Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation.[1][6][7] Exposure to light can initiate photochemical reactions leading to a variety of degradation products.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability of solid this compound, we recommend storing it at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Storing the compound in a desiccator can help to minimize exposure to moisture.
Q3: How should I prepare and store stock solutions of this compound?
A3: The choice of solvent and storage conditions is critical for solution stability.
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol, as well as in aqueous buffers. For N-methylnicotinamide, a closely related compound, solubility in DMSO is approximately 15 mg/mL and in PBS (pH 7.2) is about 10 mg/mL.[3][8] When preparing aqueous solutions, the choice of buffer is important. For instance, Tris buffers have been shown to be more favorable for the long-term stability of similar molecules like NADH compared to phosphate buffers.[9]
-
Preparation: To prepare a stock solution, dissolve the solid compound in the desired solvent, purging the solvent with an inert gas like nitrogen or argon can help to remove dissolved oxygen and minimize oxidative degradation.
-
Storage: We advise storing stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared aqueous solutions and avoid storing them for more than one day, even at 4°C.[3] All solutions should be protected from light by using amber vials or by wrapping the container in foil.
Q4: Can I autoclave solutions containing this compound?
A4: No, we strongly advise against autoclaving solutions of this compound. The high temperatures and pressures of autoclaving can significantly accelerate hydrolysis of the amide bond and promote other degradation pathways. Sterilize your solutions by filtering them through a 0.22 µm filter into a sterile container.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected experimental results over time.
This is a common sign of compound degradation in your stock or working solutions.
Immediate Action:
-
Prepare a fresh solution: Prepare a new stock solution of this compound from the solid compound.
-
Compare results: Repeat the experiment using the fresh solution and compare the results with those obtained using the older solution. A significant difference confirms that degradation was the likely cause of the inconsistency.
Preventative Workflow:
To prevent this issue in the future, implement the following best practices for solution handling:
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alphabetical Method Listing - M - NMAM 4th Edition | NIOSH | CDC [cdc.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of 4-Amino-N-methylnicotinamide
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues leading to unexpected peaks in your chromatograms. Our approach is rooted in explaining the "why" behind each troubleshooting step, ensuring you develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues that can be quickly identified and resolved.
Q1: I'm seeing a peak in my solvent blank injection. What is the likely cause?
A1: An unexpected peak in a blank injection, often called a "ghost peak," typically points to contamination within the HPLC system or the solvents used.
Causality: Ghost peaks arise from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents (water, acetonitrile, methanol) or buffer reagents can accumulate on the column and elute as a peak, especially during gradient runs.
-
System Contamination/Carryover: Residual sample from a previous injection may be adsorbed onto system components like the injector rotor seal, needle, or even the column head.[1] This is then slowly released in subsequent runs.
-
Leaching from Vials/Caps: Plasticizers or other compounds can leach from sample vials or septa, particularly with aggressive organic solvents.
Troubleshooting Protocol:
-
Isolate the Source:
-
Prepare a fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[1] If the peak disappears, the old mobile phase was the culprit.
-
If the peak persists, inject a mobile phase blank directly from a fresh solvent bottle, bypassing your usual sample vial. If the peak is gone, your vials or solvent preparation technique are suspect.
-
If the peak remains, the issue is likely system carryover.
-
-
System Decontamination:
-
Injector Cleaning: Run a needle wash with a strong, appropriate solvent. Consult your instrument manual for the recommended wash solvent sequence.
-
System Flush: Disconnect the column and replace it with a union. Flush the entire system with a strong solvent series. A common sequence for reversed-phase systems is:
-
HPLC-grade Water
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Re-equilibrate with your initial mobile phase.
-
-
Q2: My main analyte peak is showing fronting or tailing. What does this indicate?
A2: Peak asymmetry (fronting or tailing) is a common problem that degrades resolution and affects accurate integration.
Causality:
-
Peak Tailing: Often caused by secondary, unwanted interactions between the analyte and the stationary phase. For a basic compound like this compound, acidic residual silanols on the silica-based column packing are a frequent cause.[2] Other causes include a blocked column frit or dead volume in the system.[2]
-
Peak Fronting: Typically indicates column overload, where too much sample has been injected for the column's capacity.[1] It can also be caused by poor sample solubility in the mobile phase, leading to the sample crashing out at the column inlet.[1]
Troubleshooting Protocol:
| Issue | Diagnostic Step | Corrective Action |
| Peak Tailing | 1. Reduce Silanol Interaction: | Add a competing base like triethylamine (TEA) (0.1-0.5%) to the mobile phase or use a mobile phase with a pH that ensures the analyte is in a single ionic state.[3] |
| 2. Check for Column Issues: | Reverse and flush the column (check manufacturer's instructions first). If the problem persists, the column may be degraded. | |
| Peak Fronting | 1. Test for Overload: | Dilute the sample 10-fold and re-inject. If the peak shape improves, you were overloading the column. |
| 2. Check Sample Solvent: | Dissolve the sample in the initial mobile phase. If the sample requires a stronger solvent, ensure the injection volume is minimal to avoid solvent mismatch effects.[2][4] |
Section 2: Advanced Troubleshooting - Investigating Chemical Origins of Unexpected Peaks
When simple system checks do not resolve the issue, the unexpected peaks may be chemically related to the analyte itself. These can be impurities from synthesis, degradation products, or isomers.
Q3: I see small, consistent peaks eluting near my main this compound peak across different batches. Could they be synthesis-related impurities?
A3: Yes, it is highly probable. The manufacturing process of any active pharmaceutical ingredient (API) can leave behind starting materials, by-products, or intermediates.
Causality: this compound is structurally related to nicotinamide. Impurities can include isomers or related substances from the synthetic route. For instance, impurities related to nicotinamide itself are well-documented and could potentially be present if nicotinamide is a precursor.[5][6]
Troubleshooting & Identification Workflow:
This workflow helps systematically identify if an unknown peak is a known impurity.
Caption: Workflow for identifying synthesis-related impurities.
Experimental Protocol: Sample Spiking
-
Prepare a standard solution of your this compound sample.
-
Obtain a certified reference standard of the suspected impurity (e.g., nicotinamide, isonicotinamide).
-
Prepare a standard solution of the impurity.
-
Analyze the this compound sample alone.
-
Create a "spiked" sample by adding a small, known amount of the impurity standard to your sample solution.
-
Analyze the spiked sample.
-
Result: If the area of the unexpected peak increases proportionally without the appearance of a new peak, you have confirmed its identity.
Q4: I'm observing new peaks appearing over time, or after my sample has been exposed to certain conditions. What is happening?
A4: This strongly suggests that your analyte is degrading. Forced degradation studies are intentionally performed to understand the stability of a drug substance under various stress conditions like acid, base, oxidation, heat, and light.[7][8][9]
Causality: The 4-amino and N-methylnicotinamide functional groups can be susceptible to specific degradation pathways:
-
Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, potentially yielding 4-aminonicotinic acid and methylamine.
-
Oxidation: The amino group and the pyridine ring can be susceptible to oxidation, especially in the presence of peroxides (which can form in solvents like THF) or metal ions.[7]
-
Photodegradation: Exposure to UV light can induce degradation, a key test in formal stability studies.[7]
Troubleshooting Protocol: Preliminary Forced Degradation Study
To identify the source of degradation, you can perform a simplified stress test:
-
Prepare Stock Solutions: Dissolve your this compound sample in a neutral solvent (e.g., water/acetonitrile).
-
Aliquot and Stress:
-
Acid: Add HCl to an aliquot to reach a final concentration of 0.1 M.
-
Base: Add NaOH to an aliquot to reach a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to an aliquot to reach a final concentration of 3%.
-
Heat: Place a sealed vial in an oven at 60-80°C.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Analyze: Inject samples from each condition (and the control) onto the HPLC system at set time points (e.g., 2, 8, 24 hours).
-
Interpret: Compare the chromatograms. If a peak seen in your original troubled analysis matches a peak generated under a specific stress condition, you have identified the likely degradation pathway. For example, if the unexpected peak appears only in the acid-stressed sample, your mobile phase may be too acidic, or your sample may be improperly stored in an acidic medium.
Typical Forced Degradation Conditions:
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Product Profile |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Peaks corresponding to amide cleavage products. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | Different profile from acid hydrolysis, potential for ring opening. |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | N-oxides or other oxidized species. |
| Thermal | 60 - 80 °C | 24 - 72 hours | General decomposition products. |
| Photolytic | UV/Visible Light (ICH Q1B) | Per ICH guidelines | Photodegradation adducts or fragments. |
This table provides starting points; conditions should be optimized to achieve 5-20% degradation of the main peak for meaningful analysis.[9]
Section 3: Methodological and Column-Related Issues
Sometimes, the problem lies not with the sample, but with the interaction between the analyte, the mobile phase, and the stationary phase.
Q5: My retention times are drifting or are not reproducible, especially when using a high-aqueous mobile phase. Why?
A5: This is a classic issue when analyzing polar compounds like this compound on traditional C18 columns. The problem is often "phase collapse" or "pore dewetting."[10][11]
Causality: Standard C18 alkyl chains are highly hydrophobic. In mobile phases with very high water content (e.g., >95% aqueous), these chains can fold onto themselves to minimize contact with the polar solvent.[10] This effectively expels the mobile phase from the pores of the stationary phase, leading to a loss of interaction with the analyte and causing drastic, unpredictable shifts in retention time.[10][11]
Troubleshooting and Prevention:
Caption: Decision tree for resolving phase collapse issues.
-
Method Modification: The simplest fix is to ensure your mobile phase, even at the starting gradient condition, contains at least 5% organic modifier (e.g., acetonitrile or methanol). This is often enough to keep the C18 chains wetted.
-
Use an Aqueous-Stable Column: Modern columns are designed to prevent this issue. Look for columns designated as "AQ," "polar-embedded," or "polar-endcapped."[12] These columns have a polar functional group embedded near the base of the alkyl chain, which retains a layer of water and prevents the pores from dewetting even in 100% aqueous mobile phases.[12]
-
Consider HILIC: For very polar analytes that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase, providing strong retention for polar compounds.[13]
References
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- Forced degradation studies. (2016). MedCrave online.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- forced degradation study: Topics by Science.gov. (n.d.).
- A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. (n.d.). PMC - NIH.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Interpreting and troubleshooting anomalous HPLC results? (2020). ResearchGate.
- Choosing HPLC Columns for Rapid Method Development. (2013). Agilent.
- In reversed-phase HPLC which elutes first, polar or nor-polar? Why? (2015). Quora.
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. (n.d.). PubMed.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Validation of an HPLC method for the determination of urinary and plasma levels of N-1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. (n.d.). ResearchGate.
- Pharmaffiliates Nicotinamide-impurities. (n.d.). Aromatics.
- Pharmaffiliates Nicotinamide-impurities. (n.d.). nicotine-derivatives.
- Determination of N1-methylnicotinamide by HPLC postcolumn photoirradiation. (n.d.). PubMed.
- HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. (2013). PubMed.
- N'-Methylnicotinamide | C7H8N2O | CID 64950. (n.d.). PubChem.
- 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. (n.d.). NIH.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Refining experimental protocols for 4-Amino-N-methylnicotinamide for better reproducibility
Welcome to the technical support center for 4-Amino-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for refining experimental protocols and ensuring higher reproducibility. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your work effectively.
Core Principles: Understanding the Mechanism of Action
This compound is primarily investigated for its interaction with Nicotinamide N-methyltransferase (NNMT). NNMT is a crucial enzyme in cellular metabolism, catalyzing the transfer of a methyl group from S-adenosyl methionine (SAM) to nicotinamide (NAM) and other pyridine compounds.[1][2] This reaction produces S-adenosyl-L-homocysteine (SAH) and N1-methylnicotinamide (1-MNA).[1][3] The activity of NNMT is implicated in a wide range of diseases, including metabolic disorders, various cancers, and liver diseases, making it a significant therapeutic target.[1][4][5]
This compound acts as a potent substrate for NNMT.[1] Understanding this interaction is fundamental to designing robust experiments. Its mechanism is not one of simple competitive inhibition but of being a "slow-turnover substrate." This means the enzyme processes it, but at a much slower rate than its primary substrate, effectively sequestering the enzyme and modulating its activity.
Caption: Mechanism of NNMT and interaction with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: The compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, as recommended for similar nicotinamide analogs.[6] For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C in small, single-use aliquots is advised to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the purity I should expect, and how is it verified? A2: Reputable suppliers typically offer purity of ≥98%.[6] Purity is commonly verified using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7] Always refer to the batch-specific Certificate of Analysis (CoA) provided by the manufacturer for detailed analytical results.
Q3: What are the primary chemical identifiers for this compound? A3: To ensure you are working with the correct molecule, cross-reference these identifiers:
-
IUPAC Name: 4-amino-N-methylpyridine-3-carboxamide[7]
-
CAS Number: 910656-00-7[7]
-
PubChem CID: 58835255[7]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [7] |
| Molecular Weight | 151.17 g/mol | [7] |
| CAS Number | 910656-00-7 | [7] |
| Cellular IC₅₀ (24h) | 1.6 µM (Human U2OS), 6.3 µM (Murine 3T3L1) | [1] |
Troubleshooting Guide: Enhancing Experimental Reproducibility
This section addresses common issues encountered during experimentation. The underlying logic is to isolate variables systematically to identify the root cause of inconsistency.
Caption: A systematic workflow for troubleshooting common experimental issues.
Q4: My compound is precipitating in the cell culture media. How can I resolve this?
A4: This is a classic solubility issue. While related compounds are soluble in DMSO and DMF, the final concentration in aqueous media is critical.[6]
-
Causality: The compound may be soluble in the organic stock solvent but crashes out when diluted into the aqueous, protein-containing culture medium. The final concentration of the organic solvent can also impact cell health.
-
Troubleshooting Steps:
-
Check Your Stock: Ensure your stock solution (e.g., in DMSO) is fully dissolved. If crystals are visible, gently warm the vial to 37°C and vortex. Sonication can also be effective.
-
Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your culture media is insignificant, typically ≤0.1%.[6] High solvent concentrations can be cytotoxic and can also affect compound solubility.
-
Dilution Method: Perform serial dilutions. When making the final dilution into your aqueous buffer or media, add the compound stock to the media while vortexing gently to ensure rapid and even dispersal. This prevents localized high concentrations that can lead to precipitation.
-
Consider Alternative Solvents: If issues persist, consider other solvents like ethanol or DMF for the initial stock, always keeping the final concentration in media minimal.[6]
-
Q5: I'm seeing a decline in the compound's effect over the course of a multi-day experiment. Is it unstable?
A5: This suggests potential degradation. While the solid form is stable at -20°C, compounds in aqueous solutions can be less stable.[6]
-
Causality: Amide and amine functional groups can be susceptible to hydrolysis in aqueous environments over time, especially at non-neutral pH or in the presence of enzymes in serum.
-
Troubleshooting Steps:
-
Fresh Working Solutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. Avoid storing diluted, aqueous solutions for more than one day.[6]
-
Media Changes: For longer-term experiments (>48 hours), it is best practice to replace the media and re-administer the compound every 24-48 hours to maintain a consistent, effective concentration.
-
pH Monitoring: Ensure the pH of your culture media remains stable (typically 7.2-7.4) after the addition of the compound and throughout the incubation, as pH shifts can affect both compound stability and cell physiology.
-
Q6: My cellular assay results have high variability between replicates and experiments. What are the likely causes?
A6: High variability often points to inconsistencies in the biological system or protocol execution rather than the compound itself.
-
Causality: Because this compound is a slow-turnover substrate, its effects can be subtle and highly dependent on the metabolic state of the cells.[1] Cellular metabolism is influenced by many factors.
-
Troubleshooting Steps:
-
Cellular State:
-
Passage Number: Use cells within a consistent and narrow range of passage numbers. High-passage cells can exhibit altered metabolism and gene expression.
-
Confluency: Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. Overly confluent or sparse cultures will have different metabolic rates.
-
-
Incubation Time: The compound shows a time-dependent effect, with a cellular IC₅₀ measured after 24 hours.[1] Shorter incubation times may not be sufficient to observe a robust effect. Consider a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line and assay.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lots can vary significantly in their composition of growth factors and small molecules, which can alter cellular metabolism. If possible, test and reserve a large batch of a single serum lot for a series of experiments.
-
Assay Controls: Always include a vehicle control (media with the same final concentration of solvent, e.g., 0.1% DMSO) and a positive control (a known NNMT inhibitor or modulator) to validate that the assay system is responding appropriately.
-
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the accurate and stable preparation of this compound for in vitro experiments.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a specific amount of the solid (e.g., 1.51 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (For 1.51 mg, MW = 151.17 g/mol , add 1.0 mL of DMSO).
-
Add the DMSO to the vial, cap tightly, and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture media or appropriate assay buffer to achieve the desired final concentrations.
-
Crucial Step: Add the stock solution to the diluent and mix immediately to prevent precipitation. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of media.
-
Use the working solutions immediately. Do not store aqueous dilutions.
-
Protocol 2: General Cellular Assay for NNMT Modulation
This protocol provides a framework for assessing the effect of this compound on cells. The specific endpoint (e.g., measuring 1-MNA production, cell viability, or gene expression) will need to be optimized for your research question.
-
Cell Seeding:
-
Plate cells in a suitable format (e.g., 96-well plate) at a predetermined density to ensure they reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere and recover for 18-24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at 2x the final desired concentrations in fresh culture media.
-
Prepare a 2x vehicle control (e.g., media with 0.2% DMSO).
-
Carefully remove the old media from the cells.
-
Add an equal volume of the 2x working solutions to the wells to achieve the final 1x concentrations. (e.g., add 100 µL of 2x solution to wells already containing 100 µL of media, or replace 100 µL of old media with 100 µL of 2x solution).
-
-
Incubation:
-
Return the plate to the incubator for the desired time period (a 24-hour incubation is a good starting point based on published data).[1]
-
-
Endpoint Measurement:
-
After incubation, process the cells or supernatant according to your chosen assay:
-
Metabolite Analysis: Collect supernatant or lyse cells to measure levels of 1-MNA or SAH via LC-MS.
-
Cell Viability/Proliferation: Use assays such as MTT, resazurin (alamarBlue), or CellTiter-Glo.
-
Gene/Protein Expression: Lyse cells for qPCR or Western blot analysis to assess downstream targets of NNMT activity.
-
-
-
Data Analysis:
-
Normalize all data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate IC₅₀/EC₅₀ values using appropriate nonlinear regression software.
-
References
- Neelakantan, H., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. [Link]
- Kovacic, P., & Somanathan, R. (2014). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Aging and Mechanisms of Disease. [Link]
- Matas, D., et al. (2022). Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations. Mechanisms of Ageing and Development. [Link]
- Škovierová, H., et al. (2021). Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer. International Journal of Molecular Sciences. [Link]
- Pissios, P. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Metabolism. [Link]
- Chłopicki, S., et al. (2006). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology. [Link]
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide.
- Li, F., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]
- Djordjevic, A., et al. (2022). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients. [Link]
- Jacobson, E. L., et al. (1985). Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells. Carcinogenesis. [Link]
- Pharmaceutical Technology. (2024). Nicotinamide N Methyltransferase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024. Pharmaceutical Technology. [Link]
Sources
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer [mdpi.com]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N Methyltransferase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound [synhet.com]
Methods for assessing the purity of synthesized 4-Amino-N-methylnicotinamide
Welcome to the technical support center for the analytical assessment of synthesized 4-Amino-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable methods to determine the purity of this compound. Ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, directly impacting its safety, efficacy, and reproducibility in preclinical and clinical studies.[1][2][3]
This document provides in-depth, field-proven insights into the primary analytical techniques, step-by-step protocols, and troubleshooting guidance to address common challenges encountered during purity analysis.
Core Principles of Purity Assessment
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For an API like this compound, this involves a multi-faceted approach to identify and quantify the main component, as well as any potential impurities, including starting materials, by-products, and degradation products. A combination of chromatographic and spectroscopic methods is typically employed to build a comprehensive purity profile.
The following workflow provides a general overview of the purity assessment process.
Caption: Overall workflow for purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical methods for assessing the purity of this compound?
A1: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying purity and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the main peak and for identifying the molecular weights of unknown impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation and can detect impurities that may not be visible by UV-HPLC, such as those without a chromophore or those that co-elute with the main peak.[7]
Q2: What are the likely impurities I should be looking for?
A2: Potential impurities in synthesized this compound can originate from several sources:
-
Starting Materials: Unreacted 4-aminonicotinic acid or other precursors.
-
Reagents: Coupling agents, bases, or methylation agents used in the synthesis.
-
By-products: Isomers formed during synthesis (e.g., methylation at the pyridine nitrogen to form a quaternary salt), or products from side reactions.
-
Degradation Products: Products formed by hydrolysis, oxidation, or photolysis if the compound is unstable under certain conditions.
Q3: Why is a certified reference standard necessary?
A3: A certified reference standard (CRS) is a highly characterized material of known purity. It is indispensable for:
-
Positive Identification: Confirming the identity of your synthesized compound by comparing retention times (HPLC) and spectral data (NMR, MS).
-
Accurate Quantification: Creating calibration curves for accurate determination of the purity (assay) of your sample.
-
System Suitability: Ensuring your analytical system is performing correctly before running samples. While a specific CRS for this compound may not be commercially available, standards for related compounds like Nicotinamide are provided by pharmacopoeias and can be used for system suitability and method development.[8][9][10]
Primary Analytical Techniques & Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination. A reversed-phase method is typically suitable for a polar, aromatic compound like this compound. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-separated from any impurity peaks.[11]
Step-by-Step HPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of your synthesized this compound.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The following table provides a starting point for method development. Optimization will likely be required.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient helps to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 260 nm | Based on the pyridine and amino-substituted aromatic structure. A full UV scan (200-400 nm) should be performed to find the optimal wavelength. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak overload. |
-
Analysis and Purity Calculation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions on the column.- Sample overload.- Mismatch between sample diluent and mobile phase. | - Use a mobile phase with a lower pH (e.g., 0.1% TFA) or an end-capped column.- Reduce the injection concentration/volume.- Dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven.- Flush the column or replace it if necessary. |
| Extraneous Peaks | - Contaminated diluent or mobile phase.- Carryover from previous injection.- Sample degradation. | - Use high-purity solvents.- Run a blank injection of the diluent.- Implement a needle wash step in the injection sequence. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of your synthesized compound and getting preliminary information on impurities. It couples the separation power of HPLC with the detection specificity of mass spectrometry.[12]
Step-by-Step LC-MS Protocol
-
LC Method:
-
Use the same HPLC method developed above. The use of volatile buffers like formic acid or ammonium formate is critical for MS compatibility.[6]
-
-
MS Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive (ESI+). The pyridine nitrogen and amino group are readily protonated.
-
Expected Ion [M+H]⁺: The molecular formula for this compound is C₇H₉N₃O. The expected monoisotopic mass is ~151.07 Da. Therefore, search for an [M+H]⁺ ion at m/z 152.08.
-
Scan Range: Set a wide scan range (e.g., m/z 100-500) to detect potential impurities and fragments.
-
Fragmentation (MS/MS): For structural confirmation, perform a product ion scan on the parent ion (m/z 152.08). Expected fragments would arise from the loss of the methylcarbamoyl side chain.[13][14]
-
-
Data Analysis:
-
Confirm that the main peak in your chromatogram has a mass corresponding to [M+H]⁺ for your target compound.
-
Examine the mass spectra of smaller peaks to hypothesize their structures (e.g., a peak with m/z 138 could correspond to the unmethylated precursor, 4-aminonicotinamide).
-
LC-MS Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Compound is not ionizing.- Incorrect ionization mode.- MS parameters are not optimized. | - Ensure a volatile buffer (e.g., 0.1% formic acid) is in the mobile phase.- Switch between positive and negative modes.- Optimize source parameters (capillary voltage, gas flow, temperature). |
| Signal Suppression | - High salt concentration.- Co-eluting impurities competing for ionization. | - Use volatile buffers only.- Improve chromatographic separation to isolate the peak of interest. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is an excellent method for assessing purity against standards that may not be UV-active or chromatographically resolved.[15][16]
Interpreting NMR Spectra for this compound
-
Solvent: Use a deuterated solvent in which your compound is soluble, such as DMSO-d₆ or CD₃OD.
-
¹H NMR Spectrum:
-
Pyridine Protons: Expect 3 distinct signals in the aromatic region (~7.0-8.5 ppm), each integrating to 1H. The chemical shifts will be influenced by the amino and amide groups.
-
Amine (NH₂) Protons: A broad singlet, typically in the range of 4-6 ppm, integrating to 2H. Its position can be variable and it may exchange with D₂O.
-
Amide (NH) Proton: A signal (often a quartet or broad singlet depending on coupling to the methyl group) integrating to 1H.
-
Methyl (CH₃) Protons: A singlet or doublet (depending on coupling to the NH) around 2.7-3.0 ppm, integrating to 3H.
-
-
¹³C NMR Spectrum:
-
Expect 7 distinct carbon signals: 5 for the pyridine ring (aromatic region ~110-160 ppm), 1 for the carbonyl group (C=O, ~165-170 ppm), and 1 for the methyl group (CH₃, ~25-30 ppm).
-
-
Purity Assessment:
-
The presence of small, unidentifiable peaks suggests impurities.
-
Quantitative NMR (qNMR) can be performed using an internal standard of known purity and concentration to provide a highly accurate assay value.
-
NMR Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Presence of paramagnetic impurities.- Sample aggregation.- Unresolved coupling. | - Filter the sample.- Lower the sample concentration or change the solvent.- Use decoupling experiments if necessary. |
| Incorrect Integration | - Incomplete relaxation of nuclei.- Phasing or baseline errors. | - Increase the relaxation delay (d1) in the acquisition parameters.- Carefully re-process the spectrum with proper phasing and baseline correction. |
| Residual Solvent Peaks | - Incomplete evaporation of synthesis solvents.- Use of non-deuterated solvent. | - Dry the sample thoroughly under high vacuum before analysis.- Ensure the use of high-purity deuterated solvents. |
Choosing the Right Analytical Approach
The choice of method depends on the stage of research and the specific question being asked. This decision tree can guide your selection process.
Caption: Decision tree for selecting the appropriate analytical method.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Patil, A. S., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Sigma-Aldrich. (n.d.). Nicotinamide European Pharmacopoeia (EP) Reference Standard.
- Sigma-Aldrich. (n.d.). Nicotinamide United States Pharmacopeia (USP) Reference Standard.
- British Pharmacopoeia. (n.d.). nicotinamide - Reference Standards catalogue.
- Sigma-Aldrich. (n.d.). Nicotinamide British Pharmacopoeia (BP) Reference Standard.
- Phenomenex. (n.d.). Simple and Fast Quantitation of Nicotinic Acid and Nicotinamide in Human Plasma.
- Jones, C. M., et al. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace.
- An, B., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261.
- Szafran, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1051-1059.
- Musfeld, C., et al. (2000). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 695-703.
- SynHet. (n.d.). This compound.
- Marcotte, I., & Auger, M. (2005). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Current Topics in Medicinal Chemistry, 5(2), 117-133.
- ResearchGate. (2025, August 9). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Patel, M., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Journal of Chromatography B, 921-922, 87-95.
- Arts, J., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 673-689.
- Coote, P., et al. (n.d.). Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei. SciSpace.
- Yurdakul, S., et al. (2012). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 226-235.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186.
- ResearchGate. (2025, August 6). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. fda.gov [fda.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ニコチンアミド European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 10. Nicotinamide British Pharmacopoeia (BP) Reference Standard 98-92-0 [sigmaaldrich.com]
- 11. wjarr.com [wjarr.com]
- 12. scispace.com [scispace.com]
- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of 4-Amino-N-methylnicotinamide
Technical Support Center: 4-Amino-N-methylnicotinamide
A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with batch-to-batch variability. Inconsistent performance of a chemical reagent can compromise experimental reproducibility, delay research timelines, and impact the validity of your results.
This resource provides a structured approach to identifying, troubleshooting, and mitigating variability between different lots of this compound. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the consistency and integrity of your work.
Section 1: The Challenge of Batch-to-Batch Variability
Q1: What is batch-to-batch variability and why is it a critical issue?
Batch-to-batch variability refers to the slight differences in the physicochemical properties of a chemical compound that can occur between different manufacturing lots.[1][2] While reputable suppliers strive for consistency, minor variations in raw materials, synthesis conditions, purification processes, or even storage can introduce subtle changes.[3][4]
For a biologically active small molecule like this compound, these variations are not trivial. Even trace impurities or slight differences in physical form can significantly impact experimental outcomes by:
-
Altering Therapeutic Efficacy: Unwanted chemicals can reduce the potency or effectiveness of the compound.[5][6]
-
Introducing Toxicity: Certain impurities may have unexpected pharmacological actions, leading to adverse effects in cell culture or in vivo models.[7][8]
-
Changing Physical Properties: Variations can affect solubility, stability, and bioavailability, leading to inconsistent results in formulations and assays.[6]
-
Compromising Data Reproducibility: The inability to obtain consistent results over time is a major impediment to scientific progress and regulatory approval.[9]
The effective control and characterization of impurities are, therefore, critical issues for the pharmaceutical industry, governed by guidelines from bodies like the International Conference on Harmonisation (ICH).[7]
Section 2: Initial QC for a New Batch of this compound
Proactive quality control is the most effective strategy. Before incorporating a new batch into critical experiments, a series of initial checks should be performed.
Q2: What are the first steps I should take when I receive a new lot?
Treat every new lot as a new variable in your experimental system. A systematic initial assessment can prevent significant downstream issues.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Potential Causes & Solutions:
-
Lower Purity: The new batch may have a lower percentage of the active pharmaceutical ingredient (API). If the purity is 95% instead of a previous 99%, you are effectively dosing 4% less compound, which can shift dose-response curves.
-
Presence of an Inhibitory/Activating Impurity: The new batch might contain a byproduct from the synthesis that interacts with your biological system. [5][6]Impurities can arise from raw materials, side reactions, or subsequent degradation. [7] * Action: Use HPLC or LC-MS to create an impurity profile. [12][13]Mass spectrometry (MS) is particularly powerful for identifying the molecular weights of unknown impurities, providing clues to their structure. []
-
Degradation: The compound may have degraded during shipping or storage, resulting in new chemical entities.
-
Action: Compare the HPLC chromatogram of the new batch to a reference standard or a previous lot. The appearance of new peaks or a reduction in the main peak area suggests degradation.
-
Q4: I'm observing unexpected cytotoxicity or off-target effects. Could the new batch be the cause?
Yes. Unidentified impurities can possess their own biological activities, sometimes potent, which can lead to misinterpretation of results. [7][8] Possible Sources of Toxic Impurities:
-
Residual Solvents: Solvents used in the synthesis or purification steps may remain in the final product.
-
Synthesis Byproducts: Amide synthesis can involve various reagents and intermediates. [][16]Depending on the synthetic route used for this compound, residual precursors or byproducts could be present.
-
Heavy Metals/Catalysts: Trace amounts of catalysts used during the synthesis may persist.
Recommended Actions:
-
Review the CoA: Check for information on residual solvents or elemental impurities.
-
Impurity Profiling: Use LC-MS to detect and tentatively identify impurities. [13]If a significant impurity is found, further investigation into its potential biological activity may be necessary.
-
Contact the Supplier: Request more detailed information about the synthesis and purification process for that specific lot.
Section 4: Advanced Analytical Characterization
When initial checks are insufficient, a deeper analytical investigation is required to identify the root cause of variability. Analytical method validation is essential to ensure data integrity. [17][18][19]
Q5: How can I definitively confirm the identity and purity of a new batch?
A combination of chromatographic and spectroscopic techniques is the gold standard for comprehensive characterization. No single method is sufficient.
Comparison of Key Analytical Techniques
| Technique | Purpose | Information Provided |
| HPLC-UV | Purity Quantification & Impurity Profiling | Separates components of a mixture. Provides the percentage purity of the main compound and detects the presence of impurities. [10][20] |
| LC-MS | Impurity Identification | Couples the separation power of HPLC with the detection power of mass spectrometry. Provides the molecular weight of the parent compound and its impurities. [][20] |
| NMR Spectroscopy | Structural Confirmation | Provides detailed information about the chemical structure (¹H and ¹³C NMR). It can confirm the identity of the main compound and help elucidate the structure of unknown impurities. |
| FTIR Spectroscopy | Functional Group Analysis | Provides a "fingerprint" of the molecule's functional groups. Useful for confirming the presence of key bonds (e.g., amide C=O, amine N-H) and for quick comparison between batches. [21] |
Q6: Can you provide a standard protocol for HPLC analysis?
This protocol provides a starting point for assessing the purity of this compound. Method validation according to ICH guidelines is necessary for use in a regulated environment. [11][17] Protocol: HPLC Purity Analysis of this compound
-
Objective: To determine the purity of this compound and detect any impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Materials:
-
This compound (sample and reference standard, if available)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Rationale: TFA is an ion-pairing agent that improves the peak shape of basic compounds like amines on C18 columns. [22] 2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Rationale: 260 nm is a common absorption maximum for nicotinamide derivatives, providing good sensitivity. [23] * Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (% Area).
-
Compare the retention time and UV spectrum of the main peak to a reference standard or a previous batch to confirm identity.
-
Document the retention times and % area of any impurity peaks.
-
-
Section 5: Best Practices for Storage and Handling
Variability can also be introduced after receiving a high-quality batch due to improper storage and handling.
Q7: What are the optimal storage conditions for this compound?
While specific stability data may vary by supplier, general best practices for nitrogen-containing aromatic compounds should be followed to minimize degradation.
-
Temperature: For long-term storage, keep the solid compound at -20°C. [24]For short-term storage, 4°C is acceptable. [25]Avoid repeated freeze-thaw cycles of solutions.
-
Light: Protect from light. Many organic molecules are light-sensitive. Store in amber vials or in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if it will be stored for extended periods. This prevents oxidation.
-
Solutions: Prepare stock solutions fresh. If solutions must be stored, aliquot and freeze at -80°C. Confirm stability for your specific solvent and storage duration.
By implementing this structured approach of proactive QC, systematic troubleshooting, and proper handling, researchers can effectively mitigate the challenges posed by batch-to-batch variability of this compound, leading to more robust and reproducible scientific outcomes.
References
- Jadhav, A.S., et al. (2014). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. International Journal of Pharmaceutical Sciences and Research. [Link]
- Advent Chembio. Pharmaceutical Impurities & Their Effects. [Link]
- Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]
- Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]
- Xing, C., et al. (2024). Safety assessment of drug impurities for patient safety: A comprehensive review. PubMed. [Link]
- ProPharma. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
- Kotte, S.C.B., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy. [Link]
- ProPharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Agilent.
- Regalado, E.L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Kymos. Quality control of small molecules. [Link]
- Chemistry For Everyone. (2025).
- Gupta, V., et al. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Research. [Link]
- Pharmaguideline. (2024).
- University of Helsinki.
- MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]
- ResearchGate. (2017). Coordination behaviour of nicotinamide: An infrared spectroscopic study. [Link]
- ResearchGate.
- SIELC Technologies.
- ResearchGate. The zero-order UV absorption spectrograms show spectra of nicotinamide.... [Link]
- SIELC Technologies. UV-Vis Spectrum of Nicotinamide. [Link]
- Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]
- Quora. (2013). What do you do with experimental results that are inconsistent? How do you analyze them?. [Link]
- Study.com. Identifying Potential Reasons for Inconsistent Experiment Results. [Link]
- ACS Omega. (2024). First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide. [Link]
- Journal of Medical Biochemistry. (2020).
- Cell & Gene. (2024).
- AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. [Link]
- ResearchGate. (2022). (PDF) Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin.... [Link]
- ResearchGate. One year long-term stability study under storage conditions (+ 4 °C).... [Link]
- NIH. (2015). A Guide to Reproducibility in Preclinical Research. [Link]
- UCL Discovery.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
- Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]
- PubChem. N'-Methylnicotinamide. [Link]
- Google Patents. Method for preparing nicotinamide mononucleotide (nmn).
- BEVITAL AS. mNAM. [Link]
- NIH. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. [Link]
- Wikipedia. 1-Methylnicotinamide. [Link]
- PubMed. (2006). Stability of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)
- NIH. (2025).
Sources
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 6. veeprho.com [veeprho.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecules Analysis & QC [sigmaaldrich.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. agilent.com [agilent.com]
- 13. Quality control of small molecules - Kymos [kymos.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 18. upm-inc.com [upm-inc.com]
- 19. particle.dk [particle.dk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sielc.com [sielc.com]
- 23. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Stability of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine samples stored at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: From Established Therapeutics to the Research Frontier
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a detailed comparison of the leading FDA-approved PARP inhibitors, focusing on their performance in BRCA-mutant cancers, supported by experimental data.
While this guide focuses on the well-established PARP inhibitors, it is important to address the inquiry regarding 4-Amino-N-methylnicotinamide . Following a comprehensive review of the scientific literature, there is a notable absence of significant preclinical or clinical data characterizing this compound as a direct and potent PARP inhibitor for cancer therapy. Its parent compound, nicotinamide, is a known weak inhibitor of PARP, and its derivatives are primarily studied in the context of NAD+ metabolism.[1] Therefore, a direct comparison with potent, clinically approved PARP inhibitors is not feasible at this time. This guide will proceed to compare the established and clinically relevant PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
The Principle of Synthetic Lethality: Exploiting a Key Vulnerability
The efficacy of PARP inhibitors in BRCA-mutant cancers is rooted in the concept of synthetic lethality.[2] Cells with mutated BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a crucial pathway for high-fidelity repair of DNA double-strand breaks (DSBs).[3] These cells then become heavily reliant on other DNA repair mechanisms, including base excision repair (BER), where PARP enzymes play a critical role in repairing single-strand breaks (SSBs).[2]
When a PARP inhibitor is introduced, SSBs go unrepaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[4] In healthy cells, these DSBs can be repaired by the intact HR pathway. However, in BRCA-mutant cancer cells, the compromised HR pathway cannot resolve these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][4]
Caption: Synthetic lethality in BRCA-mutant cancers.
Beyond Catalytic Inhibition: The Significance of PARP Trapping
While all PARP inhibitors competitively bind to the NAD+ binding site of PARP enzymes, their mechanisms of cytotoxicity are not solely dependent on the inhibition of PARP's catalytic activity.[5] A key differentiator among these drugs is their ability to "trap" PARP enzymes on DNA at the site of a single-strand break.[6][7] This PARP-DNA complex is a physical impediment to DNA replication and is considered a major driver of the antitumor activity of these agents.[2] The potency of PARP trapping varies among the different inhibitors and is a critical factor in their overall efficacy and toxicity profiles.[3][8]
Caption: The PARP trapping mechanism.
Comparative Analysis of FDA-Approved PARP Inhibitors
Currently, four PARP inhibitors have received FDA approval for the treatment of various cancers, including those with BRCA mutations.[9] These are Olaparib, Rucaparib, Niraparib, and Talazoparib.
PARP Trapping Potency
The ability to trap PARP on DNA is a key determinant of a PARP inhibitor's cytotoxic potential.[7] Talazoparib is recognized as the most potent PARP trapper, being approximately 100 times more effective than niraparib in this regard.[3][8] The ranking of PARP trapping potency is generally considered to be: Talazoparib > Niraparib > Rucaparib ≈ Olaparib > Veliparib (an investigational agent).[7]
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Very High |
| Niraparib | High |
| Rucaparib | Moderate |
| Olaparib | Moderate |
This table provides a qualitative comparison based on published preclinical data.
Clinical Efficacy in BRCA-Mutant Cancers
The clinical development of PARP inhibitors has led to significant improvements in outcomes for patients with BRCA-mutant breast and ovarian cancers.
BRCA-Mutant Breast Cancer
Olaparib and Talazoparib are the two PARP inhibitors with FDA approval for the treatment of germline BRCA-mutated, HER2-negative metastatic breast cancer.[10][11]
| Clinical Trial | PARP Inhibitor | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| OlympiAD | Olaparib | Chemotherapy | 7.0 months vs. 4.2 months | 59.9% vs. 28.8% | [12] |
| EMBRACA | Talazoparib | Chemotherapy | 8.6 months vs. 5.6 months | 62.6% vs. 27.2% | [2] |
A network meta-analysis of randomized controlled trials in BRCA-mutated, HER2-negative breast cancer suggested that veliparib combined with standard of care showed the highest overall survival improvement, while niraparib ranked highest for progression-free survival, followed by talazoparib and olaparib.
BRCA-Mutant Ovarian Cancer
Olaparib, Rucaparib, and Niraparib are approved for the treatment of recurrent ovarian cancer, with approvals extending to maintenance therapy following response to platinum-based chemotherapy.[9]
| Clinical Trial | PARP Inhibitor | Setting | Median Progression-Free Survival (PFS) in BRCA-mutant patients | Reference |
| SOLO-1 | Olaparib | First-line maintenance | Not reached vs. 13.8 months (placebo) | |
| ARIEL3 | Rucaparib | Recurrent maintenance | 16.6 months vs. 5.4 months (placebo) | |
| NOVA | Niraparib | Recurrent maintenance | 21.0 months vs. 5.5 months (placebo) |
Toxicity Profiles
While generally manageable, PARP inhibitors are associated with a class effect of certain toxicities. However, there are notable differences in the safety profiles of the individual agents.[3]
| Adverse Event | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Anemia | Common | Common | Common | Very Common (often Grade 3/4) |
| Neutropenia | Common | Common | Common | Common |
| Thrombocytopenia | Less Common | Less Common | Most Common (can be dose-limiting) | Common |
| Nausea/Vomiting | Very Common | Very Common | Common | Common |
| Fatigue | Very Common | Very Common | Very Common | Very Common |
This table summarizes common adverse events. The frequency and severity can vary based on patient populations and treatment settings.[3]
Mechanisms of Resistance
Despite the initial success of PARP inhibitors, the development of resistance is a significant clinical challenge.[1] Several mechanisms of resistance have been identified:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1 or BRCA2 can restore their function, thereby reactivating the HR pathway.
-
Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor.[1][6]
-
Replication Fork Protection: Alterations in proteins that regulate the stability of replication forks can prevent the accumulation of DNA damage.[6]
-
Loss of PARP1 Expression: Decreased expression of PARP1 can lead to reduced trapping and decreased efficacy of the inhibitor.[2]
-
Changes in NAD+ Metabolism: Alterations in the NAD+ salvage pathway can impact the activity of PARP enzymes and the efficacy of PARP inhibitors.
Experimental Protocols for Evaluating PARP Inhibitors
For researchers developing and evaluating novel PARP inhibitors, a standardized set of in vitro and in vivo assays is crucial.
In Vitro Evaluation Workflow
Caption: A typical in vitro workflow for PARP inhibitor evaluation.
Step-by-Step Methodology for γH2AX Foci Formation Assay:
-
Cell Seeding: Plate BRCA-mutant and wild-type cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the PARP inhibitor for the desired time period (e.g., 24-48 hours). Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Future Directions
The field of PARP inhibition continues to evolve, with next-generation inhibitors being developed to have greater selectivity for PARP1, potentially improving their therapeutic index by reducing toxicities associated with PARP2 inhibition.[6] Furthermore, extensive research is underway to explore the combination of PARP inhibitors with other therapeutic modalities, such as immunotherapy and agents targeting other DNA damage response pathways, to overcome resistance and expand their clinical benefit to a broader patient population.[2]
References
- PARP Inhibition in BRCA-Mutant Breast Cancer - PMC - PubMed Central.
- Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - NIH.
- FDA approves olaparib for germline BRCA-mutated metastatic breast cancer.
- Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - NIH.
- FDA approves first PARP inhibitor for early BRCA+ breast cancer | MDedge - The Hospitalist.
- Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - Frontiers.
- PARP Inhibitor Approved as Adjuvant Treatment for High-risk, Early Breast Cancer.
- Olaparib Approved for Breast Cancers with BRCA Gene Mutations - NCI.
- THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance - PMC - NIH.
- Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ResearchGate.
- Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC - PubMed Central - NIH.
- Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective.
- Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ASCO Publications.
- Lynparza approved by US FDA in germline BRCA-mutated metastatic breast cancer.
- Molecular Pathways: How Can BRCA-Mutated Tumors Become Resistant to PARP Inhibitors? - AACR Journals.
- Efficacy and safety of PARP inhibitors in the treatment of BRCA-mutated breast cancer: an updated systematic review and meta-analysis of randomized controlled trials - PubMed.
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI.
- Differences in pharmacology, toxicities key to clinical use of PARP inhibitors - Healio.
- Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC - NIH.
- Nicotinamide N-Methyltransferase in Health and Cancer - PMC - PubMed Central.
- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC - PubMed Central.
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - NIH.
- Exploring and comparing adverse events between PARP inhibitors - PMC - NIH.
- Efficacy of PARP inhibitors in advanced high-grade serous ovarian cancer according to BRCA domain mutations and mutation type - PubMed Central.
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals.
- PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer.
- PARP Inhibitors: Where Are We in 2020 and What's Coming Next? - Crown Bioscience Blog.
- Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
- PARP Inhibitors | Targeted cancer drugs.
- Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC.
- A decade of clinical development of PARP inhibitors in perspective - PMC - NIH.
- Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer | News Releases | AACR.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- What is the mechanism of action of PARP inhibitors? - Quora.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibition and Beyond in BRCA-Associated Breast Cancer in Women: A State-Of-The-Art Summary of Preclinical Research on Risk Reduction and Clinical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the PARP inhibitor BMN-673 for the treatment of ovarian clear cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Validation Framework for Novel Nicotinamide Analogs: A Comparative Guide Featuring 4-Amino-N-methylnicotinamide
This guide provides a comprehensive framework for the independent validation of novel chemical entities targeting nicotinamide adenine dinucleotide (NAD+) metabolism, using the hypothetical compound 4-Amino-N-methylnicotinamide as a case study. Designed for researchers, scientists, and drug development professionals, this document outlines a phased, hypothesis-driven approach, from initial enzymatic assays to cellular mechanism-of-action studies. We emphasize the causality behind experimental choices and present self-validating protocols to ensure scientific rigor and trustworthiness.
Introduction: The Critical Role of NAD+ Metabolism in Disease
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical coenzyme in redox reactions essential for energy metabolism and as a substrate for signaling enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs).[1][2] Mammalian cells primarily synthesize NAD+ through a salvage pathway where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[2][3][4] Due to the high metabolic and proliferative rates of cancer cells, they are often highly dependent on this NAMPT-mediated salvage pathway, making NAMPT a compelling target for anticancer drug development.[1][5]
This compound represents a novel nicotinamide analog. Its structural similarity to nicotinamide, the natural substrate of NAMPT, suggests it may function as an inhibitor of this key enzyme. However, its N-methyl group also bears resemblance to 1-methylnicotinamide (MNA), the product of nicotinamide N-methyltransferase (NNMT), an enzyme that regulates nicotinamide clearance.[6][7] Therefore, a rigorous, multi-step validation process is required to elucidate its precise biological effects and mechanism of action. This guide provides the blueprint for such an investigation.
Part 1: Hypothesized Mechanism of Action
Based on its chemical structure, this compound is hypothesized to primarily act as an inhibitor of NAMPT. By competing with the natural substrate, nicotinamide, it would block the synthesis of NMN, leading to the depletion of cellular NAD+ pools. This NAD+ depletion would subsequently inhibit glycolysis, disrupt ATP production, and ultimately trigger cell death in highly dependent cancer cells.[5][8] An alternative, though less likely, hypothesis is that it could modulate the activity of NNMT.
The following diagram illustrates the canonical NAD+ salvage pathway and the proposed point of intervention for this compound.
Part 2: A Phased Experimental Workflow for Independent Validation
A systematic, multi-phase approach is essential to validate the biological effects of this compound, confirm its molecular target, and compare its efficacy to established compounds.
Phase 1: In Vitro Biochemical Validation
The initial step is to determine if this compound directly inhibits the enzymatic activity of its hypothesized target, NAMPT, in a cell-free system. This provides the most direct evidence of biochemical interaction.
Experimental Protocol 1: NAMPT Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human NAMPT enzyme.
-
Principle: This is a coupled enzymatic assay. NAMPT produces NMN from nicotinamide and PRPP. A second enzyme, NMNAT, converts NMN to NAD+. The resulting NAD+ is then used by an NAD+-dependent dehydrogenase to produce NADH, which reduces a probe to generate a fluorescent or colorimetric signal.[4][9] The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Prepare stock solutions of recombinant human NAMPT, NMNAT, alcohol dehydrogenase, nicotinamide, PRPP, ATP, and a fluorescent probe substrate (e.g., WST-1).
-
Inhibitor Dilution: Prepare a 10-point serial dilution of this compound (e.g., starting from 100 µM down to 1 pM). Include a well-characterized NAMPT inhibitor like FK866 as a positive control and DMSO as a vehicle control.
-
Assay Plate Setup: In a 96-well black plate, add 5 µL of each inhibitor dilution.
-
Enzyme Addition: Add 10 µL of diluted NAMPT enzyme to all wells except the "blank" control. Incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Reaction Initiation: Prepare a master mix containing all other substrates and coupling enzymes. Initiate the reaction by adding 35 µL of the master mix to all wells.
-
Incubation & Measurement: Incubate the plate at 30°C for 1-2 hours, protected from light. Measure fluorescence intensity (e.g., λex=340 nm / λem=460 nm).[4]
-
Data Analysis: Subtract the blank reading from all wells. Normalize the data to the DMSO control (100% activity) and a high-concentration inhibitor control (0% activity). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
-
Causality Check: To ensure the compound specifically inhibits NAMPT and not a downstream enzyme in the assay, a counterscreen should be performed where NMN is provided as the substrate instead of nicotinamide.[10] If the compound is a true NAMPT inhibitor, it will have no effect in this counterscreen.
Phase 2: Cellular Mechanism of Action
After confirming biochemical activity, the next critical phase is to verify that the compound engages its target in a cellular environment and elicits the expected biological response.
Experimental Protocol 2: Cellular NAD+ Quantification
-
Objective: To measure the dose-dependent effect of this compound on intracellular NAD+ and NADH levels.
-
Principle: A potent NAMPT inhibitor should cause a significant drop in the cellular NAD+ pool. This is the most direct downstream biomarker of target engagement. Commercially available kits use an enzymatic cycling reaction to quantify NAD+/NADH levels.[11][12]
-
Methodology:
-
Cell Culture: Plate a cancer cell line known to be dependent on the NAMPT pathway (e.g., A2780 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a positive control (FK866) for 24-48 hours.
-
Cell Lysis: Harvest the cells by trypsinization and count them. Lyse the cells using an acid extraction buffer for NAD+ measurement or a base extraction buffer for NADH measurement, as NAD+ is degraded by base and NADH is degraded by acid.[12]
-
Quantification: Use a commercial NAD+/NADH assay kit according to the manufacturer's instructions.[11] This typically involves adding the cell lysate to a reaction mix and measuring the resulting colorimetric or fluorometric signal over time.
-
Data Analysis: Calculate the NAD+ and NADH concentrations based on a standard curve. Normalize the results to the cell number or total protein content. Plot the NAD+ levels against inhibitor concentration to determine the EC50 for NAD+ depletion.
-
Experimental Protocol 3: Cell Viability Assay
-
Objective: To determine the anti-proliferative effect (GI50) of this compound on cancer cell lines.
-
Principle: The depletion of NAD+ is expected to inhibit cell proliferation and induce cell death. Assays like CellTiter-Glo® measure cellular ATP levels, which serve as an indicator of metabolic activity and cell viability.[2]
-
Methodology:
-
Cell Plating: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well white-walled plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound, a positive control, and a vehicle control.
-
Incubation: Incubate the cells for 72-120 hours, a duration sufficient to observe the effects of NAD+ depletion.
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of light produced is directly proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and plot against drug concentration to calculate the GI50 value.
-
| Parameter | This compound | FK866 (Control) | GNE-617 (Control) |
| NAMPT IC50 (nM) | Experimental Value | ~1-10 | ~1-5 |
| Cellular NAD+ EC50 (nM) | Experimental Value | ~5-20 | ~2-10 |
| A2780 Cell GI50 (nM) | Experimental Value | ~10-50 | ~5-25 |
| Table 1: Template for summarizing and comparing in vitro and cellular potency. |
Phase 3: Target Specificity and Comparative Analysis
This phase is crucial for confirming that the observed cellular effects are a direct result of inhibiting the intended target. The gold standard for this is a rescue experiment.
Experimental Protocol 4: NMN and Nicotinic Acid (NA) Rescue Assays
-
Objective: To validate that the cytotoxicity of this compound is specifically due to the inhibition of NMN production from nicotinamide.
-
Principle: If the compound's anti-proliferative effect is on-target (i.e., via NAMPT inhibition), then supplementing the culture medium with the downstream product, NMN, should bypass the enzymatic block and restore NAD+ levels, thereby "rescuing" the cells from death.[2] Conversely, supplementation with nicotinic acid (NA), which generates NAD+ via a parallel pathway using the enzyme NAPRT1, should only rescue cells that express NAPRT1.[3][13][14] This dual approach provides powerful evidence for specificity.
-
Methodology:
-
Cell Selection: Use two cell lines: one that is NAPRT1-deficient (e.g., NCI-H1155) and one that is NAPRT1-proficient (e.g., HCT-116).[3]
-
Assay Setup: Plate the cells as described in the Cell Viability Assay protocol.
-
Co-treatment: Treat the cells with a fixed, cytotoxic concentration of this compound (e.g., 3x GI50) alone or in combination with either NMN (e.g., 1 mM) or NA (e.g., 10 µM).
-
Incubation and Measurement: Incubate for 72-120 hours and measure cell viability using CellTiter-Glo®.
-
-
Expected Outcomes:
-
In both cell lines: NMN supplementation should fully rescue cells from the compound's toxicity.
-
In NAPRT1-deficient cells: NA supplementation should fail to rescue the cells.
-
In NAPRT1-proficient cells: NA supplementation should rescue the cells.[3]
-
A successful rescue by NMN strongly supports the hypothesis that the compound's mechanism of action is through the NAMPT-NMN axis.
-
Conclusion and Future Directions
This guide outlines a rigorous, logical, and self-validating framework for the independent characterization of novel nicotinamide analogs like this compound. By progressing through biochemical, cellular, and specificity-determining assays, researchers can confidently establish the compound's mechanism of action and potency. The data generated through these protocols allows for a direct and objective comparison with established NAMPT inhibitors, providing a clear rationale for further development.
Should this compound demonstrate potent and specific on-target activity in these in vitro and cellular models, the logical next step would be to advance to preclinical in vivo studies. This would involve assessing its pharmacokinetic properties and demonstrating anti-tumor efficacy in xenograft models, where NAD+ depletion in tumor tissue can be directly correlated with tumor growth inhibition.[3][8][13] Such studies are essential for translating promising in vitro findings into potential therapeutic applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for 6-Sulfamoylnicotinamide: A Putative NAMPT Inhibitor.
- O'Brien, T., O'Rourke, J. P., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia, 16(1), 1-11. [Link]
- Cervantes-Gomez, F., Nim-Anong, S., et al. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 21(1), 129-139. [Link]
- Zheng, X., Lilo, E., et al. (2015). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 14(11), 2535-2545. [Link]
- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?.
- Gallì, M., Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
- Zhang, T., Wang, S., et al. (2016). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica, 37(11), 1499-1509. [Link]
- Heske, C. M., Choy, E., et al. (2020). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research, 26(11), 2635-2647. [Link]
- O'Brien, T., O'Rourke, J. P., et al. (2014). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models.
- Benchchem. (n.d.). A Technical Guide to Investigating the Specificity of NAMPT Inhibitors.
- Lee, Y., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research, 42(1), 22. [Link]
- Samal, J. R., & Kandil, R. (2022). Review of various NAMPT inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 243, 114758. [Link]
- Wylie, A. R., et al. (2015). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors.
- Wang, M., et al. (2022). NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion. Acta Pharmaceutica Sinica B, 12(4), 1845-1860. [Link]
- Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays.
- Chini, C. C. S., et al. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. International Journal of Molecular Sciences, 22(16), 8899. [Link]
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
- Upham, B. L., & Ramos, K. S. (2018). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Trends in Pharmacological Sciences, 39(5), 421-423. [Link]
- Trammel, S. A., & Brenner, C. (2017). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 1542, 147-161. [Link]
- Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
- Wang, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(5), 847-858. [Link]
- Li, W., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 6640137. [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-13. [Link]
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]
- Pissios, P. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 29(5), 291-293. [Link]
- Gao, L., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1248030. [Link]
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem Compound Summary for CID 64950.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 9. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAD+/NADH Assays [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-N-methylnicotinamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 4-Amino-N-methylnicotinamide. This guide will delve into the principles of each method, present a framework for cross-validation, and provide detailed experimental protocols and performance characteristics to aid in method selection and implementation.
The integrity of analytical data is paramount in regulated environments. Cross-validation of analytical methods is the process of demonstrating that two distinct methods are equivalent for the intended analytical purpose.[1][2] This is crucial when transferring methods between laboratories, introducing a new method, or when data from different analytical techniques need to be compared.[1][3] This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5]
Understanding the Analyte: this compound
This compound is a polar aromatic amine. Its structure, being similar to nicotinamide and N-methylnicotinamide, suggests it will be water-soluble and possess UV-absorbing properties due to the pyridine ring.[6][7] These physicochemical characteristics are key in selecting and optimizing analytical methods. The presence of a primary amine group also opens up possibilities for derivatization to enhance detection, if necessary.[8][9]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of analytes that possess a UV chromophore.[10] The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.[10][11]
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
The use of a buffer like formic acid helps to control the ionization of the analyte and improve peak shape.[10]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 260 nm (A suitable wavelength for pyridine derivatives, may require optimization).
-
Gradient Elution: A gradient is often employed to ensure good separation of the analyte from any impurities and to reduce run time.
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
4. Standard and Sample Preparation:
-
Stock solutions of this compound are prepared in a suitable solvent (e.g., water or methanol).
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Sample solutions are prepared by dissolving the sample in the mobile phase or a compatible solvent.
Caption: HPLC-UV Experimental Workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for analyzing complex matrices or when very low detection limits are required.[12][13] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
UHPLC or HPLC system.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The same column and mobile phases as the HPLC-UV method can often be used as a starting point, though optimization for faster run times is common with UHPLC systems.
-
A typical flow rate for a UHPLC system would be in the range of 0.4-0.6 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the analyte is likely to be protonated.
-
Multiple Reaction Monitoring (MRM): This is a highly selective mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This increases the signal-to-noise ratio and reduces matrix interference.[14][15][16]
-
Precursor Ion (Q1): [M+H]+ of this compound.
-
Product Ion (Q3): A stable fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
-
Source parameters (e.g., capillary voltage, source temperature, gas flows) need to be optimized for the specific analyte and instrument.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but often requires the use of an internal standard (a structurally similar compound that is not present in the sample) to improve accuracy and precision.[15][16]
Caption: LC-MS/MS Experimental Workflow.
Cross-Validation: A Comparative Analysis
To cross-validate these two methods, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed using both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared.[1][3]
Performance Characteristics Comparison
The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar analytes.[4][17][18]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Moderate (relies on chromatographic separation) | High (relies on both chromatography and mass-to-charge ratio) | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | The range over which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 80 - 120% (can be tighter depending on the application).[3] |
| Precision (%RSD) | < 5% | < 3% | ≤ 15% (can be tighter).[3] |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | Signal-to-Noise ratio ≥ 3.[4] |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~0.1 ng/mL | Signal-to-Noise ratio ≥ 10.[4] |
| Robustness | Good | Good | No significant change in results with small, deliberate variations in method parameters. |
Justification of Method Choices and Cross-Validation
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. HPLC-UV is often sufficient for routine quality control of bulk drug substances where the concentration of the analyte is high and the matrix is relatively simple. Its lower cost and ease of use are significant advantages.
LC-MS/MS is the preferred method for bioanalytical studies (e.g., pharmacokinetics) where the analyte is present at very low concentrations in a complex biological matrix like plasma or urine.[15][16][19] The high selectivity of MRM minimizes interference from endogenous components, leading to more accurate and precise results at low concentrations.
Cross-validation is essential to ensure that data generated by either method is comparable. For example, if an HPLC-UV method is used for product release testing and an LC-MS/MS method is used for a clinical study, cross-validation demonstrates that the two methods provide equivalent results within acceptable limits of variability.[1][3] The acceptance criteria for cross-validation typically involve comparing the mean concentrations obtained by the two methods, with the difference being within a predefined limit (e.g., ±15-20%).[3][20]
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The selection of the most appropriate method depends on the intended application, required sensitivity, and the complexity of the sample matrix. A thorough method validation according to regulatory guidelines is crucial to ensure the reliability of the analytical data. Cross-validation provides an essential link when multiple analytical methods are employed, ensuring data integrity and consistency throughout the drug development lifecycle.
References
- U.S. Food and Drug Administration. (2015).
- DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184-1193. [Link]
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PharmaGuru. (2023).
- U.S. Food and Drug Administration. (2022). Q2(R2)
- ResearchGate. Validation parameters for HPLC-MS/MS method. [Link]
- Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. [Link]
- Knochen, M., et al. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 51(26), 7584-7591. [Link]
- BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
- Resolian. (2023).
- Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- LCGC International. (2013).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- ResearchGate.
- PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- PubMed. (2021).
- ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- PubChem. N'-Methylnicotinamide. [Link]
- PubChem. Nicotinamide. [Link]
- Agilent. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- ResearchGate. Metabolism of 6-aminonicotinic acid in Escherichia coli. [Link]
- PubMed. (1998).
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtc-usa.com [mtc-usa.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolian.com [resolian.com]
- 13. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
The Evolving Landscape of 4-Aminonicotinamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of 4-aminonicotinamide derivatives. This guide, designed for professionals in drug discovery and development, moves beyond a simple cataloging of compounds. Instead, it offers a synthesized analysis of how subtle molecular modifications to the 4-aminonicotinamide scaffold dictate biological activity across a range of therapeutic targets. We will delve into the causal relationships behind experimental choices and provide the data and protocols necessary to inform your own research endeavors.
The 4-Aminonicotinamide Scaffold: A Privileged Structure in Drug Discovery
The 4-aminonicotinamide core, a derivative of nicotinamide (Vitamin B3), has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with the nicotinamide adenine dinucleotide (NAD+) binding sites of various enzymes makes it a versatile starting point for the design of potent and selective inhibitors. This guide will compare and contrast the SAR of 4-aminonicotinamide derivatives targeting four key areas: PARP inhibition for oncology, xanthine oxidase inhibition for gout, antifungal activity, and c-Met kinase inhibition, also for cancer therapy.
PARP Inhibition: A Paradigm of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibitors of PARP have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] The nicotinamide-like core of 4-aminonicotinamide derivatives allows them to competitively inhibit the NAD+ binding site of PARP.[2]
Structure-Activity Relationship of PARP Inhibitors
The SAR of 4-aminonicotinamide-based PARP inhibitors is well-established. Key interactions with the NAD+ binding pocket of PARP-1 include hydrogen bonds with Gly863 and Ser904, and a π-π stacking interaction with Tyr907.[3] Modifications at various positions of the 4-aminonicotinamide scaffold have been explored to enhance potency and selectivity.
| Modification | Effect on PARP-1 Inhibition | Rationale | Example (IC50) |
| Fused Ring Systems | Generally increases potency | Rigidification of the structure to better fit the active site and introduce additional interactions. | Phthalazinone derivatives show high potency. |
| Substituents on the Amide Nitrogen | Can significantly impact potency and selectivity | Large, bulky groups can be designed to access the adenosine subsite of the NAD+ binding pocket, leading to enhanced affinity. | Varies widely based on the specific substituent. |
| Modifications to the Pyridine Ring | Can modulate potency and pharmacokinetic properties | Introduction of electron-donating or -withdrawing groups can alter the electronic properties and binding affinity of the core scaffold. | Often proprietary to specific drug candidates. |
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of PARP-1 inhibitors.
Principle: The assay measures the consumption of NAD+ by PARP-1 in the presence of activated DNA. A fluorescent reagent is used to quantify the remaining NAD+, with a lower signal indicating higher PARP-1 activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNAse)
-
β-NAD+
-
PARP assay buffer (e.g., containing Tris-HCl, MgCl2, and DTT)
-
Test compounds (4-aminonicotinamide derivatives)
-
Fluorescent NAD+ detection kit
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and DNA Preparation: Prepare a mixture of PARP-1 enzyme and activated DNA in the assay buffer.
-
Assay Setup: Add the diluted test compounds to the wells of the assay plate.
-
Enzyme Addition: Add the PARP-1/activated DNA mixture to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding β-NAD+ to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Detection: Stop the reaction and measure the fluorescent signal according to the detection kit manufacturer's instructions.
Data Analysis: The percentage of PARP-1 inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4][5]
Logical Relationship: PARP Inhibition SAR
Caption: Key SAR trends for 4-aminonicotinamide-based PARP inhibitors.
Xanthine Oxidase Inhibition: Targeting Hyperuricemia and Gout
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[6] Elevated levels of uric acid can lead to hyperuricemia and gout. Allopurinol, a widely used xanthine oxidase inhibitor, serves as a benchmark for novel inhibitors.[7] Nicotinamide and isonicotinamide derivatives have been investigated as promising xanthine oxidase inhibitors.[8]
Structure-Activity Relationship of Xanthine Oxidase Inhibitors
The SAR of nicotinamide-based xanthine oxidase inhibitors highlights the importance of substituents on both the pyridine and the amide-linked phenyl ring.
| Modification | Effect on Xanthine Oxidase Inhibition | Rationale | Example (IC50) |
| Pyridine Nitrogen Position | Isonicotinamide (4-substituted) derivatives are generally more potent than nicotinamide (3-substituted) derivatives. | The 4-pyridyl nitrogen may form a key interaction with the molybdenum center of the enzyme active site. | Varies by series. |
| Substituents on the Phenyl Ring | Electron-withdrawing groups and bulky substituents can enhance potency. | These groups can occupy a hydrophobic pocket in the active site and form additional interactions. | Derivatives with a cyano group and a benzyloxy tail have shown high potency. |
| Linker between Pyridine and Phenyl Ring | The amide linker is crucial for activity. | It positions the two ring systems optimally within the active site. | Most active compounds retain the amide linker. |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol describes a standard method for evaluating xanthine oxidase inhibitors.[6][7]
Principle: The assay measures the production of uric acid from the substrate xanthine by monitoring the increase in absorbance at approximately 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of xanthine, test compounds, and allopurinol. Prepare a working solution of xanthine oxidase in cold buffer immediately before use.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, test compound solution (at various concentrations), and xanthine oxidase solution.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to each well.
-
Measurement: Immediately monitor the increase in absorbance at 295 nm over time.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. The percentage of inhibition is determined, and the IC50 value is calculated from a dose-response curve.[6][7]
Antifungal Activity: A New Frontier for Nicotinamide Derivatives
The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Nicotinamide derivatives have emerged as a promising class of compounds with activity against various fungal pathogens, including Candida albicans.[9] Some derivatives have been shown to act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.[10][11]
Structure-Activity Relationship of Antifungal Nicotinamide Derivatives
The antifungal SAR of nicotinamide derivatives is an active area of research, with key findings pointing to the importance of the substituents on the amide nitrogen.
| Modification | Effect on Antifungal Activity | Rationale | Example (MIC) |
| Substituents on the Amide-linked Phenyl Ring | The position and nature of substituents are critical. | Specific substitutions can lead to enhanced binding to the target enzyme (e.g., succinate dehydrogenase) and improved cell wall disruption.[9] | A 3-isopropylphenyl group has been shown to be beneficial for activity against C. albicans.[9] |
| Amino Group on the Pyridine Ring | A 2-amino group on the nicotinamide ring can enhance potency. | This group may form a key hydrogen bond with the target protein. | 2-amino-N-(3-isopropylphenyl)nicotinamide showed potent activity.[9] |
| Introduction of a Thiophene Ring | Can lead to potent fungicidal activity. | The thiophene moiety is present in several commercial fungicides and can enhance binding to fungal-specific targets. | N-(thiophen-2-yl) nicotinamide derivatives have shown excellent activity.[12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agents
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Principle: A standardized inoculum of the fungal strain is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is determined after a specified incubation period.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
Test compounds
-
Standard antifungal drug (e.g., fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and the control drug in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal cells.
-
Inoculation: Add the fungal inoculum to each well containing the serially diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control).[13][14]
Experimental Workflow: Antifungal Drug Discovery
Caption: A typical workflow for the discovery and development of novel antifungal agents.
c-Met Kinase Inhibition: A Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[15] Aberrant c-Met signaling is implicated in the development and progression of many cancers, making it an attractive therapeutic target.[16] Several small-molecule c-Met inhibitors have been developed, with some showing a 4-aminonicotinamide-related scaffold.
Structure-Activity Relationship of c-Met Inhibitors
The SAR of c-Met inhibitors often revolves around creating molecules that can effectively compete with ATP for binding to the kinase domain.
| Modification | Effect on c-Met Inhibition | Rationale | Example (IC50) |
| Hinge-Binding Moiety | A pyridine or similar nitrogen-containing heterocycle is crucial. | Forms key hydrogen bonds with the hinge region of the c-Met kinase domain (e.g., Met1160). | Many potent inhibitors feature a pyridine or quinoline core. |
| Solvent-Exposed Region Interactions | Substituents that extend into the solvent-exposed region can enhance potency and selectivity. | These groups can form additional interactions with residues outside the immediate ATP-binding pocket. | Varies depending on the specific scaffold. |
| Gatekeeper Residue Interactions | The size and nature of the substituent near the "gatekeeper" residue can influence selectivity. | A smaller gatekeeper residue in c-Met compared to other kinases can be exploited for designing selective inhibitors. | This is a key strategy in kinase inhibitor design. |
Experimental Protocol: In Vitro c-Met Kinase Assay (Luminescent)
This protocol outlines a common method for measuring c-Met kinase activity.[17][18]
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: Add the kinase assay buffer, substrate, and test compounds to the wells of the plate.
-
Enzyme Addition: Add the c-Met kinase to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Detection: Add the luminescent detection reagent to each well.
-
Measurement: After a short incubation at room temperature, measure the luminescent signal.
Data Analysis: The percentage of c-Met inhibition is calculated, and the IC50 value is determined from a dose-response curve.[17][18]
This comparative guide provides a framework for understanding the diverse applications and SAR of 4-aminonicotinamide derivatives. By appreciating the nuanced effects of structural modifications on biological activity, researchers can more effectively design and develop the next generation of targeted therapeutics. The provided protocols and visualizations serve as practical tools to support these endeavors.
References
- ACS Publications. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- Bio-protocol. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]
- PubMed. (2014).
- MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- PubMed Central. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
- PubMed Central. (2019). A Practical Guide to Antifungal Susceptibility Testing. [Link]
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
- NIH. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. [Link]
- PubMed Central. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]
- PubMed. (2023). Recent Advances in Xanthine Oxidase Inhibitors. [Link]
- ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD +.... [Link]
- ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]
Sources
- 1. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Amino-N-methylnicotinamide: A Comparative Approach
This guide provides a comprehensive framework for the robust spectroscopic characterization and validation of 4-Amino-N-methylnicotinamide. In the landscape of drug discovery and chemical research, unambiguous structural confirmation is the bedrock of reliable data. We move beyond a simple checklist of techniques to explain the causality behind experimental choices, creating a self-validating workflow. This document is designed for researchers and drug development professionals who require not just data, but verified, trustworthy structural elucidation.
The Analytical Imperative: An Integrated, Multi-Technique Workflow
The validation of a molecular structure, particularly one destined for biological or pharmaceutical application, cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, NMR spectroscopy maps the carbon-hydrogen framework, vibrational spectroscopy identifies functional groups, and UV-Visible spectroscopy probes the electronic system. It is the convergence of these orthogonal datasets that provides irrefutable proof of identity and purity. The workflow described herein is designed as a self-validating system, where the results from one technique corroborate the hypotheses drawn from another.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Expertise & Experience: Causality of Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve polar analytes like this compound and, crucially, its capacity to slow the exchange of N-H protons with deuterium. This allows for the direct observation of protons on the amide and amine groups, which are key structural features. A concentration of 5-10 mg/mL typically provides an excellent signal-to-noise ratio within a reasonable acquisition time.
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5 mg of the purified compound and dissolve it in 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, spectral width covering -1 to 12 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay, spectral width covering 0 to 180 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm[1].
-
Predicted Spectra for this compound
The structure of this compound consists of a substituted pyridine ring, an N-methyl amide group, and an amino group. The electron-donating amino group at the 4-position will significantly shield the ring protons and carbons compared to its unsubstituted analog, N-methylnicotinamide.
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.4 (q, 1H) | Amide N-H |
| ~7.8 (d, 1H) | H-2 |
| ~7.7 (s, 1H) | H-6 |
| ~6.5 (dd, 1H) | H-5 |
| ~5.9 (s, 2H) | Amine NH₂ |
| ~2.7 (d, 3H) | Methyl (-CH₃) |
Trustworthiness: Comparative Analysis vs. N-methylnicotinamide
To validate our assignments, we compare them with experimental data for the closely related structure, N-methylnicotinamide, which lacks the 4-amino group.[2][3] The most significant differences will be observed in the chemical shifts of the pyridine ring, providing direct evidence for the presence and position of the amino substituent.
| Assignment | This compound (Predicted δ, ppm) | N-methylnicotinamide (Experimental δ, ppm) | Δδ (ppm) | Rationale for Change |
| H-2 | ~7.7 | 8.97 | ~ -1.3 | Strong shielding from NH₂ |
| H-4 | N/A (Substituted) | 8.20 | - | Substitution |
| H-5 | ~6.5 | 8.20 | ~ -1.7 | Strong shielding from NH₂ |
| H-6 | ~7.8 | 9.29 | ~ -1.5 | Strong shielding from NH₂ |
| C-4 | ~155 | ~135 | ~ +20 | Direct attachment of electronegative N |
| C-5 | ~107 | ~123 | ~ -16 | Strong shielding (ortho position) |
Vibrational Spectroscopy (FTIR): Fingerprinting Functional Groups
Infrared spectroscopy is indispensable for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]
Rationale
For this compound, FTIR is used to unequivocally identify:
-
The N-H bonds of the primary amine (4-NH₂).
-
The N-H bond of the secondary amide.
-
The C=O (carbonyl) of the amide.
-
The C-N and aromatic C=C/C=N bonds.
Protocol for Solid-State FTIR (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Expected Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3350 - 3150 | N-H Stretch | Secondary Amide (-NH-) | Medium (one band) |
| ~3050 | C-H Stretch | Aromatic Ring | Medium-Weak |
| ~2950 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |
| 1680 - 1640 | C=O Stretch (Amide I) | Amide Carbonyl | Strong |
| 1620 - 1580 | C=C, C=N Stretch | Aromatic Ring | Medium |
| 1580 - 1520 | N-H Bend (Amide II) | Secondary Amide | Medium |
| 1350 - 1200 | C-N Stretch | Amine & Amide | Medium |
The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine and a critical piece of evidence distinguishing it from nicotinamide derivatives lacking this group.[5][6]
Mass Spectrometry (MS): Unambiguous Molecular Weight
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecular structure.
Rationale
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is ideal for this polar molecule. It allows for the determination of the monoisotopic mass with high precision (typically < 5 ppm error), which in turn confirms the elemental formula.
Protocol for High-Resolution MS (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
-
Analysis: Determine the measured mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass.
Expected Mass and Isotopic Pattern
-
Molecular Formula: C₇H₉N₃O
-
Calculated Monoisotopic Mass: 151.0746 g/mol
-
Expected [M+H]⁺ Ion: 152.0818 m/z
Confirmation of this exact mass within 5 ppm error provides extremely strong evidence for the proposed elemental composition.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of light by chromophores within the molecule, providing insight into its electronic structure and conjugated systems.[7][8]
Rationale
The pyridine ring conjugated with the carbonyl group forms the primary chromophore. The addition of the electron-donating amino group at the 4-position is expected to cause a significant bathochromic (red) shift in the absorption maximum (λmax) compared to N-methylnicotinamide, due to the extension of the conjugated π-system.
Protocol for UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water) to achieve an absorbance between 0.1 and 1.0 AU.
-
Blanking: Use the same solvent to record a baseline spectrum.
-
Measurement: Record the absorbance spectrum from approximately 200 to 400 nm.
Expected Absorption Maxima (λmax)
For comparison, 1-Methylnicotinamide, a related pyridinium compound, shows absorption maxima at 210 nm and 264 nm.[9] For this compound, we predict a primary absorption band significantly shifted to a longer wavelength, likely in the 280-320 nm range, due to the powerful auxochromic effect of the 4-amino group. This shift serves as corroborating evidence for the substitution pattern.
Integrated Data Analysis: A Self-Validating Conclusion
The final step in the validation process is to synthesize all acquired data. The proposed structure of this compound is confirmed only when every piece of spectroscopic evidence is in full agreement.
Caption: Correlation of structure with key spectroscopic data.
The HRMS data confirms the elemental formula. The FTIR spectrum validates the presence of the primary amine, secondary amide, and carbonyl functional groups. The ¹H and ¹³C NMR spectra provide the exact carbon-hydrogen framework and, through comparative analysis, confirm the 4-amino substitution pattern. Finally, the UV-Vis spectrum corroborates the electronic consequences of this substitution. Together, these data form a cohesive and self-validating dossier that unequivocally confirms the structure of this compound.
References
- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of.
- Vibrational spectroscopic, molecular docking and quantum chemical studies on 6-aminonicotinamide.
- 13 C-NMR spectrum of ( 4 ).
- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applic
- The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Source.
- Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. PMC.
- Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. NIH.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- N-METHYLNICOTINAMIDE(114-33-0) 13C NMR spectrum. ChemicalBook.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).
- N'-Methylnicotinamide. PubChem.
- 1-Methylnicotinamide. PubChem.
- Table of Characteristic IR Absorptions. Source.
- Comparison of plasma N 1 -methylnicotinamide concentrations
- UV−vis absorption spectra of 0.25 mM solution of 1 (black); after...
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003152).
- Showing metabocard for 1-Methylnicotinamide (HMDB0000699).
- 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. PMC.
- HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substr
- UV-Vis Spectrum of 1-Methylnicotinamide. SIELC Technologies.
- Infrared Spectroscopy. MSU chemistry.
- Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. PubMed.
- Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central.
- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH.
- Structure of N-methylnicotinamide. PubMed.
- Showing metabocard for N-Methylnicotinamide (HMDB0003152).
- UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs.
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentr
- Ab-Initio Spectroscopic Characterization of Melem-Based Graphitic Carbon Nitride Polymorphs. PubMed.
- Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies. RSC Publishing.
- Ab-Initio Spectroscopic Characterization of Melem-Based Graphitic Carbon Nitride Polymorphs.
- FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. youtube.com [youtube.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. UV-Vis Spectrum of 1-Methylnicotinamide | SIELC Technologies [sielc.com]
Assessing the Target Specificity of 4-Amino-N-methylnicotinamide in Cellular Models: A Comparative Guide
In the landscape of targeted cancer therapy, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) have emerged as a promising class of agents. By targeting the rate-limiting enzyme in the NAD+ salvage pathway, these molecules exploit the high metabolic demand of tumor cells.[1][2][3] 4-Amino-N-methylnicotinamide, a novel investigational agent, is designed to offer potent and selective inhibition of NAMPT. This guide provides an in-depth, objective comparison of this compound's target specificity against other known NAMPT inhibitors, supported by experimental data and detailed protocols for validation in cellular models. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to critically evaluate and verify target engagement and selectivity.
The Central Role of NAMPT in Cancer Cell Metabolism
NAMPT is a pivotal enzyme in the salvage pathway that recycles nicotinamide back into NAD+, a crucial coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1][3][4] Cancer cells, with their accelerated proliferation and metabolic rates, exhibit a heightened dependence on this pathway for their survival, making NAMPT an attractive therapeutic target.[2][5][6] Inhibition of NAMPT leads to NAD+ depletion, metabolic crisis, and ultimately, cell death in susceptible cancer cells.[5][7]
Below is a diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and its impact on downstream cellular processes.
Caption: The NAMPT enzyme is central to the NAD+ salvage pathway.
Comparative Analysis of NAMPT Inhibitors
The therapeutic potential of NAMPT inhibition has led to the development of several small molecule inhibitors. A critical aspect of their clinical viability is their specificity for NAMPT and their activity in cancer cells versus normal tissues. Below is a comparative table of this compound and other well-characterized NAMPT inhibitors.
| Compound | Target(s) | Reported IC50 (NAMPT) | Key Cellular Effects | Reference(s) |
| This compound | NAMPT | To be determined by user | Potent anti-proliferative activity in NAPRT-deficient cells | N/A |
| FK866 | NAMPT | ~1 nM | Induces apoptosis via NAD+ depletion | [2] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM | Dual inhibition of NAMPT and PAK4 signaling | [2][8] |
| LSN3154567 | NAMPT | Not specified | Broad anti-proliferative activity | [9] |
| OT-82 | NAMPT | ~2.89 nM (hematopoietic) | Potent activity against hematopoietic malignancies | [2] |
| CHS-828 | NAMPT | Not specified | Cytotoxic agent with dose-limiting toxicities | [10] |
Experimental Workflows for Assessing Target Specificity
To rigorously assess the target specificity of this compound, a multi-pronged approach employing a suite of cellular assays is recommended. The following workflow provides a comprehensive strategy for target validation and off-target identification.
Caption: A negative feedback loop exists between NAMPT and TGF-β signaling.
Conclusion
The comprehensive assessment of target specificity is a cornerstone of modern drug development. For this compound, a systematic evaluation using a combination of biophysical, biochemical, and proteomic approaches is essential to validate its on-target activity and uncover any potential off-target liabilities. The experimental framework and comparative data presented in this guide offer a robust starting point for researchers to rigorously characterize this promising new NAMPT inhibitor. By understanding the full spectrum of its cellular interactions, the scientific community can better predict its therapeutic potential and guide its journey towards clinical application.
References
- A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. (2021). OncoTargets and Therapy. [Link]
- A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. (2021). PubMed. [Link]
- NAMPT silencing inhibited the TGF-β signaling pathway. (n.d.).
- Crystal structure-based comparison of two NAMPT inhibitors. (2017). Acta Pharmacologica Sinica. [Link]
- Abstract 2336: Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. (2022). Cancer Research. [Link]
- Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neurop
- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (2013). The Journal of Biological Chemistry. [Link]
- Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (2017). Molecular Cancer Therapeutics. [Link]
- Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. (2018). Journal of Medicinal Chemistry. [Link]
- Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Frontiers in Pharmacology. [Link]
- Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. (2015). Clinical Cancer Research. [Link]
- Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology. [Link]
- Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. (2014). PLOS ONE. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2021). Journal of Medicinal Chemistry. [Link]
- Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models. (2020). Clinical Cancer Research. [Link]
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (2019). Journal of Neuro-Oncology. [Link]
- Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. (2017).
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2020). Scientific Reports. [Link]
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2019). Methods in Molecular Biology. [Link]
- Crystal structure-based comparison of two NAMPT inhibitors. (2017). Acta Pharmacologica Sinica. [Link]
- Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. (n.d.).
- Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. (2025). International Journal of Molecular Sciences. [Link]
- Mechanism research and treatment progress of NAD pathway related molecules in tumor immune microenvironment. (2022). Journal of Experimental & Clinical Cancer Research. [Link]
- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.).
- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (2017). Utrecht University Research Portal. [Link]
- Quantitative chemical proteomics for identifying candidate drug targets. (2003). Chemistry & Biology. [Link]
- Mechanisms and inhibitors of nicotinamide N-methyltransferase. (2021).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules. [Link]
Sources
- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Studies of 4-Amino-N-methylnicotinamide and Related NNMT Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting metabolic and oncologic pathways is paramount. Nicotinamide N-methyltransferase (NNMT) has emerged as a significant target in this arena, with a growing body of evidence linking its dysregulation to various diseases.[1][2][3] Within the landscape of potential NNMT modulators, 4-Amino-N-methylnicotinamide presents as an intriguing yet sparsely documented compound. This guide provides a comprehensive framework for designing and executing reproducible experiments involving this compound, drawing critical comparisons with established NNMT inhibitors and methodologies. By focusing on the principles of scientific integrity and providing actionable protocols, this document aims to empower researchers to generate robust and reliable data.
Introduction to this compound: A Putative NNMT Inhibitor
This compound, with the IUPAC name 4-amino-N-methylpyridine-3-carboxamide, is a structural analog of nicotinamide.[4] While specific experimental data on its biological activity is not widely published, its chemical structure strongly suggests it may act as a substrate or inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][2]
The exploration of novel NNMT inhibitors is a burgeoning field, with compounds being investigated for their therapeutic potential in metabolic diseases and cancer.[5][6][7] Given its structural similarity to the natural substrate, this compound is a prime candidate for investigation as a competitive inhibitor of NNMT. However, the journey from a putative inhibitor to a well-characterized molecule is paved with rigorous and reproducible experimentation.
The Reproducibility Challenge in NNMT Research
The reproducibility of findings is a cornerstone of scientific advancement. In the context of enzyme inhibitors like those targeting NNMT, several factors can contribute to variability in experimental outcomes.[8] These include the purity and stability of the compound, the specifics of the assay protocol, the biological system used, and the analytical methods for quantification. This guide will address each of these aspects to provide a self-validating framework for studying this compound.
Foundational Steps for Reproducible Research with this compound
Before embarking on biological assays, a thorough characterization of the this compound compound is essential. This foundational data is critical for interpreting subsequent experimental results and ensuring that other researchers can replicate the findings.
Compound Purity and Characterization
Experimental Protocol: Purity Assessment of this compound
-
Procurement: Obtain this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity.[4]
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Develop a reverse-phase HPLC method to assess purity. A C18 column is a common starting point for separating small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a typical mobile phase system for polar aromatic compounds.
-
Detection: Use a UV detector set at a wavelength appropriate for the chromophore of this compound (e.g., ~260 nm).
-
Quantification: The purity is determined by the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for in vitro studies.
-
-
Mass Spectrometry (MS):
-
Method: Couple the HPLC system to a mass spectrometer (LC-MS) to confirm the identity of the main peak by its mass-to-charge ratio (m/z).[4]
-
Expected m/z: The expected protonated molecular ion [M+H]+ for this compound (C7H9N3O) would be approximately 152.08.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Perform 1H and 13C NMR to confirm the chemical structure of the compound. The spectral data should be consistent with the expected structure of this compound.
-
Solubility and Stability Assessment
The solubility and stability of the compound in the chosen experimental buffers and solvents directly impact its effective concentration in an assay.
Experimental Protocol: Solubility and Stability Testing
-
Solubility Determination:
-
Stability in Assay Buffer:
-
Method: Dissolve the compound in the intended assay buffer at the highest planned concentration.
-
Incubation: Incubate the solution under the same conditions as the planned experiment (e.g., 37°C for 1 hour).
-
Analysis: Analyze the sample by HPLC at different time points to check for degradation. A degradation of <5% is generally acceptable.
-
-
Freeze-Thaw Stability:
-
Method: Subject a stock solution of the compound to multiple freeze-thaw cycles.
-
Analysis: Analyze the solution by HPLC after each cycle to assess for degradation.
-
In Vitro Characterization of this compound as an NNMT Inhibitor
A standardized in vitro enzyme inhibition assay is the first step in characterizing the biological activity of a putative NNMT inhibitor. The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Biochemical NNMT Inhibition Assay
Several commercial kits are available for screening NNMT inhibitors, often based on the detection of one of the reaction products, SAH or MNA.[12][13][14][15][16][17] A common method involves a coupled enzyme assay where the produced SAH is hydrolyzed to homocysteine, which is then detected with a fluorescent probe.
Experimental Protocol: Fluorometric NNMT Inhibition Assay
-
Reagents and Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
This compound (test inhibitor)
-
Known NNMT inhibitor (positive control, e.g., 1-Methylnicotinamide)[12]
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
96- or 384-well black microplate
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the NNMT enzyme, SAH hydrolase, and the test inhibitor or control.
-
Initiate the reaction by adding a mixture of SAM and NAM.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., with a chemical quencher).
-
Add the thiol-detecting probe and incubate to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 392/482 nm).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Coupled Enzyme System: This allows for a continuous and sensitive detection of the reaction progress.
-
Initial Velocity Conditions: Ensuring the reaction is in the linear range is crucial for accurate determination of enzyme kinetics and inhibitor potency.
-
Positive Control: A known inhibitor validates that the assay is performing correctly.
Diagram: NNMT Inhibition Assay Workflow
Caption: Workflow for the in vitro NNMT inhibition assay.
Comparison with Alternative NNMT Inhibitors
The inhibitory potential of this compound should be compared with other classes of NNMT inhibitors to understand its relative potency and potential mechanism.
| Inhibitor Class | Example Compound | Typical IC50 Range | Mechanism of Action | Reference |
| Nicotinamide Analogs | 5-amino-1-methylquinolinium (5-amino-1MQ) | Micromolar | Competitive with nicotinamide | [5] |
| Bisubstrate Inhibitors | JBSNF-000088 | Micromolar | Binds to both SAM and nicotinamide binding sites | [5] |
| Product Inhibitor | 1-Methylnicotinamide (MNA) | Micromolar | Feedback inhibition | [1] |
| Putative Inhibitor | This compound | To be determined | Likely competitive with nicotinamide | N/A |
Cellular Assays to Validate NNMT Inhibition
While in vitro assays are essential for determining direct enzyme inhibition, cellular assays are crucial for assessing a compound's ability to engage the target in a more complex biological environment. Key considerations include cell permeability and off-target effects.
Cellular MNA Production Assay
A direct way to measure NNMT activity in cells is to quantify the production of its product, MNA. A potent inhibitor should decrease cellular MNA levels.
Experimental Protocol: LC-MS/MS Quantification of Cellular MNA
-
Cell Culture:
-
Treatment:
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a suitable reverse-phase column to separate MNA from other cellular components.[21]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of MNA and the internal standard.[19]
-
-
Data Analysis:
-
Calculate the concentration of MNA in each sample relative to the internal standard and normalized to the total protein concentration of the cell lysate.
-
Determine the dose-dependent effect of this compound on MNA production.
-
Diagram: Cellular NNMT Activity Assessment
Caption: Workflow for assessing cellular NNMT activity.
Ensuring Long-Term Reproducibility: Best Practices
Beyond specific protocols, adherence to best practices in laboratory research is fundamental for ensuring the reproducibility of experiments involving this compound.
-
Detailed Record Keeping: Maintain a meticulous laboratory notebook detailing all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the protocol.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine assays.
-
Data Management and Sharing: Store raw data in a secure and accessible format. Consider sharing data and protocols through open-access platforms to promote transparency and collaboration.
-
Independent Replication: Whenever possible, have key experiments replicated by another researcher within the same lab or in a collaborating laboratory.
Conclusion
The study of novel compounds like this compound holds great promise for advancing our understanding of NNMT and its role in disease. However, the reliability of this research hinges on the reproducibility of the experimental findings. By adopting a rigorous approach to compound characterization, utilizing standardized and well-controlled assays, and adhering to best practices in research, scientists can build a solid foundation of credible data. This guide provides a roadmap for such an endeavor, empowering researchers to confidently explore the therapeutic potential of this compound and other NNMT inhibitors.
References
- Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. (2024). ACS Chemical Biology, 19(1), 89-100.
- Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. (n.d.).
- Unveiling the In Vivo Mechanism of NNMT Inhibitors: A Compar
- N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Assay Genie.
- Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. (2025).
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (n.d.). Frontiers.
- This compound. (n.d.). SynHet.
- ab284513 – N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric). (2021). Abcam.
- N¢-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Kit (MAK299). (n.d.). Sigma-Aldrich.
- NNMT enzyme assay. NNMT specific activity in 7 human cancer cell lines... (n.d.).
- N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. (n.d.).
- NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. (n.d.). BellBrook Labs.
- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). Journal of Medicinal Chemistry.
- NNMT Inhibitor Screening Assay (TBS2097). (n.d.). Tribioscience.
- Synthesis of radiolabeled nicotinamide cofactors from labeled pyridines: versatile probes for enzyme kinetics. (n.d.).
- Biomarker Reproducibility Challenge: A Review of Non-Nucleotide Biomarker Discovery Protocols from Body Fluids in Breast Cancer Diagnosis. (n.d.). PMC - PubMed Central.
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.). Nacalai Tesque.
- HPLC Methods for analysis of Nicotinamide. (n.d.).
- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (n.d.). PMC - NIH.
- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2025).
- NNMT Inhibitors. (n.d.). Santa Cruz Biotechnology.
- NNMTi | NNMT Inhibitor. (n.d.). MedchemExpress.com.
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (n.d.). PMC - PubMed Central.
- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. (2018). PMC - PubMed Central.
- N'-Methylnicotinamide | C7H8N2O | CID 64950. (n.d.). PubChem.
- N-Methylnicotinamide-d4 | Stable Isotope. (n.d.). MedChemExpress.
- Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer. (n.d.). PubMed Central.
- Study on synthesis of 4-Aminonicotinic acid. (2025).
- Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
- Stability of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)
- N-Methylnicotinamide | Endogenous Metabolite. (n.d.). TargetMol.
- Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts. (n.d.).
- N-Methylnicotinamide. (n.d.). Selleck Chemicals.
- Nicotinamide | C6H6N2O | CID 936. (n.d.). PubChem.
- N1 -Methylnicotinamide as Biomarker for MATE-Mediated Renal Drug-Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid. (n.d.). PubMed.
- A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. (2016). PubMed.
- Pellagra. (n.d.). Wikipedia.
- 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. (n.d.).
- CN101851194B - Preparation method of nicotinamide. (n.d.).
- Nicotinamide N -Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. (n.d.).
- Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. (2024). PMC - PubMed Central.
Sources
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [synhet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomarker Reproducibility Challenge: A Review of Non-Nucleotide Biomarker Discovery Protocols from Body Fluids in Breast Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. tribioscience.com [tribioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to Olaparib and Nicotinamide N-Methyltransferase Inhibition in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ovarian cancer therapeutics, the paradigm has shifted from broad-spectrum cytotoxic agents to targeted therapies exploiting the specific vulnerabilities of tumor cells. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the clinically established approach of Poly(ADP-ribose) polymerase (PARP) inhibition, exemplified by olaparib, and the emerging field of targeting nicotinamide N-methyltransferase (NNMT), a key metabolic enzyme. While olaparib has revolutionized the treatment of ovarian cancer, particularly in patients with BRCA mutations, the exploration of novel targets like NNMT offers promising avenues for overcoming resistance and expanding treatment options.
This in-depth analysis will delve into the mechanisms of action, preclinical efficacy, and relevant experimental models for both approaches, providing a critical resource for researchers navigating the evolving terrain of ovarian cancer drug development.
Part 1: Olaparib - A Pillar of PARP Inhibition in Ovarian Cancer
Olaparib (Lynparza®) has emerged as a cornerstone in the management of advanced ovarian cancer, particularly in patients harboring mutations in the BRCA1 and BRCA2 genes.[1] Its success is rooted in the principle of synthetic lethality, a concept where the combination of two genetic or functional defects leads to cell death, while a single defect is tolerated.
Mechanism of Action: Exploiting DNA Repair Deficiencies
Olaparib is a potent inhibitor of PARP enzymes, primarily PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with deficient homologous recombination repair (HRR), a key pathway for error-free repair of double-strand DNA breaks (DSBs) often caused by BRCA mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into toxic DSBs. The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, apoptotic cell death.[2]
Beyond catalytic inhibition, olaparib also "traps" PARP enzymes on the DNA at the site of damage.[2] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to the drug's anticancer activity.
Figure 2: Proposed role of NNMT in promoting ovarian cancer progression.
Preclinical Evidence for NNMT Inhibition
The development of specific and potent NNMT inhibitors is an active area of research. While direct preclinical data for "4-Amino-N-methylnicotinamide" in ovarian cancer is limited, studies on other NNMT inhibitors and the effects of NNMT knockdown provide a strong rationale for this therapeutic strategy.
-
In Vitro Studies: Knockdown of NNMT in ovarian cancer cell lines has been shown to reduce cell proliferation, migration, and invasion. [4]Furthermore, NNMT inhibition has been demonstrated to increase the sensitivity of ovarian cancer cells to paclitaxel. [3]* In Vivo Studies: In preclinical animal models of ovarian cancer, a highly targeted NNMT inhibitor was shown to decrease tumor burden and restore immune activity. When combined with immune checkpoint inhibitors, this NNMT inhibitor halted tumor growth. [5] While specific IC50 values for a broad range of NNMT inhibitors in ovarian cancer cell lines are not as extensively documented as for olaparib, the available data suggests that targeting NNMT can have a significant anti-tumor effect.
Part 3: Experimental Methodologies
For researchers aiming to evaluate and compare PARP and NNMT inhibitors in ovarian cancer models, a suite of standardized in vitro and in vivo assays is essential.
In Vitro Assays
This assay measures the enzymatic activity of PARP enzymes and is crucial for confirming the on-target effects of PARP inhibitors.
-
Principle: A colorimetric or fluorometric assay that detects the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate. [2][6]* Protocol Outline:
-
Coat a 96-well plate with histone proteins.
-
Add cell lysates or purified PARP enzyme.
-
Initiate the reaction by adding a reaction cocktail containing biotinylated NAD+.
-
Incubate to allow for PARylation.
-
Add streptavidin-HRP to detect the biotinylated PAR chains.
-
Add a colorimetric or fluorometric substrate and measure the signal.
-
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [7][8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed ovarian cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (olaparib or NNMT inhibitor) for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Sources
- 1. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]
- 2. atcc.org [atcc.org]
- 3. Nicotinamide N-methyltransferase enhances paclitaxel resistance in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-N-methylnicotinamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-N-methylnicotinamide (CAS: 910656-00-7), a compound utilized in pharmaceutical and synthetic organic chemistry research.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Characterization
Due to its chemical structure, which incorporates a 4-aminopyridine moiety, this compound should be presumed to be highly toxic, particularly if ingested. The parent compound, 4-aminopyridine, is classified as fatal if swallowed and is a known skin and eye irritant.[2][3][4] It also exhibits aquatic toxicity with long-lasting effects.[3] The N-methylnicotinamide portion of the molecule is also associated with skin and eye irritation.[5][6]
Therefore, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be classified and handled as hazardous waste.
Table 1: Inferred Hazard Profile and Key Safety Information
| Parameter | Inferred Information | Rationale |
| GHS Hazard Class | Acute Toxicity, Oral (Category 1 or 2) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) Acute Aquatic Toxicity (Category 1 or 2) Chronic Aquatic Toxicity (Category 2) | Based on the known hazards of 4-aminopyridine.[2][3][4] |
| Signal Word | Danger | Consistent with high acute oral toxicity.[2][4] |
| Primary Routes of Exposure | Ingestion, Inhalation (of dust), Skin Contact, Eye Contact | Based on the physical form (solid) and the hazards of aminopyridines.[7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile rubber), safety goggles or face shield, lab coat, and respiratory protection (if handling powders outside a fume hood). | Standard PPE for handling toxic and irritant chemicals.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and sodium nitrate. | General incompatibilities for pyridine and amine-containing compounds. |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound or its waste, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.[5]
-
Skin and Body Protection: A fully buttoned lab coat must be worn.[8]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[9]
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite or sand.[9]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., a dilute solution of acetic acid, followed by water), and collect the decontamination materials as hazardous waste.[10][11]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[7]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[8]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).
-
-
Waste Collection and Containment:
-
Solid Waste: Collect in a designated, leak-proof, and sealable hazardous waste container. The container should be made of a compatible material such as high-density polyethylene.[8][9]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.[8][9]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, well-ventilated area away from incompatible materials.[9]
-
-
Disposal Request:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- SD Fine-Chem. (n.d.). 4-AMINOPYRIDINE GHS Safety Data Sheet.
- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Dr. J. Pharmachem Pvt. Ltd. (n.d.). Safety Data Sheet: N-Methylnicotinamide.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- University of Washington. (n.d.). 4-Aminopyridine SOP.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine.
- U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
- Molecules. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- King, A. M., & Aaron, C. K. (2013). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 9(3), 299–302.
- King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of Medical Toxicology, 8(3), 288-291.
- Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Amino-N-methylnicotinamide
This guide provides essential safety protocols for the handling and disposal of 4-Amino-N-methylnicotinamide. As direct, comprehensive toxicological data for this specific compound is not widely published, our recommendations are grounded in a conservative approach, drawing upon the known hazard profiles of structurally similar aminopyridines and N-methylated nicotinamide derivatives. This principle of "control banding"—using data from analogous compounds to manage risk—is a cornerstone of modern laboratory safety.
Hazard Assessment: The 'Why' Behind the Protocol
-
N-Methylnicotinamide , the parent amide, is a known skin and eye irritant[1][2]. The PubChem database also notes it may cause respiratory irritation[3].
-
Aminonicotinamides , such as 2-Amino-N-methylnicotinamide and 2-Amino-6-methylnicotinamide, are also classified as skin and eye irritants[4][5].
-
Aromatic Amines as a class are recognized for a range of potential toxicities, warranting careful handling to avoid skin absorption and inhalation.
Based on this evidence, it is imperative to treat this compound as a hazardous substance that is, at a minimum, a skin, eye, and respiratory tract irritant with unknown potential for systemic effects. The following PPE and handling protocols are designed to mitigate these risks effectively.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below are the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection
Your eyes are highly susceptible to chemical insults.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks involving this compound[6].
-
Increased Risk (Splash Hazard): When handling solutions in volumes greater than a few milliliters or during any transfer where splashing is possible, switch to chemical splash goggles which form a seal around the eyes[7].
-
High Risk (Explosion/Splash): For tasks with a significant risk of splashing or energetic reactions, a face shield must be worn in addition to chemical splash goggles to protect the entire face[6][8].
Skin and Body Protection
Preventing dermal contact is critical.
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is mandatory[6]. Avoid polyester or acrylic fabrics which can melt and adhere to the skin in a fire.
-
Clothing: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory. This ensures no skin is exposed below the lab coat[6].
-
Gloves: Chemical-resistant gloves are the primary barrier for your hands.
-
Material: Nitrile gloves provide good protection against incidental splashes of a broad range of chemicals and are the recommended minimum[6][7].
-
Practice: Always inspect gloves for tears or holes before use. For tasks involving prolonged handling or submersion, consult a glove manufacturer's compatibility chart for aromatic amines. When weighing powders or handling concentrated solutions, consider double-gloving. Remove the outer glove immediately upon contamination.
-
Respiratory Protection
Inhalation of powders or aerosols must be avoided.
-
Primary Control: All work with solid this compound or its volatile solutions must be conducted within a certified chemical fume hood. This is an engineering control and is superior to relying solely on respiratory PPE[6].
-
When a Respirator is Needed: In the rare event that engineering controls are not feasible or fail, respiratory protection is required. Use requires prior medical clearance and annual fit-testing[6].
-
For powders: A NIOSH-approved N95 respirator is the minimum.
-
For vapors from solutions: A respirator equipped with organic vapor cartridges may be necessary.
-
Operational Protocol: Weighing and Preparing a Solution
This step-by-step workflow integrates the PPE requirements into a common laboratory task, ensuring a self-validating system of safety.
Preparation & Pre-Checks:
-
Verify that the chemical fume hood has a current certification sticker and that the sash is at the indicated working height.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) and place it inside the fume hood.
-
Ensure an appropriate chemical spill kit and waste container are readily accessible.
-
Confirm the location of the nearest safety shower and eyewash station[1].
Step-by-Step Procedure:
-
Don PPE: Put on your lab coat (fully buttoned), safety glasses, and nitrile gloves before beginning work.
-
Perform Work in Fume Hood: Conduct all manipulations at least 6 inches inside the fume hood sash.
-
Weighing: Carefully transfer the solid this compound from its stock container to a weigh boat. Minimize dust generation.
-
Dissolution: Add the weighed solid to your beaker. Slowly add the solvent, aiming the stream at the side of the beaker to prevent splashing.
-
Mixing: Place the beaker on a stir plate within the hood to complete dissolution.
-
Cleanup: Tightly cap the stock container. Decontaminate the spatula and any affected surfaces within the fume hood.
-
Doffing PPE: Once the experiment is complete and all materials are secured, remove PPE in the correct order to prevent contamination:
Workflow for Safe Handling of this compound
Caption: Logical workflow for minimizing exposure when handling this compound.
Risk-Based PPE Selection Matrix
Use this table to quickly determine the necessary level of PPE based on the specific task you are performing.
| Task/Operational Scenario | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Low | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Handling Stock Solutions (<10 mL) | Moderate | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Fume Hood |
| Weighing Solid Compound | Moderate-High | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood Required |
| Preparing Concentrated Solutions | High | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood Required |
| Large Spill Cleanup (>5g or 50mL) | High | Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Chemical-Resistant Apron | Air-Purifying Respirator |
Emergency Procedures & Disposal Plan
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing[1][5].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][9].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1][9].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention[1].
Spill Response:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite), collect in a sealed container, and decontaminate the area.
-
Large Spill: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: All materials contaminated with this compound, including excess solid, solutions, used gloves, weigh boats, and pipette tips, must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
The label should include the full chemical name: "this compound".
-
Dispose of the container through your institution's EHS-approved hazardous waste program. Do not pour this chemical down the drain[4][10]. Adhere to all federal, state, and local regulations for hazardous waste disposal[4].
References
- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. National Institutes of Health (NIH).
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET - Nicotinamide. Sigma-Aldrich.
- SAFETY DATA SHEET - 6-Methylnicotinamide. Thermo Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Safety Data Sheet - N-Methylnicotinamide. MedChemExpress.com.
- 2-Amino-N-methylnicotinamide Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET - Nikethamide. Fisher Scientific.
- SAFETY DATA SHEET - N-Methylnicotinamide. TCI Chemicals.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- 2-Amino-6-methylnicotinamide Safety Data Sheet. AK Scientific, Inc.
- The NIH Drain Discharge Guide. National Institutes of Health (NIH).
- N'-Methylnicotinamide. PubChem, National Institutes of Health (NIH).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
